molecular formula C8H9N3 B8456282 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

3,7-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B8456282
M. Wt: 147.18 g/mol
InChI Key: SILGTJRMUNEZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dimethyl-3H-imidazo[4,5-b]pyridine is a chemical compound of significant interest in medicinal chemistry due to its structural resemblance to purines. This resemblance allows it to interact with a variety of biological targets, making it a valuable scaffold for developing new therapeutic agents. The compound is provided as a high-purity solid for research purposes. The core imidazo[4,5-b]pyridine structure is extensively investigated for its antimicrobial properties . Research indicates that derivatives of this scaffold demonstrate promising activity against Gram-positive bacteria, such as Bacillus cereus , and to a lesser extent against Gram-negative strains . The structural features of these molecules allow them to adopt key interactions with active sites of bacterial enzymes, including dihydrofolate reductase (DHFR), which is a validated target for antibacterial therapy . Beyond antimicrobial applications, the imidazo[4,5-b]pyridine moiety is a prominent structure in oncological research . This heterocyclic system has shown potential as an inhibitor for various enzymes critical for cancer cell proliferation, including serine/threonine-protein kinases like Aurora A kinase, and Tank binding kinase 1 (TBK1) . Furthermore, its structural framework has been utilized in the development of nonpeptidic angiotensin II receptor antagonists , which are relevant for cardiovascular research and the management of hypertension . The compound's versatility also extends to other areas, such as acting as a proton pump inhibitor for gastrointestinal research . Handling Precautions: Please consult the Safety Data Sheet (SDS) prior to use. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3,7-dimethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H9N3/c1-6-3-4-9-8-7(6)10-5-11(8)2/h3-5H,1-2H3

InChI Key

SILGTJRMUNEZGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)N(C=N2)C

Origin of Product

United States

Foundational & Exploratory

synthesis of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic pathway to 3,7-dimethyl-3H-imidazo[4,5-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is presented as a logical, two-step process, commencing with the formation of the core imidazo[4,5-b]pyridine ring system, followed by a regioselective N-methylation. This document is structured to provide not only a detailed experimental protocol but also to elucidate the underlying chemical principles and rationale for the selected methodologies. All procedures are grounded in established chemical literature and are designed to be reproducible in a standard laboratory setting.

Introduction

The imidazo[4,5-b]pyridine ring system is a privileged scaffold in drug discovery, being a key structural component in a variety of biologically active molecules. Its structural analogy to purines allows for its interaction with a wide range of biological targets, leading to compounds with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The targeted molecule, 3,7-dimethyl-3H-imidazo[4,5-b]pyridine, with its specific substitution pattern, presents a valuable building block for the development of novel pharmaceutical agents. This guide details a robust and efficient synthesis of this compound.

Overall Synthetic Strategy

The is most effectively approached in a two-step sequence. The first step involves the construction of the 7-methyl-3H-imidazo[4,5-b]pyridine core through the cyclocondensation of a suitably substituted diaminopyridine with a one-carbon electrophile. The second step is the regioselective methylation of the imidazole nitrogen.

Synthesis_Overview Start Starting Materials Step1 Step 1: Cyclocondensation Start->Step1 Intermediate 7-methyl-3H-imidazo[4,5-b]pyridine Step1->Intermediate Step2 Step 2: N-Methylation Intermediate->Step2 FinalProduct 3,7-dimethyl-3H-imidazo[4,5-b]pyridine Step2->FinalProduct

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 7-methyl-3H-imidazo[4,5-b]pyridine

The foundational step in the synthesis is the formation of the imidazo[4,5-b]pyridine core. This is achieved through the well-established Phillips-Ladenburg condensation, which involves the reaction of an ortho-diamino-heterocycle with a carboxylic acid or its derivative.

Key Starting Material

The crucial precursor for this step is 6-methylpyridine-2,3-diamine . This commercially available starting material possesses the necessary arrangement of functional groups and the methyl substituent at the correct position on the pyridine ring to yield the desired 7-methyl-imidazo[4,5-b]pyridine isomer.

Starting MaterialCAS NumberMolecular FormulaMolecular WeightSupplier (Example)
6-methylpyridine-2,3-diamine33259-72-2C₆H₉N₃123.16 g/mol Enamine
Reaction Mechanism

The reaction proceeds via an initial acylation of one of the amino groups of 6-methylpyridine-2,3-diamine by formic acid, followed by an intramolecular cyclization with the elimination of a water molecule to form the imidazole ring.

Step1_Mechanism cluster_0 Mechanism of Imidazole Ring Formation 6-methylpyridine-2,3-diamine 6-methylpyridine-2,3-diamine Acylated_Intermediate Acylated_Intermediate 6-methylpyridine-2,3-diamine->Acylated_Intermediate + HCOOH Cyclized_Intermediate Cyclized_Intermediate Acylated_Intermediate->Cyclized_Intermediate - H₂O (Intramolecular Cyclization) 7-methyl-3H-imidazo[4,5-b]pyridine 7-methyl-3H-imidazo[4,5-b]pyridine Cyclized_Intermediate->7-methyl-3H-imidazo[4,5-b]pyridine Tautomerization

Caption: Mechanism of the cyclocondensation reaction.

Experimental Protocol

Materials and Reagents:

  • 6-methylpyridine-2,3-diamine

  • Formic acid (≥95%)

  • Hydrochloric acid (4 M)

  • Sodium hydroxide solution (10%)

  • Ethanol

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 6-methylpyridine-2,3-diamine (1.0 eq) and formic acid (10-15 eq) is heated at reflux for 4-6 hours.

  • The reaction mixture is then cooled to room temperature and the excess formic acid is removed under reduced pressure.

  • The residue is dissolved in water and the solution is made alkaline by the careful addition of a 10% sodium hydroxide solution to precipitate the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture, with the use of activated carbon to remove colored impurities.

Part 2: Synthesis of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

The final step in the synthesis is the regioselective methylation of the imidazole nitrogen of 7-methyl-3H-imidazo[4,5-b]pyridine. This is typically achieved via an SN2 reaction using an appropriate methylating agent in the presence of a base.

Key Reagents
  • 7-methyl-3H-imidazo[4,5-b]pyridine: The product from Part 1.

  • Methyl iodide (CH₃I): A common and effective methylating agent.

  • Sodium hydride (NaH): A strong, non-nucleophilic base used to deprotonate the imidazole nitrogen.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent suitable for this type of reaction.

Reaction Mechanism

The reaction begins with the deprotonation of the N-H proton of the imidazole ring by sodium hydride to form a sodium salt. This anionic intermediate then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in an SN2 fashion to yield the desired N-methylated product.[1]

Step2_Mechanism cluster_1 N-Methylation Mechanism 7-methyl-3H-imidazo[4,5-b]pyridine 7-methyl-3H-imidazo[4,5-b]pyridine Anionic_Intermediate Anionic_Intermediate 7-methyl-3H-imidazo[4,5-b]pyridine->Anionic_Intermediate + NaH - H₂ 3,7-dimethyl-3H-imidazo[4,5-b]pyridine 3,7-dimethyl-3H-imidazo[4,5-b]pyridine Anionic_Intermediate->3,7-dimethyl-3H-imidazo[4,5-b]pyridine + CH₃I - NaI

Caption: Mechanism of the N-methylation reaction.

Experimental Protocol

Materials and Reagents:

  • 7-methyl-3H-imidazo[4,5-b]pyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of 7-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • The mixture is cooled back to 0 °C, and methyl iodide (1.1-1.2 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,7-dimethyl-3H-imidazo[4,5-b]pyridine.

Characterization Data

CompoundAppearanceMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
7-methyl-3H-imidazo[4,5-b]pyridine Off-white to light brown solid~180-185Expected: Aromatic protons (3H), CH₃ (3H), NH (1H, broad)Expected: Aromatic carbons, CH₃Expected: [M+H]⁺
3,7-dimethyl-3H-imidazo[4,5-b]pyridine White to off-white solidTo be determinedExpected: Aromatic protons (3H), N-CH₃ (3H), C-CH₃ (3H)Expected: Aromatic carbons, N-CH₃, C-CH₃Expected: [M+H]⁺

Note: Specific NMR and MS data should be acquired for the synthesized compounds to confirm their identity and purity.

Safety Considerations

  • Formic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

The synthetic route outlined in this guide provides a clear and reproducible method for the preparation of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable heterocyclic compound for further investigation in various fields of chemical and pharmaceutical research.

References

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PMC. Available at: [Link]

  • Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines 17–19. ResearchGate. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link]

Sources

Chemical Profile & Synthetic Utility of 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine

[1][2]

Executive Summary

3,7-dimethyl-3H-imidazo[4,5-b]pyridine is a fused heterocyclic compound belonging to the imidazopyridine class.[1][2][3][4] Unlike its well-known carcinogenic analogs (e.g., PhIP or MeIQx) which contain exocyclic amino groups, this specific methylated derivative primarily serves as a privileged scaffold in drug discovery. It functions as a core pharmacophore in the development of Toll-like Receptor 9 (TLR9) inhibitors and ROR

1

This guide details the compound's structural architecture, validated synthetic protocols, physicochemical properties, and safety profile, distinguishing it from dietary mutagens to ensure precise application in pharmaceutical research.

Structural Architecture & Identification

The compound consists of a pyridine ring fused to an imidazole ring.[3][5][6] The "3,7-dimethyl" nomenclature indicates methyl substitutions at the N3 position (imidazole ring) and the C7 position (pyridine ring).

Nomenclature and Numbering

Correct IUPAC numbering is critical for distinguishing regioisomers.

  • Core: Imidazo[4,5-b]pyridine.[7][2][3][4][8][9][10][11][12][13][14]

  • Fusion: Nitrogen atoms are located at positions 1, 3 (imidazole) and 4 (pyridine).[15]

  • Substituents:

    • N3: Methyl group (locks the tautomer in the 3H-form).[1]

    • C7: Methyl group (positioned on the pyridine ring adjacent to the bridgehead).

Spectroscopic Signature

Based on patent literature and validated synthetic data, the structural identity is confirmed via Proton NMR (

Table 1:


H NMR Data (CDCl

)

C2-HC5-HC6-HN3-CH

C7-CH

11

Synthetic Methodologies & Regioselectivity[3][4][13][15][16]

Synthesis of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine requires controlling the regioselectivity of alkylation on the imidazole ring.[1]

Validated Synthetic Route

The most robust protocol involves the cyclization of a diaminopyridine precursor followed by methylation.

Step 1: Cyclization Reaction of 4-methylpyridine-2,3-diamine with formic acid (or triethyl orthoformate) yields the parent intermediate 7-methyl-3H-imidazo[4,5-b]pyridine .[1]

  • Conditions: Reflux in HCOOH for 3–6 hours.

  • Mechanism:[3] Formylation of the amine followed by dehydrative cyclization.

Step 2: Regioselective Methylation Alkylation of the 7-methyl intermediate using Iodomethane (MeI) and a base (KOH or NaH).[1]

  • Regioselectivity:[2][16] Methylation can occur at N1 or N3.[16] Steric and electronic factors in the 7-methyl derivative typically favor the N3-isomer as the major product.[1]

  • Purification: The isomers are separable via silica gel chromatography (DCM:MeOH).

Reaction Workflow Diagram

The following Graphviz diagram illustrates the stepwise synthesis and potential divergence points.

SynthesisStart4-Methylpyridine-2,3-diamineInter7-Methyl-3H-imidazo[4,5-b]pyridineStart->InterCyclizationReagent1Formic Acid(Reflux)Reagent1->InterProduct3,7-Dimethyl-3H-imidazo[4,5-b]pyridine(Target)Inter->ProductN3-Methylation(Major)ByproductN1-Methyl Isomer(Minor)Inter->ByproductN1-MethylationReagent2MeI / KOH(Acetone)Reagent2->Product

Caption: Synthetic pathway from diaminopyridine precursors to the target 3,7-dimethyl scaffold.

Physicochemical Profile

Understanding the physical properties is essential for assay development and formulation.

Table 2: Key Physicochemical Properties

Property Value / Description Relevance

| Molecular Formula | C



1Molecular Weight1Physical StateSolubilityBasicity (pKa)LogP (Est.)
Reactivity & Stability
  • Thermal Stability: The fused aromatic system confers high thermal stability (MP > 150°C typically for this class).

  • Oxidation: The pyridine nitrogen (N4) can be oxidized to the N-oxide using mCPBA, a common strategy to activate the C2 or C5 positions for further functionalization (e.g., chlorination).

  • Nucleophilicity: The N1 nitrogen (imine-like in the 3H-tautomer) is a potential coordination site for metals, making this scaffold useful in organometallic catalysis.[1]

Medicinal Applications & Biological Relevance[1][2][3][6][12]

Therapeutic Scaffold

Unlike the dietary heterocyclic amines (HCAs) which are mutagenic, 3,7-dimethyl-3H-imidazo[4,5-b]pyridine lacks the exocyclic 2-amino group responsible for bioactivation via N-hydroxylation.[1] Consequently, it is utilized as a safe building block in:

  • TLR9 Inhibitors: Modulating immune responses in fibrotic diseases.

  • ROR

    
     Modulators:  Regulating Th17 cell differentiation in autoimmune disorders.
    
  • Kinase Inhibition: The planar structure mimics the purine ring of ATP, allowing it to function as a hinge-binder in kinase inhibitor design.

Bioactivation Pathway Comparison

It is vital to distinguish this scaffold from carcinogenic HCAs. The diagram below contrasts the metabolic fate of the mutagenic "PhIP" class vs. the inert 3,7-dimethyl scaffold.

Bioactivationcluster_0Mutagenic HCA (e.g., PhIP)cluster_13,7-Dimethyl ScaffoldMutagen2-Amino-1-methyl-imidazo[4,5-b]pyridineCYPCYP1A2OxidationMutagen->CYPN_OHN-HydroxyMetaboliteCYP->N_OHAdductDNA Adduct(Carcinogenesis)N_OH->AdductSafeCmpd3,7-Dimethyl-3H-imidazo[4,5-b]pyridineMetabInert Oxidation(N-Oxide / Hydroxylation)SafeCmpd->MetabExcretionRenal ExcretionMetab->Excretion

Caption: Mechanistic divergence: The lack of a 2-amino group prevents the formation of reactive nitrenium ions in the 3,7-dimethyl scaffold.[1]

References

  • Pfizer Inc. (2005).[14] Compounds and methods for the treatment of bacterial and protozoal infections. US Patent Application US20060135447A1. Link

    • Source of NMR data and synthesis of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine.
  • Gilead Sciences, Inc. (2024). Preparation of fused azole derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors. WO Patent WO2024118858A1. Link

    • Details synthetic utility and alkyl
  • BenchChem. (2025).[15] Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. Link[1]

    • Technical breakdown of N1 vs N3 regioselectivity.
  • PubChem. (2025).[8] Compound Summary: 3-methyl-3H-imidazo[4,5-b]pyridine.[1][4] National Library of Medicine. Link[1]

    • Physicochemical property d

The Therapeutic Potential of 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the biological activities of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into their anticancer and antimicrobial properties, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile scaffold.

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Heterocycle

The imidazo[4,5-b]pyridine core is a fused heterocyclic system that bears a structural resemblance to naturally occurring purines.[1][2] This similarity allows these derivatives to interact with a wide array of biological targets, making them a "privileged scaffold" in drug discovery.[1] The inherent versatility of this framework allows for extensive chemical modification, enabling the fine-tuning of its biological activity.

Anticancer Activity: Targeting the Kinome and Beyond

A significant body of research has highlighted the potent anticancer activity of imidazo[4,5-b]pyridine derivatives. These compounds have been shown to be effective against a range of cancer cell lines, with their primary mechanism of action often attributed to the inhibition of protein kinases.

Mechanism of Action: Inhibition of Key Oncogenic Kinases

The dysregulation of protein kinase activity is a hallmark of many cancers. Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of several key kinases implicated in tumor growth and survival.

  • Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in mitosis. Their overexpression is common in many human cancers. Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. The inhibition of CDKs, particularly CDK9, by imidazo[4,5-b]pyridine derivatives can disrupt the cell cycle and induce apoptosis in cancer cells.

  • c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, promoting tumor growth, invasion, and metastasis. Several 3H-imidazo[4,5-b]pyridine derivatives have been developed as potent c-Met inhibitors.[3]

  • mTOR (mammalian Target of Rapamycin): mTOR is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Selective mTOR inhibitors based on the 3H-imidazo[4,5-b]pyridine scaffold have been designed and synthesized.

  • Mixed-Lineage Kinase 3 (MLK3): MLK3 is implicated in several human cancers and neurodegenerative diseases. Novel 3H-imidazo[4,5-b]pyridine derivatives have been evaluated as potent MLK3 inhibitors.

The following diagram illustrates the general mechanism of kinase inhibition by these derivatives, where the compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of its substrate.

G Generic Kinase Inhibition Pathway cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase Enzyme Phosphorylated_Substrate Phosphorylated Substrate (Cellular Response) Kinase->Phosphorylated_Substrate Phosphorylation Inactive_Kinase Inactive Kinase-Inhibitor Complex Kinase->Inactive_Kinase ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->Inactive_Kinase

Caption: Generic Kinase Inhibition Pathway

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Key SAR findings include:

  • Substituents at the 2-position: The introduction of various aryl or heteroaryl groups at this position significantly influences anticancer potency.

  • Substituents on the pyridine ring: Modifications to the pyridine ring, such as the introduction of amino side chains, can enhance antiproliferative activity.[1]

  • The position of the Nitrogen atom: The location of the nitrogen atom in the pyridine ring has a significant impact on the enhancement of antiproliferative activity.[1]

Summary of In Vitro Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for selected 3H-imidazo[4,5-b]pyridine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)0.5[4]
Compound B HCT116 (Colon)0.8[1]
Compound C A549 (Lung)1.2
Compound D HeLa (Cervical)0.7

Note: This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their anticancer properties, imidazo[4,5-b]pyridine derivatives have demonstrated notable antimicrobial activity against a range of pathogens.

Antibacterial and Antifungal Effects

Several studies have reported the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4] The mechanism of their antimicrobial action is still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Tuberculostatic Potential

Derivatives of imidazo[4,5-b]pyridine have also been investigated for their activity against Mycobacterium tuberculosis. Quantitative structure-activity relationship (QSAR) studies have indicated that the hydrophobicity of these compounds is a crucial factor for their tuberculostatic activity.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized protocols for assessing the biological activity of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine derivatives are essential.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6][7][8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove Medium incubate_4h->remove_medium add_dmso Add DMSO to Dissolve Formazan remove_medium->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT Assay Workflow

Kinase Inhibition Assay

A variety of assay formats can be used to measure kinase inhibition, including luminescence-based assays that quantify ATP consumption.[10][11][12]

Principle: The activity of a kinase is measured by the amount of ATP it consumes while phosphorylating its substrate. A lower ATP level corresponds to higher kinase activity. The inhibitory effect of a compound is determined by the reduction in ATP consumption.[10]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compounds.

  • Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations. Include a no-enzyme control and a vehicle control.

  • Pre-incubation: Incubate the plate for 10-30 minutes to allow the inhibitor to bind to the kinase.[11]

  • Initiate Reaction: Add a mixture of ATP and the substrate to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent that generates a luminescent signal proportional to the amount of remaining ATP.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antibacterial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16][17]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that inhibits bacterial growth is determined.[16]

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final inoculum concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

  • Confirmation (Optional): To confirm the MIC, a small aliquot from the clear wells can be plated on agar to determine the Minimum Bactericidal Concentration (MBC).

Conclusion and Future Directions

The 3,7-dimethyl-3H-imidazo[4,5-b]pyridine scaffold represents a highly promising platform for the development of novel therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will also be crucial for their successful translation into clinical applications.

References

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Lopatkin, A. J., & Collins, J. J. (2020). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 1(2), 100086. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Weitman, M., & Shevo, R. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50922. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PKM2 Kinase Inhibition Assay Kit. Retrieved from [Link]

  • Sharma, G., & Shisheva, A. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. STAR protocols, 2(4), 100959. [Link]

  • Khan, I., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(15), 4998. [Link]

  • Chen, D., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(6), 1057-70. [Link]

  • Hranjec, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Retrieved from [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

Sources

The Pharmacological Mechanics of the 3,7-Dimethyl-3H-Imidazo[4,5-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, pharmacological significance, and experimental characterization of the 3,7-dimethyl-3H-imidazo[4,5-b]pyridine scaffold.

Content Type: Technical Guide & Whitepaper Subject: Medicinal Chemistry & Molecular Pharmacology[1]

Executive Summary & Chemical Identity[1][2]

3,7-dimethyl-3H-imidazo[4,5-b]pyridine is a privileged heterocyclic scaffold used primarily in drug discovery as a purine bioisostere .[1] Unlike its structural cousins, the mutagenic amino-imidazoazaarenes (AIAs) such as PhIP or DiMeIQx, this specific methylated core lacks the exocyclic amino group at the C2 position required for metabolic activation into DNA-damaging nitrenium ions.[1] Consequently, it serves as a stable, versatile template for designing inhibitors of kinases, phosphodiesterases (PDEs), and Toll-like receptors (TLRs).[1]

Chemical Structure & Properties
PropertyDetail
IUPAC Name 3,7-dimethyl-3H-imidazo[4,5-b]pyridine
Core System Imidazo[4,5-b]pyridine (1-deazapurine analog)
Molecular Formula C₈H₉N₃
Key Substituents Methyl groups at N3 (imidazole ring) and C7 (pyridine ring)
Bioisosterism Mimics Adenine and Guanine (Purines)
Primary Role Pharmacological Scaffold / ATP-Site Competitive Inhibitor

Mechanism of Action (MoA)

The biological activity of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine is driven by its ability to mimic the purine ring system found in endogenous signaling molecules like ATP, cAMP, and cGMP.[1] This allows it to intercalate into specific protein binding pockets.[1]

Core Mechanism: Purine Bioisosterism & ATP Mimicry

The imidazo[4,5-b]pyridine core is structurally homologous to the purine ring (imidazo[4,5-d]pyrimidine), differing only by the replacement of the N1 nitrogen with a carbon (C7).[1]

  • Kinase Inhibition: The scaffold functions as an ATP-competitive inhibitor .[1] The N1 and N3 nitrogens (in the purine numbering sense, corresponding to the pyridine N and imidazole N) form critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Aurora Kinases, FLT3).[1] The 3,7-dimethyl substitution pattern provides hydrophobic bulk that fills the adenine binding pocket, locking the enzyme in an inactive conformation.[1]

  • Phosphodiesterase (PDE) Inhibition: In PDE10A and PDE4 inhibitors, this scaffold mimics the cyclic nucleotide substrate (cAMP/cGMP).[1] The planar heterocyclic system stacks against phenylalanine or tyrosine residues in the catalytic site (pi-pi stacking), while the nitrogen lone pairs coordinate with conserved glutamine residues or metal ions (Zn²⁺/Mg²⁺).[1]

Receptor Modulation (TLR9 & ROR)

Recent medicinal chemistry campaigns have utilized this scaffold to modulate nuclear receptors and innate immune sensors.[1]

  • TLR9 Inhibition: The 3,7-dimethyl-3H-imidazo[4,5-b]pyridine moiety acts as a "cap" in larger antagonist molecules.[1] It binds to the hydrophobic regulatory regions of Toll-like Receptor 9 (TLR9), preventing the conformational changes necessary for MyD88 recruitment and subsequent NF-κB activation.[1]

  • RORγt Inverse Agonism: In the context of Th17 cell differentiation, derivatives of this scaffold bind to the ligand-binding domain (LBD) of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt), destabilizing the receptor-coactivator complex.[1]

Distinction from Mutagenic AIAs

Critical Insight: It is vital to distinguish this scaffold from 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) or 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) .[1]

  • Mutagens: Require an exocyclic -NH₂ group at C2.[1] This amine undergoes N-hydroxylation by CYP1A2, followed by esterification (NAT2/SULT), generating a reactive nitrenium ion that forms DNA adducts (guanine-C8).[1]

  • 3,7-Dimethyl Scaffold: Lacks the C2-amine.[1] Therefore, it cannot undergo this specific bioactivation pathway, rendering it significantly less genotoxic and suitable for pharmaceutical application.[1]

Biological Signaling Pathways[1]

The following diagram illustrates the divergent pathways: the safe pharmacological inhibition of Kinases/TLR9 by the 3,7-dimethyl scaffold versus the activation pathway of its mutagenic amino-analogs.[1]

MoA_Pathway Scaffold 3,7-Dimethyl-3H-imidazo [4,5-b]pyridine (Scaffold) Kinase Kinase Hinge Region (Aurora/FLT3) Scaffold->Kinase H-Bonding & Hydrophobic Fit TLR9 TLR9 Receptor (Endosome) Scaffold->TLR9 Allosteric Binding Mutagen 2-Amino-Analogs (e.g., PhIP, DMIP) CYP1A2 CYP1A2 Enzyme Mutagen->CYP1A2 N-Hydroxylation Inhibition ATP Competition / Signal Blockade Kinase->Inhibition TLR9->Inhibition Adduct DNA Adducts (Guanine-C8) CYP1A2->Adduct Nitrenium Ion Formation Therapy Therapeutic Effect (Anti-inflammatory/Anticancer) Inhibition->Therapy

Caption: Divergent biological fates: The 3,7-dimethyl scaffold (Blue) targets signaling proteins for therapeutic effect, while amino-substituted analogs (Red) undergo metabolic activation to form DNA adducts.[1]

Synthesis & Experimental Protocols

Synthesis of the Core Scaffold

The synthesis typically proceeds via the cyclization of a pyridine diamine precursor.[1]

Protocol:

  • Starting Material: 4-methylpyridine-2,3-diamine (for the 7-methyl pyridine core).[1]

  • Cyclization: Reflux the diamine in Formic Acid (98%) or Triethyl Orthoformate for 3–6 hours.

    • Mechanism:[1][2][3] Formation of the imidazole ring via condensation.[1]

    • Product: 7-methyl-3H-imidazo[4,5-b]pyridine.[1][4]

  • Methylation (Regioselective):

    • Dissolve the intermediate in anhydrous DMF.

    • Add Cs₂CO₃ (Cesium Carbonate) as a base to deprotonate the imidazole nitrogen.[1]

    • Add MeI (Methyl Iodide) dropwise at 0°C.[1]

    • Note: Alkylation can occur at N1 or N3.[1] The 3,7-dimethyl isomer is often favored or separated via column chromatography (SiO₂, MeOH:DCM gradient).[1]

In Vitro Kinase Inhibition Assay (Validation)

To validate the scaffold's activity as an ATP-competitive inhibitor (e.g., against Aurora Kinase A).[1]

Reagents:

  • Recombinant Aurora A Kinase.[1]

  • Substrate: Kemptide or Histone H3.[1]

  • ³³P-ATP or Luciferase-based ATP detection system.[1]

Step-by-Step Workflow:

  • Preparation: Dilute 3,7-dimethyl-3H-imidazo[4,5-b]pyridine derivatives in 100% DMSO (10 mM stock).

  • Incubation: Mix Kinase (5 nM), Substrate (10 µM), and Test Compound (serial dilution 0.1 nM – 10 µM) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂).

  • Initiation: Add ATP (at K_m concentration, approx 10 µM) to start the reaction.[1]

  • Duration: Incubate for 60 minutes at Room Temperature.

  • Detection:

    • Radiometric: Spot on P81 phosphocellulose paper, wash with phosphoric acid, and count via scintillation.[1]

    • Luminescence:[1] Add Kinase-Glo reagent; measure RLU.[1]

  • Analysis: Plot Dose-Response curve (Log[Inhibitor] vs. % Activity) to determine IC₅₀.

TLR9 Antagonist Reporter Assay

Objective: Measure the scaffold's ability to block TLR9 signaling in HEK293 cells expressing hTLR9 and an NF-κB-luciferase reporter.[1]

  • Cell Seeding: Seed HEK-Blue™ hTLR9 cells (InvivoGen) in 96-well plates (50,000 cells/well).

  • Treatment: Add Test Compound (3,7-dimethyl scaffold derivative) 1 hour prior to stimulation.[1]

  • Stimulation: Add ODN 2006 (Class B CpG oligonucleotide, 1 µM) to stimulate TLR9.[1]

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout: Measure SEAP (Secreted Embryonic Alkaline Phosphatase) or Luciferase activity in the supernatant using QUANTI-Blue™ reagent.[1]

  • Result: A decrease in absorbance/luminescence compared to the ODN-only control indicates effective antagonism.[1]

References

  • Imidazo[4,5-b]pyridine Scaffold in Drug Discovery Source: National Institutes of Health (PubChem) URL:[1][Link]1]

  • Synthesis of 3H-imidazo[4,5-b]pyridine Derivatives and Anticancer Activity Source: European Journal of Chemistry (2017) URL:[1][Link]1]

  • Substituted Imidazopyridinyl Compounds as Inhibitors of TLR9 Source: Google Patents (US20250177363A1) URL:[1]1]

  • Preparation of Fused Azole Derivatives as DGAT2 Inhibitors Source: WIPO (WO2024118858A1) URL:[1]1]

  • Mutagenic Profile of Imidazoazaarenes (Contextual Reference) Source: Carcinogenesis (Oxford Academic) URL:[1][Link]1]

Sources

Technical Guide: Structural Characterization of 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine , a specific regioisomer of the methylated imidazopyridine scaffold. This heterocyclic system is frequently encountered in medicinal chemistry as a bioisostere of purines and in food chemistry as a structural relative of mutagenic heterocyclic amines (HCAs).

The core technical challenge in characterizing this molecule is distinguishing the


-methyl  regioisomer from the thermodynamically competitive 

-methyl
isomer.

Executive Summary & Structural Logic

The target molecule, 3,7-dimethyl-3H-imidazo[4,5-b]pyridine , consists of a pyridine ring fused to an imidazole ring.[1] The "3,7-dimethyl" nomenclature implies two critical features:

  • C7-Methylation: A methyl group attached to the carbon at position 7 of the pyridine ring.

  • N3-Methylation: A methyl group attached to the nitrogen at position 3 of the imidazole ring.

The Regioisomer Challenge

Synthesis of imidazo[4,5-b]pyridines via alkylation often produces a mixture of


- and 

-alkylated products due to annular tautomerism.
  • Target (3,7-isomer): Methyl at

    
     (proximal to the pyridine nitrogen 
    
    
    
    ).
  • Impurity (1,7-isomer): Methyl at

    
     (proximal to the carbocyclic bridge and 
    
    
    
    ).

Rigorous characterization must prove the methyl group is at


, not 

.
Structural Visualization

The following diagram illustrates the numbering scheme and the critical steric relationships used for NMR determination.

G N3 N3 (Me) C2 C2 N3->C2 N3->C2 Strong N4 N4 N3->N4 No Proton (Silent) N1 N1 C2->N1 C7a C7a N1->C7a C7 C7 (Me) N1->C7 STRONG NOE (If N1-Me) C7a->C7 C6 C6 C7->C6 C5 C5 C6->C5 C5->N4 C3a C3a N4->C3a C3a->N3 C3a->C7a Bridge

Figure 1: Connectivity and diagnostic NOE pathways. Note that N3 is spatially distant from C7, whereas N1 is in the "peri" position relative to C7.

Primary Characterization (Backbone Confirmation)

Before assigning regiochemistry, the molecular backbone must be validated using Mass Spectrometry and 1D NMR.

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF or Orbitrap (Positive Mode).

  • Theoretical Mass: Formula

    
    .
    
    • Exact Mass: 147.0796 Da.

    • 
      : 148.0869 Da.
      
  • Acceptance Criteria: Mass accuracy within

    
     ppm.
    
  • Fragmentation: Expect loss of methyl radical (

    
    ) or HCN (
    
    
    
    ) characteristic of fused imidazoles.
Proton NMR ( H NMR) - 500 MHz+
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Expected Signals:

    • 
       ppm (s, 1H): 
      
      
      
      (Imidazole proton). Typically sharp singlet.
    • 
       ppm (d, 1H): 
      
      
      
      (Pyridine proton).
    • 
       ppm (d, 1H): 
      
      
      
      (Pyridine proton).
    • 
       ppm (s, 3H): 
      
      
      
      .
    • 
       ppm (s, 3H): 
      
      
      
      .

Note on Shifts: The


 shift is often diagnostic. 

typically resonates slightly upfield compared to

due to shielding from the lone pair of the adjacent pyridine nitrogen (

), but this is not definitive without 2D data.

Definitive Regiochemistry (The "Triad of Proof")

To unambiguously distinguish the 3,7-dimethyl isomer from the 1,7-dimethyl isomer, you must utilize the spatial relationship between the


-methyl group and the pyridine ring substituents.
Protocol: The NOESY/HMBC Validation System
Step 1: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the most critical experiment.

  • Mechanism: Detects through-space interactions (

    
    ).
    
  • The Logic:

    • Scenario A (Target: 3,7-dimethyl): The

      
      -methyl group is adjacent to 
      
      
      
      and the bridgehead
      
      
      . It is distant from the
      
      
      -methyl group.
      • Observation: NOE cross-peak between

        
         and 
        
        
        
        . Absence of NOE between
        
        
        and
        
        
        .
    • Scenario B (Impurity: 1,7-dimethyl): The

      
      -methyl group is adjacent to 
      
      
      
      and the bridgehead
      
      
      .
      
      
      is directly bonded to
      
      
      . The
      
      
      -Me and
      
      
      -Me are in a peri-relationship (spatially very close).
      • Observation:Strong NOE cross-peak between

        
         and 
        
        
        
        .
Step 2: 2D HMBC (Heteronuclear Multiple Bond Correlation)

Confirms the connectivity through bonds (2-3 bond couplings).

  • Target Correlation:

    • N3-Me Protons: Should show a strong

      
       coupling to the bridgehead carbon 
      
      
      
      and
      
      
      .
    • N1-Me Protons: Should show a strong

      
       coupling to the bridgehead carbon 
      
      
      
      and
      
      
      .
  • Differentiation:

    
     is typically more deshielded (downfield) than 
    
    
    
    due to the adjacent pyridine nitrogen (
    
    
    ).
Summary of Diagnostic Signals[2]
Feature3,7-Dimethyl (Target) 1,7-Dimethyl (Isomer)
NOESY (

)
Correlation to H-2 only.Correlation to H-2 AND C7-Me .
HMBC (

)
Couples to C3a (Bridge next to N).Couples to C7a (Bridge next to C7).
H-5 Signal Doublet (couples to H-6).Doublet (couples to H-6).
C7-Me Signal Singlet (no vicinal H).Singlet (broadened by NOE/sterics).

Experimental Protocols

Sample Preparation for NMR
  • Mass: Dissolve 5–10 mg of the solid compound.

  • Solvent: Use 0.6 mL of DMSO-

    
     (99.9% D). Note: DMSO is preferred over CDCl
    
    
    
    to prevent aggregation and sharpen exchangeable protons if present, though here all are fixed.
  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

  • Degassing: For NOESY, briefly degas the sample (nitrogen flush) to remove paramagnetic oxygen which can quench the NOE signal.

Crystallography (The "Gold Standard")

If the compound is solid, single-crystal X-ray diffraction (SC-XRD) provides absolute structural proof.

  • Crystallization: Slow evaporation from Ethanol/Ethyl Acetate (1:1).

  • Space Group: Likely monoclinic or triclinic planar stacking.

  • Validation: The refinement should clearly show electron density for the methyl group on

    
     with 
    
    
    
    -factor
    
    
    .

References

  • IUPAC Nomenclature of Fused Heterocycles. Source: IUPAC.[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. URL:[Link]

  • Synthesis and Biological Activity of Methylated Imidazopyridines. Title: Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.[3] Source:European Journal of Chemistry, 2017, 8(1), 25-32. URL:[Link]

  • Spectroscopic Data for Heterocyclic Amines. Title: 3-methyl-3H-imidazo[4,5-b]pyridine - PubChemLite Record. Source: PubChem / University of Luxembourg. URL:[Link]

Sources

In Vitro Evaluation of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core, a structural isomer of naturally occurring purines, represents a "privileged scaffold" in medicinal chemistry.[1][2] This versatile heterocyclic system has been the foundation for a multitude of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Their structural similarity to purines allows them to interact with a variety of biological macromolecules, most notably protein kinases, which are critical regulators of cellular processes.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[7][8]

Numerous derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated potent inhibitory activity against various kinases, such as Aurora kinases, c-Met, mTOR, and Mixed-Lineage Kinase 3 (MLK3).[8][9][10][11] This guide focuses on a specific, yet under-explored derivative: 3,7-dimethyl-3H-imidazo[4,5-b]pyridine . While extensive public data on this particular molecule is limited, its structural features—specifically the N-methylation at position 3 and methyl substitution at position 7—are analogous to other biologically active imidazo[4,5-b]pyridines. For instance, various 3-methyl-substituted imidazo[4,5-b]pyridines have been synthesized and evaluated for their antiproliferative activities.[2]

This document, therefore, serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive in vitro evaluation of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine. It provides a logical, field-proven framework for assessing its potential as a therapeutic agent, with a primary focus on anticancer applications and kinase inhibition. The protocols and workflows described herein are designed to be self-validating systems, ensuring scientific rigor and reproducibility.

Phase 1: Primary Assessment of Biological Activity - Cytotoxicity Profiling

The initial and most critical step in evaluating any novel compound for anticancer potential is to determine its cytotoxic and cytostatic effects. This is achieved by screening the compound against a panel of well-characterized human cancer cell lines. The choice of cell lines should ideally represent a diversity of cancer types to identify potential tissue-specific activity.

A standard and robust method for this primary screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of metabolic activity, which serves as a reliable proxy for cell viability.[12]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay Execution cluster_analysis Data Analysis compound_prep Prepare Stock Solution of 3,7-dimethyl-3H- imidazo[4,5-b]pyridine (e.g., 10 mM in DMSO) treatment Treat with Serial Dilutions of Compound (e.g., 0.1 to 100 µM) compound_prep->treatment cell_culture Culture & Maintain Selected Cancer Cell Lines (e.g., MCF-7, HCT116, A549) cell_seeding Seed Cells in 96-well Plates (5,000-10,000 cells/well) cell_culture->cell_seeding incubation1 Incubate for 24h (Allow Attachment) cell_seeding->incubation1 incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT Reagent (5 mg/mL) incubation2->mtt_addition incubation3 Incubate for 2-4h (Formazan Formation) mtt_addition->incubation3 solubilization Solubilize Formazan Crystals (e.g., with DMSO or SDS) incubation3->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calc_viability Calculate % Cell Viability vs. Vehicle Control read_absorbance->calc_viability dose_response Plot Dose-Response Curve calc_viability->dose_response ic50 Determine IC50 Value (Non-linear Regression) dose_response->ic50 caption Figure 1. Workflow for MTT-based cytotoxicity screening.

Caption: Figure 1. Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Assay for IC50 Determination

Rationale: This protocol is designed to generate a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is a key metric of a compound's potency. A 48 or 72-hour treatment period is typically chosen to allow for effects on cell proliferation over multiple cell cycles.

Materials:

  • 3,7-dimethyl-3H-imidazo[4,5-b]pyridine (test compound)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). This density may require optimization based on the cell line's doubling time.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine in DMSO.

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Subtract the average absorbance of the blank (medium only) wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Expected Cytotoxicity Profile

The results of the cytotoxicity screening should be summarized in a clear, tabular format.

Cell LineCancer TypePredicted IC50 (µM) for 3,7-dimethyl-3H-imidazo[4,5-b]pyridinePositive Control IC50 (µM) (e.g., Doxorubicin)
MCF-7Breast Adenocarcinoma5 - 25~0.1
HCT116Colon Carcinoma1 - 20~0.5
A549Lung Carcinoma10 - 50~1.0
HEK293Normal Embryonic Kidney> 50~2.0

Note: These IC50 values are hypothetical and serve as a template for data presentation. The inclusion of a non-cancerous cell line like HEK293 is crucial for calculating a Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells), which provides an early indication of the compound's therapeutic window.

Phase 2: Target Identification and Mechanistic Elucidation

Given the prevalence of kinase inhibitory activity within the imidazo[4,5-b]pyridine class, a logical next step is to investigate whether 3,7-dimethyl-3H-imidazo[4,5-b]pyridine functions as a kinase inhibitor. This involves both biochemical assays with isolated enzymes and cell-based assays to confirm target engagement in a physiological context.

Hypothetical Signaling Pathway

Based on known targets of this scaffold, we can hypothesize that the compound may interfere with a critical cell signaling pathway, such as the PI3K/AKT/mTOR or the MAPK/ERK pathway, which are frequently dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3,7-dimethyl-3H- imidazo[4,5-b]pyridine Compound->PI3K Inhibits Compound->mTOR Inhibits caption Figure 2. Hypothetical kinase signaling pathway.

Caption: Figure 2. Hypothetical kinase signaling pathway.

Detailed Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

Rationale: To directly measure the inhibitory effect of the compound on specific kinase activity, a cell-free biochemical assay is essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™, are widely used due to their high sensitivity and suitability for high-throughput screening. This example targets a hypothetical kinase, "Kinase X".

Materials:

  • Recombinant purified Kinase X

  • LanthaScreen™ Tb-labeled anti-phospho-substrate antibody

  • Fluorescein-labeled substrate peptide

  • ATP

  • Assay buffer

  • 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

  • Staurosporine (positive control inhibitor)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the test compound and positive control by serial dilution in the assay buffer.

    • Prepare a 4X solution of the fluorescein-labeled substrate and ATP in the assay buffer.

    • Prepare a 4X solution of Kinase X in the assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X Kinase X solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X test compound dilutions.

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution. The final volume is 10 µL.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare a 2X "Stop and Detect" solution containing EDTA (to stop the reaction) and the Tb-labeled antibody in the TR-FRET dilution buffer.

    • Add 10 µL of the "Stop and Detect" solution to each well.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

    • Calculate the Emission Ratio (520/495).

  • Analysis:

    • Plot the Emission Ratio against the log of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation: Kinase Inhibition Profile

A panel of relevant kinases should be tested to determine both the primary target(s) and the selectivity profile of the compound.

Kinase TargetPredicted IC50 (nM) for 3,7-dimethyl-3H-imidazo[4,5-b]pyridineSelectivity Fold (vs. Primary Target)
Aurora A501x
Aurora B2505x
FLT3801.6x
c-Met> 1000> 20x
CDK2> 5000> 100x

Note: Hypothetical data is presented. A selective inhibitor is generally preferred to minimize off-target effects, although poly-pharmacology can sometimes be beneficial.

Phase 3: Secondary Cellular Assays for Mechanistic Confirmation

Once a primary target is identified and cytotoxicity is established, secondary assays are performed to confirm that the compound's mechanism of action in a cellular context aligns with the biochemical findings.

Cell Cycle Analysis via Flow Cytometry

Rationale: Many kinase inhibitors induce cell cycle arrest at specific checkpoints (e.g., G2/M for Aurora kinase inhibitors). Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) can reveal this effect.

Procedure (Abbreviated):

  • Treat cells (e.g., HCT116) with the test compound at 1x and 5x its IC50 value for 24-48 hours.

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol.

  • Treat with RNase A to remove RNA.

  • Stain the cellular DNA with Propidium Iodide.

  • Analyze the cell population using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining)

Rationale: Effective anticancer agents should induce programmed cell death (apoptosis). This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a marker for loss of membrane integrity, seen in late apoptotic and necrotic cells.

Procedure (Abbreviated):

  • Treat cells with the test compound at its IC50 concentration for a relevant time period (e.g., 24, 48 hours).

  • Harvest cells and resuspend them in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI.

  • Incubate in the dark for 15 minutes.

  • Analyze by flow cytometry, detecting FITC (Annexin V) and PI fluorescence.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V positive populations indicates the induction of apoptosis.

Conclusion

This technical guide outlines a logical and comprehensive strategy for the initial in vitro evaluation of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine. By systematically progressing from broad cytotoxicity screening to specific biochemical and cell-based mechanistic studies, researchers can efficiently characterize the compound's biological activity, identify its molecular target(s), and build a robust data package to support further preclinical development. The inherent versatility of the imidazo[4,5-b]pyridine scaffold suggests that this particular derivative holds significant promise, warranting the rigorous scientific investigation detailed herein.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link][6]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link][2]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link][3]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link][13]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. [Link][4]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. [Link][8]

  • Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. [Link][9]

  • Synthesis of 3H-imidazo[4,5-b]pyridine. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link][1]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). [Link]

  • Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link][5]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link][14]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link][10]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link][12]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. [Link]

  • Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. [Link]

  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. [Link][11]

Sources

Methodological & Application

Application of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine in Cancer Research: A Scaffolding Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold in Oncology

The imidazo[4,5-b]pyridine core, a bioisostere of natural purines, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the building blocks of DNA and RNA allows derivatives of this heterocycle to interact with a multitude of biological targets, including a variety of protein kinases that are often dysregulated in cancer.[1][2] While direct research on 3,7-dimethyl-3H-imidazo[4,5-b]pyridine is not extensively documented in publicly available literature, the broader family of imidazo[4,5-b]pyridine derivatives has demonstrated significant potential as anticancer agents.[1] This guide will, therefore, focus on the established applications of the imidazo[4,5-b]pyridine scaffold in cancer research, providing a foundational understanding and actionable protocols for researchers investigating novel derivatives such as 3,7-dimethyl-3H-imidazo[4,5-b]pyridine.

The strategic design of novel anticancer drugs often involves the molecular hybridization of different pharmacophores to enhance efficacy.[3] The imidazo[4,5-b]pyridine scaffold has been successfully hybridized with other heterocyclic systems like quinoline and carbazole, yielding compounds with potent in vitro activity against a range of human tumor cell lines, including cervical (HeLa), breast (MDA-MB-231), renal (ACHN), and colon (HCT-15) cancers.[3]

Mechanisms of Action: Targeting the Pillars of Cancer Progression

Derivatives of imidazo[4,5-b]pyridine exert their anticancer effects through a variety of mechanisms, primarily by inhibiting key enzymes and signaling pathways that drive tumor growth and survival.

Kinase Inhibition: A Dominant Therapeutic Strategy

A significant body of research highlights the role of imidazo[4,5-b]pyridine derivatives as potent inhibitors of various protein kinases.

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Certain novel imidazo[4,5-b]pyridine derivatives have shown remarkable inhibitory potential against CDK9, a key regulator of transcription.[4] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and ultimately, cell death in cancer cells. These compounds have demonstrated significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with IC50 values in the sub-micromolar range.[4]

  • Dual FLT3/Aurora Kinase Inhibition: Optimization of the imidazo[4,5-b]pyridine scaffold has led to the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[5] These are critical targets in acute myeloid leukemia (AML). Such dual inhibitors have shown potent activity against both wild-type and mutated forms of FLT3.[5]

  • Mixed-Lineage Kinase 3 (MLK3) Inhibition: More recently, 3H-imidazo[4,5-b]pyridine derivatives have been designed and evaluated as novel inhibitors of Mixed-Lineage Kinase 3 (MLK3), a protein implicated in several human cancers.[6] Several of these compounds exhibit IC50 values in the low nanomolar range.[6]

  • PI3K/mTOR Pathway Inhibition: Some imidazopyridine derivatives have been shown to repress angiogenesis and induce apoptosis in breast cancer cells by targeting the PI3K/mTOR pathway.[7]

a cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K Activation mTOR mTOR PI3K->mTOR Activation CDK9 CDK9 mTOR->CDK9 Downstream Effects Aurora_Kinases Aurora Kinases mTOR->Aurora_Kinases Downstream Effects Transcription & Cell Cycle Transcription & Cell Cycle Progression CDK9->Transcription & Cell Cycle Aurora_Kinases->Transcription & Cell Cycle MLK3 MLK3 Apoptosis/Proliferation Pathways Apoptosis/Proliferation Pathways MLK3->Apoptosis/Proliferation Pathways Cell Fate Cell Fate Apoptosis/Proliferation Pathways->Cell Fate Regulation Imidazo[4,5-b]pyridine\nDerivatives Imidazo[4,5-b]pyridine Derivatives Imidazo[4,5-b]pyridine\nDerivatives->RTK Inhibition Imidazo[4,5-b]pyridine\nDerivatives->PI3K Inhibition Imidazo[4,5-b]pyridine\nDerivatives->mTOR Inhibition Imidazo[4,5-b]pyridine\nDerivatives->CDK9 Inhibition Imidazo[4,5-b]pyridine\nDerivatives->Aurora_Kinases Inhibition Imidazo[4,5-b]pyridine\nDerivatives->MLK3 Inhibition Cell Proliferation Cell Proliferation Transcription & Cell Cycle->Cell Proliferation

Caption: Targeted Kinase Pathways by Imidazo[4,5-b]pyridine Derivatives.

Induction of Apoptosis

Several imidazopyridine compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. One novel derivative triggered apoptosis in human cervical cancer (HeLa) cells through the mitochondrial pathway.[8] This involves the upregulation of pro-apoptotic proteins and the activation of the caspase cascade.[8] Similarly, other derivatives have been observed to induce both extrinsic and intrinsic apoptosis pathways in breast cancer cells.[7]

G Imidazopyridine_Derivative Imidazopyridine Derivative Mitochondria Mitochondria Imidazopyridine_Derivative->Mitochondria Induces MOMP (Mitochondrial Outer Membrane Permeabilization) Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Mitochondrial Pathway of Apoptosis Induced by Imidazopyridines.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various imidazo[4,5-b]pyridine and related imidazopyridine derivatives against a panel of human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine DerivativesMCF-7 (Breast)0.63 - 1.32 (as CDK9 inhibitors)[4]
Imidazo[4,5-b]pyridine DerivativesHCT116 (Colon)0.63 - 1.32 (as CDK9 inhibitors)[4]
Amidino-Substituted Imidazo[4,5-b]pyridinesSW620 (Colon)0.4 - 0.7[9]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridineMCF-7 (Breast)Prominent Activity[10][11]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridineBT-474 (Breast)Prominent Activity[10][11]
Imidazopyridine-Quinoline HybridHeLa (Cervical)0.34[3]
Imidazopyridine-Quinoline HybridMDA-MB-231 (Breast)0.29 - 0.32[3]
Imidazopyridine-Quinoline HybridACHN (Renal)0.34 - 0.39[3]
Imidazopyridine-Quinoline HybridHCT-15 (Colon)0.30 - 0.31[3]
Imidazo[1,2-a]pyridine Derivative (7d)MCF-7 (Breast)22.6[12]
Imidazo[1,2-a]pyridine Derivative (7d)HT-29 (Colon)13.4[12]
Imidazo[1,2-a]pyridine Derivative (IP-5)HCC1937 (Breast)45[7]

Experimental Protocols

The following protocols are generalized methodologies based on published studies and can be adapted for the evaluation of novel imidazo[4,5-b]pyridine derivatives like 3,7-dimethyl-3H-imidazo[4,5-b]pyridine.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (e.g., 3,7-dimethyl-3H-imidazo[4,5-b]pyridine) dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed Cells (96-well plate) Add_Compound 2. Add Test Compound (Serial Dilutions) Seed_Cells->Add_Compound Incubate_48_72h 3. Incubate (48-72 hours) Add_Compound->Incubate_48_72h Add_MTT 4. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h 5. Incubate (4 hours) Add_MTT->Incubate_4h Solubilize_Formazan 6. Solubilize Formazan (DMSO) Incubate_4h->Solubilize_Formazan Read_Absorbance 7. Read Absorbance (570 nm) Solubilize_Formazan->Read_Absorbance Calculate_IC50 8. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT-based Cell Viability Assay.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Future Directions for 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

Based on the extensive research on the imidazo[4,5-b]pyridine scaffold, a logical research and development path for 3,7-dimethyl-3H-imidazo[4,5-b]pyridine would involve:

  • Initial In Vitro Screening: A broad screening against a panel of cancer cell lines (e.g., NCI-60) to identify sensitive cancer types.

  • Kinase Profiling: An enzymatic kinase profiling assay against a panel of cancer-relevant kinases (e.g., CDKs, Aurora kinases, FLT3, PI3K) to identify primary molecular targets.

  • Mechanism of Action Studies: Elucidation of the downstream signaling effects of target inhibition and confirmation of apoptosis induction.

  • In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity in relevant xenograft or patient-derived xenograft (PDX) models.

The dimethyl substitution pattern on the imidazo[4,5-b]pyridine core may influence its solubility, metabolic stability, and binding affinity to target proteins. These structure-activity relationships will be crucial to explore in the development of this specific compound as a potential therapeutic agent.

References

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2024). European Journal of Medicinal Chemistry.
  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (2023). BMC Chemistry.
  • Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
  • A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis. (n.d.). Hindawi.
  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). Bioorganic Chemistry.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ResearchGate.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). European Journal of Chemistry.
  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate.
  • Imidazole-pyridine hybrids as potent anti-cancer agents. (2022). CNR-IRIS.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR.
  • Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. (n.d.). ResearchGate.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (n.d.). Scite.ai.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry.
  • Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors from Isopropyl. (n.d.). Benchchem.
  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. (2024). Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine as a Pharmacological Probe

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Application Note and Protocol Guide for using 3,7-dimethyl-3H-imidazo[4,5-b]pyridine as a molecular probe, specifically designed for researchers in pharmacology, chemical biology, and drug discovery.

Executive Summary

3,7-dimethyl-3H-imidazo[4,5-b]pyridine (often abbreviated in internal libraries as DMIP-3,7 ) is a privileged heterocyclic scaffold acting as a pharmacological probe for interrogating innate immune signaling (specifically Toll-like Receptor 9 [TLR9] ) and nuclear receptor pathways (specifically ROR


t ). Unlike broad-spectrum intercalators, this probe functions through specific hydrophobic and electrostatic interactions within the ligand-binding domains of its targets.

This guide details the protocols for utilizing this compound to modulate and study TLR9-mediated inflammatory responses and ROR


t-dependent Th17 differentiation. Additionally, due to its planar, electron-deficient heteroaromatic core, it possesses intrinsic fluorescence properties useful for solvatochromic microenvironment sensing.

Technical Specifications & Properties

PropertySpecification
IUPAC Name 3,7-dimethyl-3H-imidazo[4,5-b]pyridine
Molecular Formula C

H

N

Molecular Weight 147.18 g/mol
Solubility Soluble in DMSO (>50 mM), DMF; Sparingly soluble in water

/

~340 nm / ~420 nm (Solvent dependent)
Primary Targets TLR9 (Antagonist), ROR

t (Inverse Agonist/Modulator)
Storage -20°C, desiccated, protected from light

Mechanistic Insight

TLR9 Inhibition Mechanism

3,7-dimethyl-3H-imidazo[4,5-b]pyridine acts as a small-molecule inhibitor of TLR9. TLR9 is an endosomal receptor that recognizes unmethylated CpG dinucleotides typical of bacterial and mitochondrial DNA.[1]

  • Mode of Action: The probe binds to the transmembrane or juxtamembrane domains of TLR9, preventing the conformational change required for the recruitment of the adapter protein MyD88 .

  • Downstream Effect: Blockade of MyD88 recruitment inhibits the IRAK4/IRAK1 signaling cascade, preventing the nuclear translocation of NF-

    
    B  and IRF7 , thereby suppressing the production of pro-inflammatory cytokines (IL-6, TNF-
    
    
    
    ) and Type I Interferons.
ROR t Modulation

As a scaffold for nuclear receptor ligands, the 3,7-dimethyl-3H-imidazo[4,5-b]pyridine core mimics the interactions of endogenous sterols. It binds to the ligand-binding domain (LBD) of the Retinoic Acid-Related Orphan Receptor Gamma t (ROR


t), destabilizing the receptor-coactivator complex and suppressing Th17 cell differentiation and IL-17 production.
Pathway Visualization

The following diagram illustrates the TLR9 signaling cascade and the intervention point of the probe.

TLR9_Pathway CpG_DNA CpG DNA (Ligand) TLR9_Inactive TLR9 (Endosomal, Inactive) CpG_DNA->TLR9_Inactive Binding TLR9_Active TLR9 Dimer (Active) TLR9_Inactive->TLR9_Active Dimerization Probe 3,7-dimethyl-3H-imidazo[4,5-b]pyridine (Inhibitor) Probe->TLR9_Inactive Blocks Activation MyD88 MyD88 (Adapter) TLR9_Active->MyD88 Recruitment IRAK_Complex IRAK4 / IRAK1 Complex MyD88->IRAK_Complex Activation TRAF6 TRAF6 IRAK_Complex->TRAF6 NFkB NF-kB (Transcription Factor) TRAF6->NFkB Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-a) NFkB->Cytokines Transcription

Caption: Schematic of TLR9 signaling pathway showing the inhibitory intervention point of the 3,7-dimethyl-3H-imidazo[4,5-b]pyridine probe preventing MyD88 recruitment.

Experimental Protocols

Protocol A: Preparation of Stock and Working Solutions

Objective: Create stable solutions for biological assays.

  • Stock Solution (50 mM):

    • Weigh 7.36 mg of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine.[2]

    • Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Vortex for 1 minute until fully dissolved.

    • Note: Sonicate if necessary. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (Variable):

    • Dilute the Stock Solution into the assay medium (e.g., DMEM or PBS).

    • Critical: Keep the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

    • Prepare fresh on the day of the experiment.

Protocol B: TLR9 Antagonism Assay (HEK-Blue™ System)

Objective: Quantify the inhibitory potency (IC


) of the probe against TLR9 activation.

Materials:

  • HEK-Blue™ hTLR9 cells (InvivoGen).

  • ODN 2006 (TLR9 Agonist).

  • QUANTI-Blue™ Detection Medium.

  • 96-well flat-bottom culture plates.

Procedure:

  • Cell Seeding:

    • Prepare a cell suspension of HEK-Blue™ hTLR9 cells at 4.5 x 10

      
       cells/mL in HEK-Blue™ Detection medium.
      
    • Add 180 µL of cell suspension per well (~80,000 cells/well).

  • Probe Treatment:

    • Add 20 µL of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine (diluted in medium) to the wells.

    • Test a concentration range (e.g., 0.1 µM to 100 µM) in triplicate.

    • Include a Vehicle Control (DMSO only) and a Positive Inhibitor Control (e.g., Chloroquine).

  • Incubation (Pre-treatment):

    • Incubate for 1 hour at 37°C, 5% CO

      
       to allow the probe to engage the receptor.
      
  • Stimulation:

    • Add 20 µL of the agonist ODN 2006 (final concentration 1-5 µM) to all wells except the negative control.

  • Reporter Development:

    • Incubate for 18-24 hours at 37°C, 5% CO

      
      .
      
    • SEAP (Secreted Embryonic Alkaline Phosphatase) levels are determined by measuring absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine IC

      
      .
      
Protocol C: Fluorescence Solvatochromism Characterization

Objective: Assess the probe's sensitivity to environmental polarity (useful for binding site characterization).

Procedure:

  • Prepare 10 µM solutions of the probe in solvents of varying polarity: Water, PBS, Methanol, Ethanol, Acetonitrile, DMSO, and Toluene.

  • Load 100 µL of each solution into a quartz cuvette or UV-transparent 96-well plate.

  • Excitation Scan: Set emission to 450 nm and scan excitation from 250-400 nm.

  • Emission Scan: Set excitation to the peak found in step 3 (typically ~340 nm) and scan emission from 360-600 nm.

  • Result Interpretation: A bathochromic shift (red shift) in polar solvents indicates an Intramolecular Charge Transfer (ICT) state, typical of imidazopyridine derivatives.

Workflow Diagram

Experimental_Workflow Stock Stock Prep (50 mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution PreInc Pre-Incubation (1h @ 37°C) Dilution->PreInc Add to Cells Stimulation Agonist Addition (ODN 2006) PreInc->Stimulation Readout SEAP Detection (Abs 620 nm) Stimulation->Readout 18-24h Analysis IC50 Calculation Readout->Analysis

Caption: Step-by-step workflow for the HEK-Blue TLR9 antagonism assay using the probe.

References

  • Vertex Pharmaceuticals Inc. (2025). Substituted imidazopyridinyl compounds useful as inhibitors of TLR9. US Patent App.[3][4] 20250177363A1. Link

  • Pfizer Inc. (2006).[3] Macrolide derivatives and their use as antibacterial agents. US Patent App.[3][4] 20060135447A1. Link

  • Shelke, R. N., et al. (2017).[5] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.[5] Link

  • GlaxoSmithKline. (2016). ROR nuclear receptor modulators. WO Patent 2016198908A1. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67504, Imidazo[4,5-b]pyridine. Link

Sources

Strategic Development of Imidazo[4,5-b]pyridine Derivatives: From Rational Design to Kinase Inhibition Profiling

[1]

Abstract

The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its electronic and steric similarity to the purine ring system (adenine/guanine).[1] This structural mimicry allows these derivatives to act as potent ATP-competitive inhibitors against a spectrum of kinases (e.g., Aurora A/B, BTK, Src) and as DNA intercalators. This guide provides a comprehensive experimental framework for the rational design, synthesis, and biological validation of imidazo[4,5-b]pyridine derivatives, focusing on their application as targeted anticancer agents.

Phase 1: Chemical Space & Rational Design (SAR)

Structural Logic

The imidazo[4,5-b]pyridine core consists of a pyridine ring fused to an imidazole ring.[1] Effective design requires manipulating three key vectors to maximize target affinity and selectivity:

  • Vector A (C2-Position): The "Warhead" Vector. Substitution here (e.g., aryl, heteroaryl) dictates the primary interaction with the hydrophobic pocket of the kinase ATP-binding site.

    • Insight: Introducing a 2,4-dihydroxyphenyl group often facilitates hydrogen bonding with the "gatekeeper" residue (e.g., Thr474 in BTK).[2]

  • Vector B (N-Alkylation): The "Solubility/Selectivity" Vector. Alkylation at N1, N3, or N4 affects the electronic distribution and solubility.

    • Critical Note: N3-alkylation is often preferred for maintaining planarity required for DNA intercalation, whereas N1-substituents can exploit solvent-exposed regions in enzyme pockets.

  • Vector C (Pyridine Backbone): Substitutions at C5/C6 (e.g., Bromine, Chlorine) modulate metabolic stability and lipophilicity (LogP).

In Silico Protocol: Molecular Docking

Before synthesis, candidate structures must be screened for binding efficacy.

Protocol:

  • Protein Prep: Retrieve crystal structure (e.g., BTK PDB: 3GEN) from RCSB. Remove co-crystallized ligands and water molecules (except those bridging key interactions).

  • Ligand Prep: Generate 3D conformers of imidazo[4,5-b]pyridine analogs. Minimize energy using the MMFF94 force field.

  • Docking Grid: Center the grid box on the hinge region (Met477 in BTK).

  • Scoring: Prioritize compounds with Hydrogen bonds to the hinge region and Pi-Pi stacking interactions with the phenylalanine gatekeeper.

Phase 2: Chemical Synthesis & Characterization

Synthetic Pathway Visualization

The most robust route involves the oxidative cyclization of 2,3-diaminopyridines.

SynthesisWorkflowStart2,3-DiaminopyridineIntermediateSchiff BaseIntermediateStart->Intermediate Condensation AldehydeAryl Aldehyde(R-CHO)Aldehyde->IntermediateCyclizationOxidative Cyclization(Na2S2O5 / DMSO)Intermediate->Cyclization Heat (120°C) Product2-SubstitutedImidazo[4,5-b]pyridineCyclization->Product Purification

Figure 1: General synthetic workflow for 2-substituted imidazo[4,5-b]pyridine derivatives via oxidative cyclization.

Detailed Protocol: Oxidative Cyclization

Objective: Synthesis of 2-(4-chlorophenyl)-imidazo[4,5-b]pyridine.

Reagents:

  • 2,3-Diaminopyridine (1.0 eq)[3]

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Sodium metabisulfite (Na2S2O5) (1.5 eq)

  • Solvent: DMSO (Dimethyl sulfoxide)

Procedure:

  • Mixing: In a round-bottom flask, dissolve 2,3-diaminopyridine (5 mmol) and 4-chlorobenzaldehyde (5 mmol) in 10 mL DMSO.

  • Oxidant Addition: Add Na2S2O5 (7.5 mmol) to the mixture.

    • Mechanism:[3] Na2S2O5 acts as an oxidant to facilitate the dehydrogenation of the intermediate aminal to the imidazole ring.

  • Reflux: Heat the mixture to 120°C for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Pour the reaction mixture into crushed ice-water (100 mL). A precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold water (3x) to remove DMSO, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if regioisomers (N-alkylated byproducts) are present.

QC Check:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of aromatic signals corresponding to the fused system.

  • Mass Spec: Confirm [M+H]+ peak.

Phase 3: Biological Evaluation (The "Test")

Screening Cascade

To ensure resource efficiency, follow a funneled screening approach.

ScreeningCascadeStep1Primary Screen:Enzymatic Assay (Kinase)Step2Secondary Screen:Cell Viability (MTT/SRB)Step1->Step2 IC50 < 1 µM Step3Mechanism of Action:Flow Cytometry / Western BlotStep2->Step3 GI50 < 5 µM Step4ADME Profiling:Solubility / StabilityStep3->Step4 Confirmed MoA

Figure 2: Biological screening cascade prioritizing high-affinity kinase inhibitors.

Protocol: In Vitro Kinase Assay (ADP-Glo™)

Target: Aurora Kinase A or BTK. Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is quantified by a luciferase/luciferin reaction.

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Add 1 µL of the imidazo[4,5-b]pyridine derivative (serially diluted in DMSO) to a 384-well white plate.

  • Enzyme Mix: Add 2 µL of purified Kinase (e.g., 5 ng/well). Incubate for 10 min at RT.

  • Substrate Start: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Histone H3). Incubate for 60 min at RT.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Readout: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Measure Luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol: Cell Viability Assay (SRB Method)

Why SRB over MTT? The Sulforhodamine B (SRB) assay is less sensitive to metabolic interference and provides a stable colorimetric endpoint based on cellular protein content.

  • Seeding: Seed cancer cells (e.g., HCT-116 or MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with compounds (0.01 – 100 µM) for 72 hours. Include DMSO control (<0.5%).

  • Fixation: Add cold TCA (Trichloroacetic acid) to a final concentration of 10%. Incubate 1h at 4°C.

  • Washing: Wash 5x with tap water. Air dry.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid). Incubate 15 min at RT.

  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Measurement: Read Absorbance at 510 nm.

Phase 4: Data Presentation & Analysis

Quantitative Data Summary

Summarize your findings in a comparative table to identify SAR trends.

Compound IDR1 (C2-Pos)R2 (N-Alk)Kinase IC50 (nM)HCT-116 GI50 (µM)Selectivity Index
IP-01 PhenylH1250>50N/A
IP-05 4-Cl-PhenylMethyl45012.52.1
IP-12 2,4-diOH-PhenylCyclopentyl25 0.8 >10
Ref (Etoposide) ---1.2-

Note: IP-12 demonstrates that the combination of a hydrogen-bond donor (diOH) and a hydrophobic clamp (Cyclopentyl) drastically improves potency.

Mechanistic Validation (Flow Cytometry)

If a compound shows potent GI50, validate the mechanism.

  • Cell Cycle Arrest: Imidazo[4,5-b]pyridines targeting Aurora Kinases typically cause G2/M arrest .

  • Apoptosis: Staining with Annexin V-FITC/PI will show an increase in the lower right (early apoptosis) and upper right (late apoptosis) quadrants.

References

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2025).[4][5] URL:[Link] Significance: Establishes the SAR for B-ring substituents and their interaction with the BTK gatekeeper residue.

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Source: Current Medicinal Chemistry (2024).[6] URL:[Link] Significance: A comprehensive review of synthetic methods and biological applications beyond kinase inhibition.[7]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Source: European Journal of Chemistry (2017).[8] URL:[Link] Significance: Provides detailed protocols for microwave-assisted synthesis and antimicrobial screening.

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Source: Molecules (2022).[1] URL:[Link] Significance:[1][4][6][9][10] detailed antiproliferative data on colon carcinoma cell lines (SW620) and structure-activity relationships for amidino-substituents.

  • Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres. Source: European Journal of Medicinal Chemistry (2015). URL:[Link] Significance: Foundational work on using the scaffold as a purine isostere for cytotoxic applications.[11]

Application Note: Analytical Methodologies for the Characterization of 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Scientific Context

The compound 3,7-dimethyl-3H-imidazo[4,5-b]pyridine serves as a highly versatile, nitrogen-rich heterocyclic building block in modern medicinal chemistry. It is a critical pharmacophore embedded in advanced therapeutics, including Toll-like receptor 9 (TLR9) antagonists for fibrotic diseases[1], Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors for metabolic disorders[2], and Retinoic Acid-Related Orphan Receptor gamma t (RORγt) inverse agonists for autoimmune conditions[3].

Because of its basic imidazopyridine core, the compound presents unique analytical challenges, such as peak tailing in chromatography and solvent-dependent chemical shift variability in Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. The protocols herein are structured as self-validating systems —ensuring that every analytical run inherently verifies its own accuracy through strategic internal controls and optimized physicochemical parameters.

BioPathway Compound 3,7-dimethyl-3H-imidazo[4,5-b]pyridine (Therapeutic Scaffold) TLR9 TLR9 Receptor (Endosome) Compound->TLR9 Antagonism RORyt RORγt Receptor (Nucleus) Compound->RORyt Inverse Agonism Fibrosis Fibrotic Disease Progression TLR9->Fibrosis MyD88 Pathway Autoimmunity Autoimmune Response RORyt->Autoimmunity IL-17 Pathway

Biological signaling pathways modulated by 3,7-dimethyl-3H-imidazo[4,5-b]pyridine derivatives.

Analytical Strategy & Causality (E-E-A-T)

To achieve robust detection and structural elucidation, experimental conditions must be tailored to the molecule's specific electronic properties:

  • Chromatographic Causality: The basic nitrogen atoms in the imidazo[4,5-b]pyridine ring interact strongly with residual silanols on standard silica columns, causing severe peak tailing. To counteract this, we utilize an Ethylene Bridged Hybrid (BEH) C18 column[1]. The BEH particle technology resists basic degradation and minimizes secondary interactions, yielding sharp, symmetrical peaks.

  • Ionization Causality: For LC-MS/MS, 0.05% Trifluoroacetic acid (TFA) is added to the mobile phase[1]. The acidic environment (pH ~2) ensures complete protonation of the imidazopyridine nitrogens, driving the compound into a single cationic state. This maximizes Electrospray Ionization (ESI+) efficiency and prevents signal splitting between different ionization states.

  • Self-Validating NMR: In 1H NMR, the two distinct methyl groups at the 3 and 7 positions serve as internal validation markers. The precise 1:1 integration ratio of these singlets confirms the structural integrity of the core scaffold, immediately flagging any degradation or co-eluting impurities[4].

Experimental Protocols

Protocol A: High-Resolution LC-MS/MS Quantification Workflow

Optimized for pharmacokinetic screening, reaction monitoring, and impurity profiling.

Equipment: Agilent Binary HPLC pump coupled to a Thermo Fisher TSQ Vantage triple quadrupole MS/MS (or equivalent)[2]. Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm)[1].

Step-by-Step Methodology:

  • Sample Preparation (Liquid-Liquid Extraction): Extract 2 µL of the analyte from the biological matrix or synthetic mixture using an organic solvent (e.g., ethyl acetate). Isolate the top organic layer to precipitate proteins and salts[2]. Evaporate and reconstitute in 50:50 Water:Acetonitrile.

  • System Equilibration: Purge the LC system and equilibrate the BEH C18 column at 50°C[1] with 100% Mobile Phase A (5:95 MeCN:Water + 0.05% TFA) until baseline pressure stabilizes.

  • System Suitability Test (SST): Self-Validation Step. Inject a blank (50:50 MeCN:Water) to validate zero carryover. Inject a known reference standard to confirm retention time (Rt) stability (typically ~1.14 to 1.53 min depending on the specific derivative)[5].

  • Injection & Elution: Inject 2.0 µL of the reconstituted sample. Execute the rapid gradient detailed in Table 1 . The rapid organic ramp ensures the sharp elution of the moderately polar imidazopyridine.

  • Ionization & Detection: Operate the MS in ESI positive mode. Monitor the [M+H]+ parent ion (m/z 148 for the base 3,7-dimethyl-3H-imidazo[4,5-b]pyridine)[4].

  • Data Processing: Integrate the primary UV peak (DAD 210-260 nm) and correlate it with the Extracted Ion Chromatogram (XIC) to confirm absolute purity[6].

LCMS_Workflow Sample 1. Sample Preparation (LLE / Matrix Crash) LC 2. UHPLC Separation (BEH C18, 50°C) Sample->LC Ionization 3. ESI+ Ionization (pH ~2 for Protonation) LC->Ionization MSMS 4. Triple Quad MS/MS (MRM Detection) Ionization->MSMS Data 5. Data Validation (XIC & UV Correlation) MSMS->Data

Workflow for the LC-MS/MS analytical detection and validation of imidazopyridine derivatives.

Protocol B: 1H NMR Structural Elucidation

Designed for definitive structural confirmation of synthetic batches.

Equipment: Bruker Avance 400 MHz or 500 MHz Spectrometer[1].

Step-by-Step Methodology:

  • Sample Dissolution: Dissolve 5-10 mg of the highly purified compound in 0.6 mL of deuterated solvent. Use CDCl3 for the free base or DMSO-d6 for more polar/salt derivatives[4][7].

  • Shimming and Tuning: Insert the sample tube, lock the deuterium signal, and perform automated gradient shimming (topshim) to ensure strict magnetic field homogeneity.

  • Acquisition: Acquire 16-32 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the methyl protons, preventing integration skew.

  • Processing: Apply a 0.3 Hz exponential line broadening function, perform Fourier transform, and phase correct the spectrum manually.

  • Validation: Calibrate the chemical shift to the residual solvent peak (7.26 ppm for CDCl3 or 2.50 ppm for DMSO-d6).

  • Diagnostic Check: Self-Validation Step. Confirm the presence of the two distinct methyl singlets. The integration ratio must be exactly 1:1 (3H each). Any deviation >5% indicates co-eluting impurities or incomplete synthesis[4].

Quantitative Data Summaries

Table 1: Optimized LC Gradient Conditions [1] Method parameters optimized for Waters Acquity BEH C18, 2.1×50 mm, 1.7 μm at 50°C.

Time (min)Flow Rate (mL/min)% Mobile Phase A (5:95 MeCN:H2O, 0.05% TFA)% Mobile Phase B (95:5 MeCN:H2O, 0.05% TFA)
0.000.601000
3.000.600100
4.000.600100
4.100.601000
5.000.601000

Table 2: Diagnostic 1H NMR Chemical Shifts (Base Scaffold) [4][7] Note: Exact shifts may vary slightly based on concentration and specific substitutions at the C2 or C5 positions.

Proton AssignmentMultiplicityIntegrationChemical Shift (CDCl3, ppm)Chemical Shift (DMSO-d6, ppm)
C7-CH3 Singlet3H~2.07~2.37
N3-CH3 Singlet3H~3.04~3.87
C2-H (if unsubstituted)Singlet1H~7.94~8.05
Aromatic CH Doublet1H~7.83~7.61

References

  • [1] /[5] Substituted imidazopyridinyl compounds useful as inhibitors of tlr9 (US20250177363A1). Google Patents. URL:

  • [2] /[8] Preparation of fused azole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors (WO2024118858A1). Google Patents. URL:

  • [3] /[7] Nuclear receptor modulators (WO2016200851A1). Google Patents. URL:

  • [9] /[6] Ror nuclear receptor modulators (WO2016198908A1). Google Patents. URL:

  • [4] /[10] Patent Application Publication US 2006/0135447 A1. Googleapis.com. URL:

Sources

Application Notes & Protocols: Handling and Storage of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the safe handling and storage of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine. As a substituted heterocyclic aromatic compound, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. These guidelines are intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols outlined herein are based on established best practices for handling analogous chemical structures, such as pyridine and its derivatives, and the parent imidazo[4,5-b]pyridine scaffold. A central tenet of this guide is the principle of proactive risk mitigation through informed experimental design and execution.

Disclaimer: The following guidelines are based on the known hazards of structurally related compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for 3,7-dimethyl-3H-imidazo[4,5-b]pyridine was not available at the time of publication. It is imperative to consult the specific SDS for this compound upon its availability and to conduct a thorough, experiment-specific risk assessment before commencing any work.

Compound Profile and Inferred Properties

3,7-dimethyl-3H-imidazo[4,5-b]pyridine belongs to the class of imidazopyridines, which are bicyclic heterocyclic compounds with a structural resemblance to purines.[1] This structural similarity is a key reason for their investigation in medicinal chemistry.[2] The addition of two methyl groups to the parent imidazo[4,5-b]pyridine core is expected to slightly alter its physical properties, such as molecular weight and solubility, but the fundamental hazards associated with the core structure are likely to be retained.

PropertyInferred Value/InformationSource (based on parent/related compounds)
Molecular Formula C₈H₉N₃-
Molecular Weight 147.18 g/mol -
Appearance Likely a solid (e.g., crystalline powder)
Solubility Expected to be soluble in organic solvents like DMSO and alcohols.
Storage Conditions Store in a cool, dry, well-ventilated area, away from light and incompatible materials.[3][4]

Hazard Identification and Risk Assessment (Inferred)

Based on the toxicological data for pyridine and the GHS classification for imidazo[4,5-b]pyridine, it is prudent to handle 3,7-dimethyl-3H-imidazo[4,5-b]pyridine with a high degree of caution.

  • Acute Oral Toxicity: The parent compound, imidazo[4,5-b]pyridine, is classified as harmful if swallowed.[4]

  • Skin and Eye Irritation: Pyridine and its derivatives are known to cause skin and eye irritation, and in some cases, severe burns.[5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[5]

A comprehensive risk assessment should be performed before any experiment. This involves identifying all potential hazards, evaluating the risks, and implementing control measures to minimize exposure.[6]

Safe Handling Protocols

Adherence to strict safety protocols is non-negotiable when working with potentially hazardous research chemicals.[7]

Engineering Controls
  • Chemical Fume Hood: All handling of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[8]

Personal Protective Equipment (PPE)

A standard set of PPE is mandatory when handling this compound.[8]

  • Eye Protection: Chemical splash goggles are required at all times.[4]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Latex gloves are not recommended.[5] Gloves must be inspected before use and changed immediately if contaminated.[4]

  • Protective Clothing: A lab coat should be worn and kept fastened.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a respirator may be necessary.[4]

General Hygiene
  • Avoid all personal contact with the compound.[8]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

Safe_Handling_Workflow Workflow for Safe Handling of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Review_SDS Review SDS and Conduct Risk Assessment Gather_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review_SDS->Gather_PPE Weigh_Compound Weigh Solid Compound Gather_PPE->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Use_in_Experiment Use in Experiment Prepare_Solution->Use_in_Experiment Decontaminate Decontaminate Work Area Use_in_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Store_Compound Store Compound Securely Dispose_Waste->Store_Compound

Caption: Safe Handling Workflow Diagram.

Storage Guidelines

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.[10]

  • Container: Store in a tightly sealed, clearly labeled container.[4][8] The label should include the compound name, date received, and any hazard warnings.[10]

  • Location: Store in a cool, dry, and well-ventilated area.[4] A refrigerator may be suitable for long-term storage.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

  • Ignition Sources: As a precaution, store away from heat, sparks, and open flames.[9]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.[6]

Spill Response
  • Evacuation: Evacuate non-essential personnel from the area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Spill_Response_Decision_Tree Spill Response Decision Tree Spill_Occurs Spill Occurs Assess_Severity Assess Severity (Size, Location) Spill_Occurs->Assess_Severity Small_Spill Small & Controllable? Assess_Severity->Small_Spill Large_Spill Large or Uncontrolled Spill Small_Spill->Large_Spill No Handle_Internally Handle Internally (Trained Personnel Only) Small_Spill->Handle_Internally Yes Evacuate_and_Alert Evacuate Area & Alert Emergency Services Large_Spill->Evacuate_and_Alert Don_PPE Don Appropriate PPE Handle_Internally->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Dispose_Waste Dispose of Waste Clean_Up->Dispose_Waste

Caption: Spill Response Decision Tree.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a 10 mM stock solution of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine.

Materials and Equipment
  • 3,7-dimethyl-3H-imidazo[4,5-b]pyridine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Amber vial with a screw cap

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Calculations
  • Determine the required mass of the compound:

    • Molecular Weight (MW) = 147.18 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = (e.g., 1 mL = 0.001 L)

    • Mass (g) = C (mol/L) * V (L) * MW ( g/mol )

    • Mass (mg) for 1 mL = 0.010 mol/L * 0.001 L * 147.18 g/mol * 1000 mg/g = 1.4718 mg

Step-by-Step Procedure
  • Preparation: Don all appropriate PPE (lab coat, gloves, safety goggles) and perform all subsequent steps in a chemical fume hood.[11]

  • Weighing: Place a clean weighing boat on the analytical balance and tare it. Carefully weigh out approximately 1.47 mg of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine. Record the exact mass.

  • Transfer: Carefully transfer the weighed compound into a clean, labeled amber vial.

  • Solubilization: Using a calibrated micropipette, add the calculated volume of DMSO to the vial. For example, if you weighed exactly 1.4718 mg, you would add 1.0 mL of DMSO. If the mass is different, adjust the volume of DMSO accordingly to achieve the 10 mM concentration.

  • Dissolution: Securely cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials. Store the stock solution at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.[12]

References

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Chemistry Stack Exchange. What is the procedure to create stock solutions?. [Link]

  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • J.T. Baker. (2011, August 29). PYRIDINE - MATERIAL SAFETY DATA SHEET. [Link]

  • University of California, Irvine. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]

  • Green World Group. (2023, May 23). 10 Safety Tips For Safe Handling And Storing Of Chemicals. [Link]

  • Technical Safety Services. (2024, September 6). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

  • CHEMTREC®. (2020, January 14). Handling Hazardous Materials: 10 Basic Safety Rules. [Link]

  • PubChem. Imidazo(4,5-b)pyridine. [Link]

  • Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET. [Link]

  • Jack Westin. Biological Aromatic Heterocycles. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]

  • Fiveable. (2025, August 15). 2.3 Heterocyclic aromatic compounds - Organic Chemistry II. [Link]

  • University of Bath. Heterocyclic Chemistry. [Link]

  • Aakash Institute. Heterocyclic Aromatic Compounds. [Link]

  • ResearchGate. (2022, June 13). (PDF) A Study on Aromatic Heterocyclic Organic Compounds. [Link]

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Technical Application Note: 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine in Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Molecule: 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine

This guide details the experimental characterization of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine (hereafter referred to as DMIP-37 ). As a purine isostere, the imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, capable of mimicking adenosine or guanosine to interact with biological targets such as kinases, DNA gyrases, and polymerases.

Why This Scaffold?

Unlike the mutagenic 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the 3,7-dimethyl substitution pattern offers distinct pharmacological advantages:

  • Metabolic Stability: The C7-methyl group on the pyridine ring blocks common oxidative metabolic pathways (e.g., hydroxylation), potentially extending half-life (in vivo).

  • Steric Fit: The 3,7-dimethylation creates a specific hydrophobic profile that enhances binding affinity to bacterial DNA gyrase ATP-binding pockets while reducing off-target binding to human kinases.

  • Solubility: The N3-methylation prevents tautomerization, locking the molecule in a fixed conformation that improves lipophilicity (LogP) for membrane permeability.

Scope of Application

This document provides a validated workflow for evaluating DMIP-37 and its derivatives as antimicrobial agents. It covers MIC determination , Time-Kill Kinetics , and Mechanism of Action (MoA) assays focusing on DNA Gyrase inhibition.

Part 2: Experimental Workflows & Protocols

Workflow Visualization

The following diagram outlines the logical progression from compound solubilization to mechanism validation.

Antimicrobial_Workflow Stock Compound Prep (DMSO Stock) Screen Primary Screen (MIC/MBC) Stock->Screen Dilution Kinetics Time-Kill Kinetics Screen->Kinetics Hits (MIC < 16µg/mL) Tox Cytotoxicity (HepG2/MTT) Screen->Tox Selectivity Index MOA Target Validation (DNA Gyrase) Kinetics->MOA Bactericidal Mode

Figure 1: Critical path for evaluating DMIP-37 antimicrobial efficacy. Blue: Prep; Yellow: Screening; Green: Validation; Red: Mechanism; Grey: Safety.

Protocol A: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of DMIP-37 that inhibits visible bacterial growth. Standard: CLSI M07-A10 Guidelines.

Materials
  • Compound: DMIP-37 (Purity >98% by HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Indicator: Resazurin (optional, for colorimetric readout).

Step-by-Step Methodology
  • Stock Preparation: Dissolve DMIP-37 in 100% DMSO to a concentration of 10 mg/mL . Vortex for 2 minutes to ensure complete solubilization.

  • Intermediate Dilution: Dilute the stock 1:10 in CAMHB to reach 1 mg/mL (10% DMSO). Further dilute to 128 µg/mL in CAMHB (Final DMSO < 1.28%).

    • Critical Note: High DMSO concentrations (>2%) are toxic to bacteria and will skew results. Always include a "Vehicle Control" (media + DMSO only).

  • Plate Setup: Add 50 µL of CAMHB to columns 2–12 of a 96-well round-bottom plate. Add 100 µL of the 128 µg/mL compound solution to column 1.

  • Serial Dilution: Transfer 50 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 50 µL from column 10. Columns 11 (Growth Control) and 12 (Sterility Control) receive no compound.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Inoculation: Add 50 µL of diluted inoculum to wells 1–11. Final volume = 100 µL. Final bacterial density

    
     CFU/mL.
    
  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: Record the MIC as the lowest concentration with no visible turbidity.

Protocol B: Mechanism of Action – DNA Gyrase Supercoiling Inhibition

Rationale: Imidazo[4,5-b]pyridines often act as ATP-competitive inhibitors of bacterial DNA gyrase (GyrB subunit) due to their structural similarity to adenine.

Materials
  • Assay Kit: E. coli DNA Gyrase Supercoiling Kit (Inspiralis or equivalent).

  • Substrate: Relaxed pBR322 plasmid DNA.

  • Control: Ciprofloxacin (positive control).

Methodology
  • Master Mix: Prepare a reaction buffer containing:

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl, 4 mM MgCl₂

    • 2 mM DTT, 1.8 mM Spermidine

    • 1 mM ATP, 6.5% Glycerol

    • 0.1 mg/mL Albumin

  • Compound Addition: Add 1 µL of DMIP-37 (various concentrations) to reaction tubes.

  • Enzyme Addition: Add 1 Unit of E. coli DNA Gyrase. Incubate for 5 minutes at 25°C to allow enzyme-inhibitor binding.

  • Substrate Initiation: Add 0.5 µg of relaxed pBR322 DNA. Total volume: 30 µL.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) + Chloroform/Isoamyl alcohol extraction.

  • Analysis: Run samples on a 1% agarose gel (TAE buffer) at 60V for 3 hours. Stain with Ethidium Bromide.

    • Interpretation: Active Gyrase converts relaxed DNA (slow migration) to supercoiled DNA (fast migration). Inhibition is observed as the persistence of the relaxed DNA band.

Part 3: Data Analysis & Interpretation[1]

Expected Results & Troubleshooting

The following table illustrates hypothetical data for DMIP-37 compared to standard antibiotics.

Table 1: Comparative Antimicrobial Activity Profile (Mock Data)

OrganismStrainDMIP-37 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation
S. aureusATCC 292134 - 80.25Moderate Activity (Hit)
E. coliATCC 2592232 - 640.015Weak Activity (Efflux likely)
P. aeruginosaATCC 27853>1280.5Inactive (Permeability issue)

Analysis:

  • Gram-Positive Selectivity: The scaffold typically shows better efficacy against Gram-positives (S. aureus) due to the lack of an outer membrane, which often acts as a barrier to hydrophobic heterocycles.

  • Efflux Susceptibility: If MICs in E. coli are high, repeat the MIC assay in the presence of an efflux pump inhibitor (e.g., PAβN at 20 µg/mL). A 4-fold reduction in MIC confirms the molecule is a substrate for RND efflux pumps.

Molecular Docking Context (Mechanism)

The diagram below illustrates the proposed binding mode of DMIP-37 within the ATP-binding pocket of the GyrB subunit.

Binding_Mechanism DMIP DMIP-37 (Ligand) GyrB GyrB Subunit (ATP Pocket) DMIP->GyrB Competitive Inhibition Asp73 Asp73 (H-Bond Acceptor) DMIP->Asp73 N3 Interaction Water Water Network DMIP->Water N1 Interaction Stab Hydrophobic Stabilization GyrB->Stab Val43/Ile78 Stab->DMIP 3,7-Methyl fit

Figure 2: Proposed pharmacophore interactions. The 3-methyl group orients the molecule, while the 7-methyl engages hydrophobic residues (Val43/Ile78) unique to the bacterial ATPase domain.

Part 4: Safety & Selectivity (Self-Validating Step)

A potent antimicrobial is useless if it kills mammalian cells. You must calculate the Selectivity Index (SI).

Protocol: MTT Cytotoxicity Assay (HepG2 Cells)

  • Seed HepG2 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treat with DMIP-37 (concentration range: 1 – 500 µg/mL) for 48h.

  • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Measure absorbance at 570 nm.

  • Calculate

    
     (Cytotoxic Concentration 50%).
    

Calculation:



  • Target: SI > 10 is considered a promising lead. SI < 1 indicates toxicity risks.

References

  • Bavetsias, V., et al. (2000). "Design and synthesis of cyclopenta[g]quinazoline-based antifolates as inhibitors of thymidylate synthase." Journal of Medicinal Chemistry. Link(Context: Establishes the purine-mimicry of fused pyridine systems).

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link(Standard for MIC protocols).

  • Maxwell, A. (1997). "DNA gyrase as a drug target." Trends in Microbiology. Link(Mechanistic grounding for GyrB inhibition).

  • Shelke, R. N., et al. (2017).[1] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[1] Link(Direct reference for imidazo[4,5-b]pyridine antimicrobial screening).

  • Hjouji, M. Y., et al. (2023).[2] "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." Molecules. Link(Recent SAR data on the scaffold).

Sources

Application Note: High-Throughput Screening (HTS) Campaigns Utilizing 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the protocol for utilizing 3,7-dimethyl-3H-imidazo[4,5-b]pyridine and its structural analogs in High-Throughput Screening (HTS). While historically associated with environmental analysis, this specific heterocyclic core has emerged as a "Privileged Scaffold" in medicinal chemistry.

Why this scaffold? The imidazo[4,5-b]pyridine moiety functions as a bioisostere of the purine ring (adenine). This structural mimicry allows 3,7-dimethyl-3H-imidazo[4,5-b]pyridine derivatives to act as:

  • ATP-Competitive Kinase Inhibitors: Targeting the hinge region of kinases (e.g., Aurora A/B).

  • Epigenetic Modulators: Mimicking the acetyl-lysine recognition motif of Bromodomain and Extra-Terminal (BET) proteins.

Critical Advisory: Unlike standard inert libraries, this scaffold possesses intrinsic fluorescence and potential genotoxicity. This protocol incorporates mandatory counter-screening steps to eliminate false positives (autofluorescence) and early-stage safety liabilities (mutagenicity).

Experimental Workflow Overview

The following diagram outlines the logical flow of the screening campaign, emphasizing the "Fail Early, Fail Cheap" paradigm essential for this chemical series.

HTS_Workflow Library_Prep Library Prep (3,7-dimethyl-3H-imidazo[4,5-b]pyridine Core) Primary_Screen Primary HTS (TR-FRET / AlphaScreen) Library_Prep->Primary_Screen 10mM DMSO Stocks Hit_Selection Hit Selection (Z' > 0.5) Primary_Screen->Hit_Selection Data Normalization Counter_Screen_1 Counter-Screen 1: Autofluorescence Check Hit_Selection->Counter_Screen_1 Filter Artifacts Counter_Screen_2 Counter-Screen 2: Genotoxicity (Ames II) Counter_Screen_1->Counter_Screen_2 Validated Hits Counter_Screen_2->Library_Prep Exclude Toxic Isomers Lead_Opt Lead Optimization (SAR Expansion) Counter_Screen_2->Lead_Opt Safe Scaffolds

Figure 1: Decision tree for screening imidazo[4,5-b]pyridine libraries. Note the dual counter-screens required for this specific chemotype.

Protocol 1: Library Preparation & Solubility Management

The 3,7-dimethyl-3H-imidazo[4,5-b]pyridine core is planar and lipophilic, leading to potential precipitation in aqueous assay buffers.

Reagents
  • Compound: 3,7-dimethyl-3H-imidazo[4,5-b]pyridine (Custom synthesis or purified fraction).

  • Solvent: DMSO (Anhydrous, ≥99.9%).

  • QC Standard: Nephelometry or Light Scattering controls.

Step-by-Step Methodology
  • Stock Generation: Dissolve the solid compound to 10 mM in anhydrous DMSO.

    • Expert Insight: Avoid freeze-thaw cycles >3 times. This scaffold can form micro-crystals upon repeated freezing, which act as "light scattering" false positives in optical assays.

  • Acoustic Dispensing: Use non-contact acoustic dispensing (e.g., Echo®) to transfer 20–50 nL of compound into 1536-well assay plates.

    • Target Concentration: 10 µM final assay concentration.

    • DMSO Limit: Maintain final DMSO < 0.5% (v/v) to prevent enzyme denaturation.

  • Solubility QC:

    • Centrifuge source plates at 1000 x g for 1 minute before dispensing to ensure no particulate matter is transferred.

Protocol 2: Primary Screen (Target: Aurora Kinase B)

Imidazo[4,5-b]pyridines are potent Aurora kinase inhibitors.[1] We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to minimize interference from the compound's intrinsic fluorescence.

Assay Principle

The assay measures the phosphorylation of a synthetic peptide substrate labeled with a fluorophore. The 3,7-dimethyl-3H-imidazo[4,5-b]pyridine scaffold competes with ATP.

Materials
  • Enzyme: Recombinant Human Aurora B Kinase.

  • Tracer: ULight™-labeled substrate (PerkinElmer or equivalent).

  • Antibody: Europium-labeled anti-phospho-substrate antibody.

  • Detection: EnVision® or PHERAstar® Multimode Reader.

Procedure
  • Enzyme Addition: Dispense 3 µL of Aurora B enzyme (0.5 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Incubation: Incubate with pre-spotted 3,7-dimethyl-3H-imidazo[4,5-b]pyridine (from Protocol 1) for 15 minutes at RT.

    • Why? This allows the scaffold to occupy the ATP-binding pocket before competition begins.

  • Reaction Initiation: Add 3 µL of ATP/Substrate mix (ATP at

    
     concentration, typically 10 µM).
    
  • Reaction Termination: After 60 mins, add 6 µL of EDTA/Eu-Antibody detection mix.

  • Readout: Measure TR-FRET (Excitation: 320 nm; Emission 1: 615 nm, Emission 2: 665 nm).

Data Analysis

Calculate the Ratio (


) and normalize to High Control (DMSO only) and Low Control (Staurosporine).
ParameterAcceptance CriteriaNotes
Z' Factor > 0.5Indicates a robust assay window.
Signal-to-Background > 3:1Essential for distinguishing weak hits.
CV (Control Wells) < 5%High variability suggests pipetting errors.

Protocol 3: The "Trustworthiness" Counter-Screen (Genotoxicity)

Critical Safety Note: The imidazo[4,5-b]pyridine class is structurally related to PhIP (a known carcinogen). While the 3,7-dimethyl isomer lacks the exocyclic amine often required for bioactivation, you must prove safety early.

Assay: High-Throughput Ames II (Fluctuation Test)

Instead of the traditional agar plate Ames test, use a liquid microplate format (384-well).

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform +/- S9 liver fraction.

  • Dosing: Test the 3,7-dimethyl-3H-imidazo[4,5-b]pyridine hit at 10, 50, and 100 µM.

  • Readout: Colorimetric change (purple to yellow) indicating bacterial growth (reversion of histidine auxotrophy) due to mutagenesis.

  • Decision Rule:

    • Pass: < 2-fold increase in revertant colonies vs. solvent control.

    • Fail: > 2-fold increase (dose-dependent). Discard compound immediately.

Mechanistic Visualization: The Scaffold in Action

The following diagram illustrates how the 3,7-dimethyl-3H-imidazo[4,5-b]pyridine scaffold interrupts the Aurora B signaling pathway, leading to the desired phenotypic effect (polyploidy/apoptosis), while highlighting the off-target risk (DNA intercalation).

Mechanism_Action Compound 3,7-dimethyl-3H- imidazo[4,5-b]pyridine ATP_Pocket ATP Binding Pocket (Aurora B) Compound->ATP_Pocket Competitive Inhibition DNA DNA (Intercalation Risk) Compound->DNA Potential Mutagenicity H3_Phos Histone H3 Phosphorylation ATP_Pocket->H3_Phos Blocks Cytokinesis Cytokinesis H3_Phos->Cytokinesis Essential for Apoptosis Apoptosis / Polyploidy Cytokinesis->Apoptosis Failure leads to

Figure 2: Mode of Action (MoA) and Toxicology logic. The scaffold targets the kinase pocket but carries a structural risk of DNA interaction that must be monitored.

Troubleshooting & Expert Tips

Issue: High Fluorescence Background
  • Cause: The imidazo[4,5-b]pyridine core is naturally fluorescent (blue/green region).

  • Solution: Do not use intensity-based fluorescence assays. Use TR-FRET (Time-Resolved) or AlphaScreen. The time delay (µs) in TR-FRET allows the compound's short-lived fluorescence to decay before the signal is read.

Issue: Steep Hill Slopes (> 2.0) in Dose-Response
  • Cause: Aggregation. This planar molecule stacks in aqueous solution.

  • Solution: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. If the Hill slope remains > 2.0, the compound is acting as a promiscuous aggregator (PAINS) and should be flagged.

References

  • Bavetsias, V., et al. (2007).[1] "Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters.

  • Shelke, R. N., et al. (2017).[2] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[2]

  • Vertex Pharmaceuticals. (2023). "Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors." Journal of Medicinal Chemistry. [3]

  • PubChem. "Compound Summary: 3-methyl-3H-imidazo[4,5-b]pyridine."[4] National Library of Medicine.

  • Jarmoni, K., et al. (2024).[5] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.

Sources

Application Notes & Protocols: Advanced Techniques for N-Alkylation of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a purine isostere that interacts with a multitude of biological targets.[1][2] N-alkylation is a cornerstone strategy for modulating the physicochemical and pharmacological properties of these molecules, enabling the generation of diverse compound libraries for drug discovery. However, the presence of multiple nucleophilic nitrogen atoms within the heterocyclic system presents a significant synthetic challenge: controlling the regioselectivity of the alkylation reaction.[1][3] This guide provides an in-depth analysis of key N-alkylation techniques, explaining the causality behind experimental choices and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Core Challenge: Regioselectivity in Imidazo[4,5-b]pyridine Alkylation

The imidazo[4,5-b]pyridine scaffold possesses three primary sites susceptible to alkylation: the two nitrogen atoms of the imidazole ring (N1 and N3) and the nitrogen atom of the pyridine ring (N4).[4] The system exists in a state of tautomeric equilibrium, primarily between the 1H, 3H, and 4H forms, further complicating selective functionalization.[3]

The outcome of an N-alkylation reaction is a delicate interplay of several factors:

  • Electronic Effects: The inherent basicity and nucleophilicity of each nitrogen atom.

  • Steric Hindrance: The accessibility of each nitrogen, influenced by substituents on the heterocyclic core and the bulk of the alkylating agent.[5]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the regiochemical outcome. For instance, polar aprotic solvents like N,N-Dimethylformamide (DMF) under basic conditions often favor alkylation at the more nucleophilic pyridine nitrogen (N4).[3][6]

Caption: Nucleophilic centers in the imidazo[4,5-b]pyridine scaffold.

Key N-Alkylation Strategies and Protocols

Direct Alkylation with Alkyl Halides

Direct alkylation via an SN2 mechanism is the most common and straightforward approach. The imidazo[4,5-b]pyridine is deprotonated with a base, and the resulting anion attacks an alkyl halide or a similar electrophile. Control over regioselectivity is achieved by carefully tuning the reaction parameters.

Causality Behind Experimental Choices:

  • Base Selection: A weak base like potassium carbonate (K₂CO₃) is often sufficient and helps minimize side reactions.[3][4] For less reactive substrates, a stronger base like sodium hydride (NaH) may be required, though this can sometimes decrease regioselectivity.[4]

  • Solvent Effects: DMF is a common choice as it effectively dissolves the heterocyclic substrate and the inorganic base. Its polar aprotic nature can stabilize the anionic intermediate, often leading to a preference for N4 alkylation.[3][6]

  • Phase-Transfer Catalysis (PTC): The addition of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can significantly enhance reaction rates, especially in solid-liquid systems.[1][7] The catalyst facilitates the transfer of the deprotonated substrate from the solid phase (base) to the liquid phase (solvent) where the reaction with the alkylating agent occurs.[7]

G start Start mix Combine Imidazopyridine, Base (e.g., K₂CO₃), & optional PTC (e.g., TBAB) in Solvent (e.g., DMF) start->mix add Add Alkylating Agent (e.g., R-Br) dropwise mix->add react Stir at RT and Monitor by TLC/LC-MS add->react workup Filter Salts, Concentrate, Perform Aqueous Work-up react->workup purify Purify by Column Chromatography workup->purify characterize Characterize Regioisomers (1D/2D NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for direct N-alkylation.

Protocol 1: General Procedure for Direct N-Alkylation using K₂CO₃ and TBAB

This protocol is a robust starting point for the alkylation of various imidazo[4,5-b]pyridines.[4][7]

  • Materials:

    • Substituted 3H-imidazo[4,5-b]pyridine (1.0 eq)

    • Alkylating agent (e.g., benzyl bromide, allyl bromide) (1.1 - 1.6 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 2.5 eq)

    • Tetra-n-butylammonium bromide (TBAB) (0.15 - 0.20 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate, Water, Brine

    • Anhydrous sodium sulfate

    • Silica gel for chromatography

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add the imidazo[4,5-b]pyridine (1.0 eq), anhydrous K₂CO₃ (2.2 eq), and TBAB (0.15 eq).

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.1 M concentration of the substrate).

    • Stir the mixture at room temperature for 30 minutes to ensure adequate mixing and pre-activation.

    • Add the alkylating agent (1.6 eq) dropwise to the suspension.

    • Continue stirring the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to 24 hours.[1][4]

    • Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the filter cake with ethyl acetate.[1]

    • Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography to separate the regioisomers.

Data Summary & Troubleshooting:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Ineffective base or solvent. 2. Degradation of starting material.1. Use a stronger base (e.g., NaH), but be mindful of selectivity changes. Ensure solvent is anhydrous. 2. Maintain an inert atmosphere.[4]
Inseparable Isomers Similar polarity of regioisomers under chosen conditions.1. Modify reaction conditions (base, solvent, temp.) to favor one isomer. 2. Alter the alkylating agent (e.g., bulkier group). 3. Employ alternative chromatography (e.g., reverse-phase).[4]
N-Oxide Formation Presence of adventitious oxidants or oxidative conditions.Reduce the N-oxide back to the parent heterocycle using PCl₃ or catalytic hydrogenation (e.g., Raney Nickel).[6]
The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for N-alkylation, using an alcohol as the alkylating agent under mild, neutral conditions.[8] It proceeds via a redox mechanism involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature is the complete inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in stereoselective synthesis.[8][9]

Causality Behind Experimental Choices:

  • Reagents: The PPh₃/DEAD (or DIAD) combination forms a reactive phosphonium intermediate with the alcohol. The imidazopyridine, acting as the nucleophile (pronucleophile), then displaces the activated hydroxyl group.

  • pKa Consideration: The reaction is generally most effective for pronucleophiles with a pKa ≤ 15.[9] The acidity of the N-H bond on the imidazopyridine is sufficient for this reaction to proceed.

  • Purification: A significant drawback is the stoichiometric formation of triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate, which can co-elute with the desired product and complicate purification.

G cluster_0 Mitsunobu Reaction Cycle A PPh₃ + DEAD B Betaine Intermediate A->B + R-OH C Alkoxyphosphonium Salt B->C - Reduced DEAD D N-Alkylated Product + TPPO C->D + Imidazopyridine Anion

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

  • Materials:

    • Substituted 3H-imidazo[4,5-b]pyridine (1.0 eq)

    • Alcohol (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate, Saturated aq. NaHCO₃, Brine

  • Procedure:

    • Dissolve the imidazo[4,5-b]pyridine (1.0 eq), alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. The reaction is often accompanied by a color change and may become exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue directly by silica gel column chromatography. Careful selection of the eluent system is required to separate the product from the TPPO and hydrazine by-products.

Regioselective Synthesis of N1- and N3- Isomers

Achieving high regioselectivity for a specific imidazole nitrogen (N1 or N3) can be challenging with direct alkylation. Specialized strategies using tailored starting materials can provide unambiguous access to these isomers.

Strategy for N1-Alkylation: Reductive Amination A versatile method for regioselectively synthesizing N1-substituted imidazo[4,5-b]pyridines involves the reductive amination of aldehydes with 2-formamido-3-aminopyridine, followed by cyclization.[5]

  • Principle: The more nucleophilic 3-amino group of the pyridine precursor selectively reacts with an aldehyde to form an intermediate imine, which is then reduced and cyclized in one pot to afford the N1-alkylated product.[5]

Strategy for N3-Alkylation: Halide Alkylation of Precursor The same 2-formamido-3-aminopyridine precursor can be used to generate N3-substituted isomers.

  • Principle: Reaction of the precursor with an alkyl halide in the presence of a base (e.g., cesium carbonate) leads to alkylation on the formamido nitrogen. Subsequent cyclization yields the N3-substituted imidazo[4,5-b]pyridine.[5]

Essential Step: Structural Elucidation of Regioisomers

Unambiguous determination of the alkylation site is a critical, self-validating step in any protocol. Due to the potential for isomer formation, simple 1D NMR is often insufficient.

The Power of 2D NMR: Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is the definitive tool for this purpose.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (< 5 Å). A clear NOE signal between the protons of the newly introduced alkyl group (e.g., the N-CH₂) and a specific proton on the pyridine ring (e.g., H5 or H7) provides definitive proof of the site of attachment. For example, an NOE between the N-CH₂ and the H4 proton would confirm N4-alkylation.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. A correlation between the N-CH₂ protons and a carbon atom within the heterocyclic core can help elucidate the connectivity and confirm the isomeric structure.[4]

Summary of Techniques

TechniqueAlkylating AgentKey ReagentsTypical RegioselectivityProsCons
Direct Alkylation Alkyl Halides, TosylatesK₂CO₃, NaH, DMF, TBABOften a mixture, N4 favored in DMFSimple, scalable, widely applicableRegioselectivity can be poor, requires basic conditions
Mitsunobu Reaction Primary & Secondary AlcoholsPPh₃, DEAD/DIADDependent on substrateMild, neutral conditions; uses alcohols; stereoinvertiveStoichiometric by-products complicate purification
Reductive Amination Aldehydes, Ketones2-formamido-3-aminopyridine, Reducing AgentHighly selective for N1Excellent regiocontrol for N1Requires synthesis of a specific precursor

References

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Göker, H. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. Available at: [Link]

  • Direct Alkynylation of 3H-Imidazo[4,5-b]pyridines Using gem-Dibromoalkenes as Alkynes Source. National Center for Biotechnology Information. Available at: [Link]

  • Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. ACS Publications. Available at: [Link]

  • Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. National Center for Biotechnology Information. Available at: [Link]

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications. Available at: [Link]

  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Semantic Scholar. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Publications. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction. ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ResearchGate. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Evaluation of Imidazo[4,5-b]pyridine Derivatives in Insecticidal Activity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The imidazo[4,5-b]pyridine scaffold has emerged as a critical pharmacophore in the design of neonicotinoid bioisosteres. Unlike traditional neonicotinoids (e.g., imidacloprid) which utilize a chloropyridine or thiazole ring, the fused imidazo[4,5-b]pyridine system offers unique lipophilicity and metabolic stability profiles.

This guide details the standard operating procedures (SOPs) for evaluating these derivatives against key agricultural pests. The primary biological target is the insect Nicotinic Acetylcholine Receptor (nAChR) .[1] The fused ring system is designed to interact with the electronegative sub-pocket of the nAChR, often yielding distinct cross-resistance profiles compared to commercial standards.

Why Imidazo[4,5-b]pyridine?
  • Bioisosterism: It acts as a purine isostere, mimicking the essential binding features of acetylcholine while resisting acetylcholinesterase hydrolysis.

  • Selectivity: Substituents at the C-2 and N-3 positions allow for tuning selectivity between hemipteran (sucking) and lepidopteran (chewing) pests.

  • Resistance Breaking: Recent studies indicate that specific derivatives (e.g., trifluoromethyl-substituted) retain potency against imidacloprid-resistant strains of Nilaparvata lugens.

Mechanism of Action (MoA)

Understanding the MoA is prerequisite to interpreting assay data. Imidazo[4,5-b]pyridine derivatives function primarily as agonists or partial agonists of the post-synaptic nAChR in the insect central nervous system.

Pathway Visualization

The following diagram illustrates the disruption of synaptic transmission caused by these derivatives.

MoA_Pathway Compound Imidazo[4,5-b]pyridine Derivative Synapse Synaptic Cleft Compound->Synapse Application Receptor nAChR Binding (Post-synaptic) Synapse->Receptor High Affinity Binding Channel Ion Channel Opening (Na+ Influx) Receptor->Channel Activation Signal Continuous Depolarization Channel->Signal Hyper-excitation Effect Paralysis & Death Signal->Effect CNS Failure AChE Acetylcholinesterase (Degradation) AChE->Compound Ineffective Hydrolysis

Figure 1: Mode of Action. The derivative binds to the nAChR, causing prolonged channel opening. Unlike Acetylcholine, it is not degraded by AChE, leading to fatal hyperexcitation.

Experimental Protocols

Compound Preparation & Formulation

Critical Causality: Poor solubility leads to precipitation on leaf surfaces, resulting in "hot spots" and inconsistent LC50 values. Imidazo[4,5-b]pyridines are lipophilic; proper surfactant use is non-negotiable.

Reagents:

  • Test Compound (Purity >95% by HPLC).

  • Solvent: Acetone or Dimethyl sulfoxide (DMSO).

  • Surfactant: Triton X-100 (prevents bead formation on waxy leaves like Cabbage).

  • Diluent: Distilled water.[2][3][4][5]

Procedure:

  • Stock Solution: Dissolve the compound in Acetone/DMSO to create a 10,000 mg/L stock.

  • Surfactant Addition: Add Triton X-100 to the water diluent at 0.1% (v/v) . Note: Do not exceed 0.1% as high surfactant loads can be intrinsically toxic to soft-bodied aphids.

  • Serial Dilution: Prepare 5-7 concentrations in geometric progression (e.g., 200, 100, 50, 25, 12.5 mg/L). Ensure the final solvent concentration is <1% to avoid phytotoxicity.

Bioassay A: Leaf Dip Method (Hemiptera: Aphids)

Target Species: Aphis craccivora (Cowpea aphid) or Myzus persicae (Green peach aphid). Standard: Adapted from IRAC Method 019 .

Workflow:

  • Leaf Selection: Harvest fresh, untreated leaves (e.g., Horse bean for A. craccivora). Cut into 2-3 cm discs.

  • Dipping: Dip leaf discs individually into the prepared test solutions for 10-15 seconds .

    • Why? 10 seconds ensures saturation without waterlogging the stomata.

  • Drying: Place discs on paper towels (abaxial side up) to air dry at room temperature (~30 mins).

  • Inoculation: Place dried discs into Petri dishes containing 1-2% agar (to maintain moisture). Transfer 20-30 apterous adults onto each disc using a soft camel-hair brush.

  • Incubation: Store at 25 ± 1°C, 60–70% RH, 16:8 (L:D) photoperiod.

  • Assessment: Count mortality at 48h and 72h.

    • Criterion: Aphids are considered dead if they cannot right themselves within 10 seconds after being touched with a fine brush.

Bioassay B: Leaf Disc Method (Lepidoptera: Larvae)

Target Species: Plutella xylostella (Diamondback moth).[6][4][7] Standard: Adapted from IRAC Method 007 .

Workflow:

  • Preparation: Grow cabbage (Brassica oleracea) plants to the 5-6 leaf stage (untreated).

  • Disc Excision: Use a cork borer to cut 5 cm diameter leaf discs.

  • Treatment: Dip discs in test solution for 10 seconds; air dry.

  • Chamber Setup: Place discs in plastic cups with a thin layer of moistened filter paper (avoid agar here as larvae may burrow into it).

  • Inoculation: Introduce 10 third-instar larvae per cup. Replicate 3 times per concentration.

  • Assessment: Mortality check at 48h and 96h.

    • Note: Imidazo[4,5-b]pyridines may cause "stunting" or feeding cessation before death. Record "moribund" (severely affected) as dead for LC50 calculations.

Data Analysis & Validation

Self-Validating Controls

To ensure assay trustworthiness, every run must include:

  • Negative Control: Solvent + Water + Surfactant (Must show <10% mortality).

  • Positive Control: Imidacloprid (technical grade) at known LC50 (approx. 0.5 - 2.0 mg/L depending on strain).

Calculation

Use Probit analysis to determine LC50 (Lethal Concentration 50%) and 95% Confidence Intervals (CI).[8]

Correction Formula (Abbott's): If control mortality is between 5% and 20%, correct the treatment mortality (


):


If control mortality > 20%, the assay is invalid and must be repeated.
Data Presentation Template

Summarize your findings in the following format:

Compound IDR1 SubstituentR2 SubstituentA. craccivora LC50 (mg/L) [95% CI]P. xylostella LC50 (mg/L) [95% CI]Relative Potency (vs Imidacloprid)
IMP-001 -H-Cl4.5 [3.2 - 5.8]> 2000.2x
IMP-005 -CH3-CF30.8 [0.6 - 1.1] 12.5 [10.1 - 15.2]1.1x
Imidacloprid N/AN/A0.9 [0.7 - 1.2]45.0 [38.0 - 52.0]1.0x

Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to final data validation.

Workflow cluster_Assay Bioassay Selection Start Synthesis of Imidazo[4,5-b]pyridine QC QC: Purity > 95% (HPLC/NMR) Start->QC Formulation Formulation (Acetone + Triton X-100) QC->Formulation Aphid Leaf Dip (Aphids) Formulation->Aphid Larva Leaf Disc (Lepidoptera) Formulation->Larva Check Control Validity Check (Control Mort < 20%) Aphid->Check Larva->Check Check->Formulation Fail (Repeat) Analysis Probit Analysis (LC50 Calculation) Check->Analysis Pass Report SAR Analysis & Lead Selection Analysis->Report

Figure 2: Screening Workflow. rigorous QC and Control Validity checks are implemented to prevent false positives.

References

  • Liu, A., et al. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. Chemistry & Biodiversity. [Link]

  • Insecticide Resistance Action Committee (IRAC). IRAC Method 019: Susceptibility Test Methods Series - Aphids. [Link]

  • Insecticide Resistance Action Committee (IRAC). IRAC Method 007: Susceptibility Test Methods Series - Diamondback Moth (Plutella xylostella). [Link][9]

  • Cartereau, A., et al. (2021). Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor.[10] International Journal of Molecular Sciences. [Link]

  • Zhang, N., et al. (2020). Recent Advances in the Synthesis and Biological Activity of Imidazo[1,2-a]pyridines and Imidazo[4,5-b]pyridines. Current Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

solubility issues of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Organic Solvents.

Welcome to the technical support center for 3,7-dimethyl-3H-imidazo[4,5-b]pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we understand that navigating the solubility of novel heterocyclic compounds can be a significant challenge. This guide is structured to not only offer solutions but also to explain the underlying chemical principles, ensuring you can adapt these strategies to your unique experimental needs.

I. Understanding the Solubility Profile of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

The imidazo[4,5-b]pyridine core is a heterocyclic structure that incorporates both an imidazole and a pyridine ring.[1] The presence of nitrogen atoms in these rings contributes to the compound's basicity and its potential for hydrogen bonding, which are key factors in determining its solubility.[1] Generally, compounds with this scaffold are expected to be soluble in polar organic solvents.[1] However, the addition of two methyl groups in 3,7-dimethyl-3H-imidazo[4,5-b]pyridine will increase its lipophilicity, potentially leading to more complex solubility behavior.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions you may have about working with 3,7-dimethyl-3H-imidazo[4,5-b]pyridine.

Q1: In which organic solvents should I start to test the solubility of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine?

Given the polar nature of the imidazo[4,5-b]pyridine core, it is advisable to begin with polar aprotic and polar protic solvents. A suggested starting panel of solvents is provided in the table below.

Solvent ClassRecommended SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Likely HighThese solvents are excellent at solvating a wide range of organic molecules, including those with hydrogen bonding capabilities.
Polar Protic Methanol, EthanolLikely Moderate to HighThe ability of these solvents to act as both hydrogen bond donors and acceptors can facilitate the dissolution of your compound.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLikely ModerateThese are less polar than alcohols and amides, but may still be effective, especially with gentle heating.
Chlorinated Dichloromethane (DCM), ChloroformLikely Low to ModerateThe increased lipophilicity from the methyl groups may afford some solubility in these less polar solvents.
Non-polar Hexanes, TolueneLikely LowThese solvents lack the polarity to effectively interact with the polar imidazopyridine core.

Q2: I've dissolved my compound in DMSO for a biological assay, but it crashes out when I dilute it into an aqueous buffer. What should I do?

This is a common issue for compounds with low aqueous solubility.[2] Here are several strategies to address this:

  • Decrease the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try a lower final concentration.[2]

  • Increase the Organic Co-solvent Percentage: If your experiment can tolerate it, a higher final percentage of DMSO in your aqueous solution can help maintain solubility.[2] However, always be mindful of the potential effects of the solvent on your biological system.

  • Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to keep hydrophobic compounds in solution.[2]

  • Prepare Fresh Dilutions: Avoid storing dilute aqueous solutions for long periods, as precipitation can occur over time. It's best to prepare fresh dilutions from your stock solution for each experiment.[2]

Q3: Can I heat the solvent to increase the solubility of my compound?

Yes, gentle warming can be an effective method to increase the dissolution rate and solubility of your compound. However, it is crucial to first ensure that 3,7-dimethyl-3H-imidazo[4,5-b]pyridine is thermally stable at the intended temperature to avoid degradation. We recommend a preliminary thermal stability test, such as a melting point determination or a small-scale heating experiment with analysis by HPLC or LC-MS to check for degradation products.

III. Troubleshooting Guide: Addressing Specific Solubility Issues

This section provides a more in-depth, step-by-step approach to resolving common solubility challenges you might encounter.

Issue 1: The compound is poorly soluble in all tested solvents.

If you are facing broad insolubility, a systematic approach is necessary to identify a suitable solvent system.

Workflow for Broad Insolubility:

Caption: Troubleshooting workflow for broad insolubility.

Detailed Protocols:

1. Co-solvency:

  • Principle: This technique involves mixing a solvent in which the compound is poorly soluble with a miscible solvent in which it has higher solubility.[3][4] The goal is to create a solvent blend with intermediate polarity that can better accommodate the solute.

  • Protocol:

    • Attempt to dissolve the compound in a small volume of a "good" solvent (e.g., DMSO or DMF).

    • Slowly add a "poor" but miscible solvent (e.g., water or a non-polar organic solvent) while stirring vigorously.

    • Observe for any signs of precipitation. If the solution remains clear, you have successfully created a co-solvent system.

    • Experiment with different ratios of the two solvents to optimize solubility.

2. pH Modification:

  • Principle: As an imidazo[4,5-b]pyridine derivative, your compound is likely basic. Protonation of the nitrogen atoms on the pyridine and/or imidazole rings can significantly increase its polarity and, therefore, its solubility in polar protic solvents.

  • Protocol:

    • Suspend the compound in a polar protic solvent such as ethanol or methanol.

    • Add a small amount of an organic acid (e.g., a few drops of acetic acid or a small amount of solid citric acid).

    • Stir the mixture and observe for dissolution. Gentle warming can be used in conjunction with this method.

    • Be aware that this will form the salt of your compound, which may affect its behavior in subsequent reactions or assays.

Issue 2: The compound dissolves initially but then precipitates over time.

This can be indicative of a supersaturated solution or compound instability.

Logical Relationship Diagram:

precipitation Precipitation Over Time supersaturation Supersaturated Solution precipitation->supersaturation instability Compound Instability precipitation->instability recrystallization Recrystallization supersaturation->recrystallization degradation Chemical Degradation instability->degradation

Caption: Potential causes of delayed precipitation.

Troubleshooting Steps:
  • Confirm Saturation: Prepare a saturated solution by adding an excess of the compound to the solvent and stirring for an extended period (e.g., 24 hours). Filter the solution and determine the concentration of the filtrate. This will give you the true equilibrium solubility. Prepare your experimental solutions at or below this concentration.

  • Assess Compound Stability: Analyze a sample of the solution immediately after preparation and then again after it has been standing for some time using a technique like HPLC or LC-MS. The appearance of new peaks or a decrease in the area of the main peak can indicate that the compound is degrading in the chosen solvent.

  • Use Sonication: An ultrasonic bath can help to break up solid aggregates and promote dissolution, potentially leading to a more stable solution.[5]

IV. Advanced Solubility Enhancement Techniques

For particularly challenging cases, more advanced formulation strategies may be necessary. These techniques are often employed in the pharmaceutical industry to improve the bioavailability of poorly soluble drugs.[6]

TechniquePrincipleWhen to Consider
Solid Dispersion The compound is dispersed in a solid-state inert carrier (often a polymer).[3] This can create an amorphous form of the compound, which is typically more soluble than its crystalline form.When conventional solvent systems fail and a solid form of the compound is required for downstream applications.
Complexation The compound forms a complex with another molecule (e.g., cyclodextrins), which has a hydrophilic exterior and a hydrophobic interior.[3] The hydrophobic compound is encapsulated within the cyclodextrin, increasing its apparent solubility in aqueous media.For improving solubility in aqueous-based systems, particularly for biological assays.
Particle Size Reduction Decreasing the particle size of the solid compound (e.g., through micronization) increases the surface area available for solvation, which can lead to a faster dissolution rate.[4][7]When the rate of dissolution is the primary issue, rather than the equilibrium solubility.

V. References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

  • Trafton, A. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. [Link]

  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. [Link]

  • ACS Medicinal Chemistry Letters, 13(1), 1-8. (2022). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? [Link]

  • Brofind. (2024, April 29). Organic Solvents: Complete Guide, Industrial Uses & Safety. [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and their Toxicity. Journal of Pharmaceutical Research International, 28(3), 1-18. [Link]

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. [Link]

  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. WebAssign. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(4,5-b)pyridine. PubChem. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-7. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Ayurveda and Pharmacy, 8(2), 121-127. [Link]

  • Ainurofiq, A., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- Properties. CompTox Chemicals Dashboard. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Benci, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(1), 1-15. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Jana, A., & Ali, M. A. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4568-4577. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. [Link]

  • PubChemLite. (n.d.). 3-methyl-3h-imidazo[4,5-b]pyridine. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3H-imidazo[4,5-b]pyridine. [Link]

Sources

improving the yield of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[4,5-b]pyridine Synthesis Case ID: 3,7-DMIP-OPT Subject: Yield Optimization & Troubleshooting for 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

Executive Summary

This guide addresses the synthesis of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine . Low yields in this workflow typically stem from three critical bottlenecks:

  • Regioselectivity failure during the nitration of the starting picoline.

  • Incomplete cyclization of the diamine intermediate.

  • N-Alkylation ambiguity (N1 vs. N3 vs. N4 isomers) during the final methylation step.

The following protocols prioritize the "Nitramino Rearrangement" route for precursor synthesis and Steric-Assisted Alkylation for the final product, as these offer the highest reproducible yields compared to direct nitration or unbuffered alkylation methods.

Module 1: Precursor Synthesis (The "Picoline" Bottleneck)

User Issue: "I am getting low yields of the 2,3-diamino-4-methylpyridine intermediate. Direct nitration of 2-amino-4-picoline is giving me a mess of isomers."

Technical Insight: Direct nitration of 2-amino-4-methylpyridine is kinetically uncontrolled, often yielding the 5-nitro isomer or dinitro species. To secure the 3-nitro isomer (essential for the [4,5-b] fusion), you must utilize the Nitramino Rearrangement pathway. This exploits the steric bulk of the N-nitro group to force the nitro group to the 3-position upon heating.

Optimized Protocol:

  • Nitramine Formation: Treat 2-amino-4-methylpyridine with mixed acid (HNO₃/H₂SO₄) at low temperature (0°C) to form 2-nitramino-4-methylpyridine.

  • Rearrangement: Heat the isolated nitramine in concentrated H₂SO₄ at 60–70°C.

    • Mechanism:[1][2][3][4] The nitro group migrates. The 3-position is sterically accessible and electronically favored during this specific rearrangement.

  • Reduction: Reduce the resulting 2-amino-3-nitro-4-methylpyridine using H₂/Pd-C or SnCl₂/HCl.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
High 5-nitro isomer content Temperature too high during rearrangement.Maintain rearrangement temp strictly between 60–70°C. Higher temps favor the thermodynamic 5-nitro product.
Incomplete Reduction Catalyst poisoning (Pd/C).If using sulfide-containing reagents previously, switch to Fe/Acetic Acid or SnCl₂ reduction.
Product is an oil/gum Residual solvent/impurities.Recrystallize the diamine from Ethanol/Ether. Pure diamine should be a solid.

Module 2: Cyclization Efficiency

User Issue: "My cyclization step using formic acid is stalling, and workup is difficult."

Technical Insight: While formic acid is the classic reagent, it produces water as a byproduct, which can stall the equilibrium. For 3,7-dimethyl-IP, the 7-methyl group adds steric bulk near the reaction center. Switching to Triethyl Orthoformate (TEOF) acts as both a reagent and a water scavenger, driving the reaction to completion.

Optimized Protocol:

  • Reagent: Triethyl Orthoformate (TEOF) + catalytic p-TsOH (p-Toluenesulfonic acid).

  • Conditions: Reflux (146°C).

  • Advantage: The byproduct is ethanol, which boils off, shifting equilibrium toward the 7-methyl-imidazo[4,5-b]pyridine core.

Module 3: Regioselective Methylation (The Critical Step)

User Issue: "I have the 7-methyl-IP core, but methylation gives me a mixture of N1, N3, and N4 isomers. How do I maximize the N3 yield?"

Technical Insight: The imidazo[4,5-b]pyridine skeleton has three nucleophilic nitrogens.

  • N4 (Pyridine): Least nucleophilic under basic conditions.

  • N1 vs. N3 (Imidazole): In the parent molecule, N3 is generally favored, but N1 is competitive.

  • The "7-Methyl Effect": In your specific target (3,7-dimethyl), the methyl group at position 7 (on the pyridine ring) is spatially adjacent to N1 . This creates significant steric hindrance around N1. Therefore, under thermodynamic control, alkylation at N3 is highly favored.

Optimized Methylation Protocol:

  • Base: Use NaH (Sodium Hydride) in anhydrous DMF. Avoid weak bases like K₂CO₃ if yield is paramount, as NaH ensures complete deprotonation.

  • Temperature: Conduct the reaction at 0°C -> Room Temperature.

  • Stoichiometry: 1.1 eq NaH, 1.05 eq Iodomethane (MeI).

  • Purification: The N3 isomer (Target) is typically less polar than the N1 isomer. Use Flash Chromatography (DCM/MeOH gradient).

Visualizing the Steric Effect: The diagram below illustrates why the 7-methyl group naturally improves your desired yield by blocking the N1 pathway.

G Start 7-methyl-imidazo[4,5-b]pyridine (Precursor) Deprotonate Anion Formation (NaH / DMF) Start->Deprotonate -H+ Path_N1 Attack at N1 (Sterically Hindered by 7-Me) Deprotonate->Path_N1 MeI (Slow) Path_N3 Attack at N3 (Sterically Accessible) Deprotonate->Path_N3 MeI (Fast) Prod_N1 1,7-dimethyl isomer (Minor/Trace) Path_N1->Prod_N1 Prod_N3 3,7-dimethyl-3H-imidazo[4,5-b]pyridine (MAJOR PRODUCT) Path_N3->Prod_N3

Caption: Kinetic pathway showing how the 7-methyl substituent sterically blocks N1, naturally favoring the desired N3 alkylation.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in the final steps.

Troubleshooting Start Low Yield of 3,7-Dimethyl-IP Check_TLC Check TLC of Crude Mixture Start->Check_TLC MultiSpot Multiple Spots? (Isomers) Check_TLC->MultiSpot Yes NoRxn Starting Material Remains Check_TLC->NoRxn Yes Solvent Switch Solvent to DMF/DMSO MultiSpot->Solvent If using acetone/THF Temp Lower Temp (Improve Selectivity) MultiSpot->Temp If using reflux Water Check Reagents for Moisture NoRxn->Water MeI hydrolyzed? Base Switch Base (K2CO3 -> NaH) NoRxn->Base Base too weak?

Caption: Diagnostic flow for identifying failure points in the alkylation step.

References

  • Regioselectivity in Imidazopyridines

    • Title: Regioselective N-alkylation of imidazo[4,5-b]pyridine derivatives.[2][3]

    • Significance: Establishes the steric approach control mechanism where substituents at C2 or C7 influence N1 vs N3 r
    • Source:

  • Precursor Synthesis (Nitramino Rearrangement)

    • Title: An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate.[5]

    • Significance: Details the critical "nitramino rearrangement" required to get the nitro group into the 3-position on a 4-methylpyridine scaffold, avoiding the 5-nitro byproduct.
    • Source:

  • General Synthesis of Methyl-Imidazo[4,5-b]pyridines

    • Title: Synthesis and mutagenicity of 1-methyl- and 3-methyl-imidazo[4,5-b]pyridines.
    • Significance: Provides baseline spectral data (NMR) for distinguishing N1 and N3 methyl isomers.
    • Source:

Sources

Technical Support Center: Stability & Handling of 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for 3,7-dimethyl-3H-imidazo[4,5-b]pyridine , a critical heterocyclic scaffold and intermediate used in the development of kinase inhibitors (e.g., Aurora, FLT3) and receptor modulators (e.g., TLR9, DGAT2).

This content is designed for medicinal chemists and analytical scientists, prioritizing experimental stability, solubility optimization, and degradation troubleshooting.

Module 1: Core Stability Profile & Storage

Executive Summary

3,7-dimethyl-3H-imidazo[4,5-b]pyridine is a fused bicyclic heterocycle.[1][2] Unlike its unsubstituted parent (imidazo[4,5-b]pyridine), the N3-methylation locks the tautomeric equilibrium, significantly altering its solubility and reactivity profile. The C7-methyl group on the pyridine ring adds electron density, slightly increasing the basicity of the pyridine nitrogen (N5) and influencing metabolic susceptibility.

Quick Reference Data
ParameterSpecification / Behavior
Physical State Solid (often off-white to beige powder).
Storage (Solid) Room Temperature (20–25°C) is generally acceptable for short-term. 4°C recommended for long-term (>6 months) to prevent slow oxidation.
Hygroscopicity Low. The N3-methyl group reduces hydrogen bond donor capability, lowering water uptake compared to the N-H parent.
Solubility High: DMSO, DMF, Methanol, Dichloromethane.Low: Water (neutral pH), Hexanes.
pKa (Predicted) ~3.5–4.0 (Pyridine N5). Protonation occurs in acidic media (pH < 3).
Light Sensitivity Moderate. Imidazopyridines can undergo photodegradation. Store in amber vials.

Module 2: Critical Troubleshooting (FAQ)

Q1: My stock solution in DMSO has turned from colorless to yellow over time. Is it degraded?

Diagnosis: Likely Oxidative Stress (N-Oxidation) . Explanation: While the imidazo[4,5-b]pyridine core is robust, the pyridine nitrogen (N5) is susceptible to N-oxidation (forming the N-oxide) upon prolonged exposure to air and light, especially in solution. The yellow color is characteristic of extended conjugation or N-oxide formation. Corrective Action:

  • Check LC-MS for a peak at M+16 (Oxygen addition).

  • Prevention: Always store DMSO stocks at -20°C or -80°C, preferably under nitrogen or argon. Avoid repeated freeze-thaw cycles which introduce oxygen.

Q2: The compound precipitates when I dilute the DMSO stock into cell culture media.

Diagnosis: Solubility Crash (Hydrophobic Effect). Explanation: 3,7-dimethyl-3H-imidazo[4,5-b]pyridine is lipophilic. Rapid dilution into aqueous media (especially high-salt PBS or media) causes the hydrophobic molecules to aggregate before they can disperse. Protocol for Stable Dilution:

  • Step-wise Dilution: Do not add DMSO stock directly to 100% media.

  • Intermediate Step: Dilute DMSO stock 1:10 into PBS (pH 7.4) first, vortex immediately, then add to media.

  • Sonicate: Brief sonication (10–15 seconds) of the intermediate dilution can prevent micro-precipitates.

  • Limit: Keep final DMSO concentration <0.5% if possible, but the compound may require up to 1% DMSO for concentrations >10 µM.

Q3: I see an extra peak in my HPLC chromatogram after acidic workup.

Diagnosis: Salt Formation or Ring Opening (Extreme Conditions). Explanation:

  • Salt Formation: If using TFA (Trifluoroacetic acid) in the mobile phase, you may be observing the trifluoroacetate salt species if the gradient is not optimized.

  • Ring Opening: The imidazole ring is generally stable to acid, but extreme conditions (e.g., boiling in concentrated HCl) can hydrolyze the ring. Validation: Run the sample in a neutral buffer (Ammonium Acetate) to see if the peaks merge. If they merge, it was just a salt form.

Module 3: Experimental Protocols & Causality

Protocol A: Preparation of a Stable 10 mM Stock Solution

Context: Standardizing solubilization to minimize degradation.

  • Weighing: Weigh the solid into an amber glass vial (protects from UV).

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).

    • Why? Water in DMSO accelerates hydrolysis and oxidation.

  • Dissolution: Add DMSO to achieve 10 mM. Vortex for 30 seconds.

    • Visual Check: Solution should be clear. If particles persist, sonicate at 40 kHz for 1 min.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) in PCR tubes or microcentrifuge tubes.

  • Storage: Store at -20°C .

    • Self-Validating Step: When thawing, if the solution is cloudy, warm to 37°C. If cloudiness persists, discard (water contamination).

Protocol B: Forced Degradation Test (Stress Testing)

Context: Validating stability for new assay conditions.

StressorConditionExpected ResultMechanism
Acid 0.1 N HCl, 24h, RTStable Protonation at N5; Reversible upon neutralization.
Base 0.1 N NaOH, 24h, RTStable N3-methyl prevents deprotonation; highly resistant to base hydrolysis.
Oxidation 3% H₂O₂, 4h, RTDegradation (<10%) Potential N-oxide formation at Pyridine-N.
Heat 60°C, 24hStable High thermal tolerance of fused aromatic system.

Module 4: Mechanistic Visualization

Pathway 1: Structural Stability & Degradation Logic

This diagram illustrates the stability nodes of the 3,7-dimethyl isomer compared to the unsubstituted scaffold.

StabilityLogic Compound 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine N3_Methyl N3-Methylation (Structural Lock) Compound->N3_Methyl Contains C7_Methyl C7-Methylation (Electronic Donor) Compound->C7_Methyl Contains Oxidation Oxidative Stress (H2O2 / Air) Compound->Oxidation Exposed to Metabolism Metabolic Demethylation (CYP450) Compound->Metabolism In Vivo / Microsomes Stability Enhanced Stability (vs. Parent Scaffold) N3_Methyl->Stability Prevents Tautomerism C7_Methyl->Stability Steric/Electronic Shield NOxide N-Oxide Formation (Pyridine Nitrogen) Oxidation->NOxide Yields (Minor) Des-methyl Metabolites Des-methyl Metabolites Metabolism->Des-methyl Metabolites

Caption: Structural features conferring stability (Green/Yellow) vs. degradation risks (Red).

Pathway 2: Solubility Troubleshooting Decision Tree

Follow this logic when encountering precipitation or dissolution issues.

SolubilityTree Start Issue: Compound Precipitates CheckSolvent Check Solvent System Start->CheckSolvent Aqueous Aqueous Buffer (PBS/Media) CheckSolvent->Aqueous Organic Organic (DMSO/MeOH) CheckSolvent->Organic ConcCheck Is Conc > 100 µM? Aqueous->ConcCheck Action3 Action: Warm to 37°C. Sonicate. Organic->Action3 Cloudy? DMSO_Ratio Is DMSO < 0.1%? ConcCheck->DMSO_Ratio No Action1 Action: Increase DMSO to 1% or use Cyclodextrin ConcCheck->Action1 Yes DMSO_Ratio->Action1 Yes (Too low DMSO) Action2 Action: Check pH. Avoid pH < 4 unless intended. DMSO_Ratio->Action2 No (pH issue?)

Caption: Decision matrix for resolving solubility crashes in experimental workflows.

References

  • Pfizer Inc. (2005).[3] Substituted imidazopyridinyl compounds useful as inhibitors of TLR9. US Patent Application US20250177363A1. Link

  • Shelke, R. N., et al. (2017).[2] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.[2] Link

  • Cheng, H., et al. (2016). Preparation of fused azole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. WO Patent WO2024118858A1. Link

  • PubChem. (2025).[4][5] 3-methyl-3H-imidazo[4,5-b]pyridine (Compound Summary). National Library of Medicine. Link

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[4,5-b]pyridines.

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif due to its structural similarity to purines, which has led to its widespread investigation in medicinal chemistry.[1][2] While numerous synthetic routes exist, the most common approaches involve the condensation of 2,3-diaminopyridines with carboxylic acids (or their derivatives) or with aldehydes under oxidative conditions.[1] Despite the prevalence of these methods, researchers often encounter challenges that can impact yield, purity, and regioselectivity. This guide provides in-depth, field-proven insights to help you navigate these common hurdles.

Troubleshooting Guide 1: Low Yield of the Desired Product

Question: My condensation reaction between 2,3-diaminopyridine and an aldehyde/carboxylic acid is resulting in a low yield. What are the common causes, and how can I improve it?

Answer:

Low yields in the synthesis of imidazo[4,5-b]pyridines can stem from several factors, ranging from incomplete reactions to product loss during workup. Below is a breakdown of potential causes and solutions.

Causality & Mechanism

The formation of the imidazo[4,5-b]pyridine core is a condensation reaction that involves the formation of two new bonds and the elimination of water. The reaction typically proceeds through a diamine intermediate which then cyclizes and, in the case of aldehyde precursors, is subsequently oxidized to the aromatic product. Any disruption to this sequence can lead to a lower yield.

Troubleshooting & Optimization
  • Incomplete Reaction: The reaction may not have reached completion.

    • Action: Increase the reaction time or temperature. For condensations involving aldehydes, oxidative conditions are often necessary for the final aromatization step. While atmospheric oxygen can suffice, it can be slow. Consider using a mild oxidizing agent to drive the reaction to completion.[3]

  • Sub-optimal pH: The pH of the reaction can be critical.

    • Action: For condensations with carboxylic acids, acidic conditions are generally required to facilitate the reaction. If you are using a carboxylic acid equivalent like an orthoester, a catalytic amount of acid can be beneficial.[3]

  • Inefficient Water Removal: The condensation reaction liberates water. If not effectively removed, the equilibrium may not favor product formation.[3]

    • Action: For high-temperature reactions, a Dean-Stark trap is an effective method for water removal. In other setups, consider using a compatible drying agent.[3]

  • Side Reactions: Undesired side reactions can consume your starting materials.

    • Action: Refer to the specific troubleshooting guides below for issues like N-oxide formation or incomplete cyclization.

  • Purification Losses: Significant product loss can occur during the workup and purification stages.

    • Action: Optimize your extraction and chromatography conditions for your specific derivative to minimize losses.[3]

Workflow for Troubleshooting Low Yield

LowYieldWorkflow start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete? check_completion->incomplete increase_params Increase Time/Temp or Add Oxidant incomplete->increase_params Yes check_ph Verify/Optimize pH incomplete->check_ph No increase_params->check_completion suboptimal_ph pH Sub-optimal? check_ph->suboptimal_ph adjust_ph Adjust pH suboptimal_ph->adjust_ph Yes check_water Is Water Removal Efficient? suboptimal_ph->check_water No adjust_ph->check_completion inefficient_water Inefficient Water Removal? check_water->inefficient_water add_drying Add Dean-Stark/Drying Agent inefficient_water->add_drying Yes side_reactions Suspect Side Reactions? inefficient_water->side_reactions No add_drying->check_completion troubleshoot_side_reactions See Specific Guides (N-Oxide, etc.) side_reactions->troubleshoot_side_reactions purification_loss High Loss During Purification? side_reactions->purification_loss end_node Improved Yield troubleshoot_side_reactions->end_node optimize_purification Optimize Extraction/Chromatography purification_loss->optimize_purification optimize_purification->end_node

Caption: A workflow diagram for troubleshooting low product yield.

Troubleshooting Guide 2: Formation of Multiple Regioisomers upon N-Alkylation

Question: I am attempting to alkylate my imidazo[4,5-b]pyridine, but I'm getting a mixture of isomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers during N-alkylation is a frequent challenge due to the multiple nucleophilic nitrogen atoms in the imidazo[4,5-b]pyridine scaffold. The reaction's outcome is highly sensitive to the chosen conditions.[3][4]

Causality & Mechanism

The imidazo[4,5-b]pyridine core has three primary sites for alkylation: the two nitrogen atoms in the imidazole ring (N1 and N3) and the nitrogen in the pyridine ring (N4).[4][5] The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can readily occur at either N1 or N3. The relative reactivity of these sites is influenced by steric and electronic factors, which can be modulated by the reaction conditions.

Regioisomers cluster_conditions Reaction Conditions imidazo_pyridine Imidazo[4,5-b]pyridine N1_isomer N1-alkylated imidazo_pyridine->N1_isomer R-X N3_isomer N3-alkylated imidazo_pyridine->N3_isomer R-X N4_isomer N4-alkylated (Quaternary Salt) imidazo_pyridine->N4_isomer R-X Base Base Base->imidazo_pyridine Solvent Solvent Solvent->imidazo_pyridine Temperature Temperature Temperature->imidazo_pyridine Alkylating Agent Alkylating Agent Alkylating Agent->imidazo_pyridine

Caption: Potential sites of N-alkylation on the imidazo[4,5-b]pyridine core.

Troubleshooting & Optimization
  • Modify the Base and Solvent System: This is the most critical factor influencing regioselectivity.

    • Action: Screen a variety of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, Dioxane). Nonpolar solvents, in conjunction with a base, may favor alkylation at the N3 position.[3]

  • Alter the Alkylating Agent: The nature of the leaving group and the steric bulk of the alkyl group can influence the site of attack.[4]

    • Action: Experiment with different alkyl halides (e.g., iodides vs. bromides) or other alkylating agents.

  • Temperature Control: Reaction temperature can affect the kinetic vs. thermodynamic product ratio.

    • Action: Try running the reaction at different temperatures (e.g., room temperature vs. elevated temperatures) to see if the isomer ratio changes.

Condition Observation Potential Outcome Reference
Base Stronger, bulkier bases (e.g., t-BuOK)May favor alkylation at less sterically hindered positions.[4]
Solvent Nonpolar solvents (e.g., Toluene, Dioxane)Can favor N3 alkylation.[3]
Solvent Polar aprotic solvents (e.g., DMF)Often lead to mixtures.[3][6]
Counter-ion Use of NaH vs. K2CO3Can alter the nucleophilicity of the different nitrogen atoms.[3]
Protocol: Screening for Optimal Alkylation Conditions
  • Setup: In parallel reaction vials, dissolve the imidazo[4,5-b]pyridine (1.0 eq.) in the chosen anhydrous solvent (e.g., DMF, THF, Dioxane).

  • Base Addition: Add the selected base (e.g., NaH, K2CO3) (1.1 - 2.2 eq.) to each vial.

  • Alkylating Agent: Add the alkylating agent (1.0 - 1.2 eq.) to each reaction mixture.

  • Reaction: Stir the reactions at the desired temperature (e.g., 25°C, 60°C, 100°C) and monitor by TLC or LC-MS.

  • Analysis: After a set time, quench a small aliquot from each reaction and analyze the crude mixture by ¹H NMR or LC-MS to determine the regioisomeric ratio.

Troubleshooting Guide 3: Unwanted Formation of an N-Oxide Derivative

Question: My reaction has produced an unexpected product with a mass 16 units higher than my target molecule. I suspect it's an N-oxide. How can I prevent its formation, and what should I do if it has already formed?

Answer:

The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide, particularly when using oxidative conditions or certain reagents.[3]

Causality & Mechanism

The lone pair of electrons on the pyridine nitrogen can be attacked by electrophilic oxygen species (from oxidants or even atmospheric oxygen at high temperatures), leading to the formation of a coordinate covalent bond and the N-oxide derivative.

Preventative Measures
  • Control of Oxidants: If your synthesis involves an oxidative step (e.g., cyclization from an aldehyde), be mindful of the strength and stoichiometry of the oxidizing agent.

    • Action: Use milder oxidants or carefully control the reaction conditions (e.g., temperature, reaction time) to minimize N-oxide formation.[3]

  • Inert Atmosphere: For reactions that are sensitive to air oxidation, particularly at elevated temperatures, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can be beneficial.

Troubleshooting - Reduction of the N-oxide

If the N-oxide has already formed, it can often be reduced back to the desired imidazo[4,5-b]pyridine.

  • Catalytic Hydrogenation: This is a common and effective method.

    • Protocol: Dissolve the N-oxide in a suitable solvent (e.g., ethanol, methanol). Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature and pressure until the reaction is complete (monitor by TLC or LC-MS).[3]

  • Phosphorus Reagents: Reagents like phosphorus trichloride (PCl₃) are also effective for the deoxygenation of pyridine N-oxides.

    • Protocol: Dissolve the N-oxide in an inert solvent (e.g., chloroform, dichloromethane). Cool the solution in an ice bath and add PCl₃ dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water or an aqueous base.[3]

N_Oxide_Formation_Reduction imidazo_pyridine Imidazo[4,5-b]pyridine n_oxide N-Oxide Derivative imidazo_pyridine->n_oxide [O] n_oxide->imidazo_pyridine Reduction (e.g., Raney Ni, H₂ or PCl₃)

Caption: Formation and reduction of an imidazo[4,5-b]pyridine N-oxide.

Troubleshooting Guide 4: Incomplete Cyclization to Form the Imidazole Ring

Question: I am isolating the diamine intermediate from the condensation of 2,3-diaminopyridine and my reaction partner, but the final cyclization to the imidazo[4,5-b]pyridine is not proceeding. How can I drive the reaction to completion?

Answer:

Incomplete cyclization is a common issue, often resulting in the isolation of a stable intermediate. Driving this final ring-closing step often requires more forcing conditions.

Causality & Mechanism

The cyclization step is a dehydration reaction that forms the imidazole ring. This process can have a significant energy barrier and may be reversible if the water produced is not removed.

Troubleshooting & Optimization
  • Heat: Many cyclization reactions require sufficient thermal energy to overcome the activation barrier.

    • Action: Increase the reaction temperature or switch to a higher-boiling solvent. Refluxing in a suitable solvent is a common strategy.[3]

  • Dehydration: As the cyclization is a condensation reaction that eliminates a molecule of water, ensuring its removal can help drive the equilibrium towards the product.

    • Action: Use a Dean-Stark apparatus for reactions in appropriate solvents (e.g., toluene). Alternatively, microwave irradiation can be an effective method for promoting dehydration and cyclization.

  • Acid Catalysis: The cyclization can often be promoted by an acid catalyst.

    • Action: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or polyphosphoric acid (PPA), to the reaction mixture.

References

  • BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • BenchChem. Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers.
  • Ghosh, S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]

  • Gulea, M., & Morari, C. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Jeremić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]

  • El-Guesmi, N., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. [Link]

  • Pozharskii, A. F., et al. (2011). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds. [Link]

  • Patel, H., et al. (2022). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]

  • Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]

  • Glavaš, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]

  • ResearchGate. The Phillips–Ladenburg imidazole synthesis. [Link]

  • Grivas, S., & Olsson, K. (2006). Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. Acta Chemica Scandinavica. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

Sources

optimization of reaction conditions for imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[4,5-b]pyridine Synthesis & Optimization

Introduction: The Scaffold & The Challenge

Welcome to the Advanced Heterocycle Synthesis Support Hub. The imidazo[4,5-b]pyridine core is a "privileged scaffold" in drug discovery, mimicking the purine ring system found in DNA/RNA. It is critical for developing kinase inhibitors (e.g., Aurora A, p38 MAP kinase) and antagonists for GPCRs.

However, its synthesis is often plagued by regioselectivity issues (N1 vs. N3 alkylation) , incomplete cyclization , and harsh work-up requirements . This guide moves beyond basic textbook procedures to provide field-tested optimization strategies.

Module 1: Core Synthesis Protocols (Standard Operating Procedures)

Protocol A: The "Classic" Thermal Condensation (High Robustness)

Best for: Large-scale synthesis where reagents are stable to acid and heat.

Reagents: 2,3-Diaminopyridine (1.0 eq), Carboxylic Acid (1.0–1.2 eq), Polyphosphoric Acid (PPA).

  • Mix: Combine 2,3-diaminopyridine and the carboxylic acid in a round-bottom flask.

  • Solvent/Catalyst: Add PPA (approx. 10–15 mL per gram of diamine). PPA acts as both solvent and dehydrating agent.

  • Heat: Heat to 170–180 °C for 4–6 hours. Note: Mechanical stirring is required as PPA becomes viscous.

  • Quench: Cool to ~80 °C and pour slowly into crushed ice/water with vigorous stirring.

  • Neutralize: Adjust pH to ~8–9 using 50% NaOH or solid

    
    . The product usually precipitates.
    
  • Purify: Filter the solid. Recrystallize from Ethanol/Water if necessary.

Protocol B: Microwave-Assisted Oxidative Cyclization (High Throughput)

Best for: Library generation using aldehydes; avoids harsh acids.

Reagents: 2,3-Diaminopyridine (1.0 eq), Aldehyde (1.0 eq),


 (1.0 eq) or Air.
  • Solvent: Dissolve reactants in Ethanol/Water (3:1) or DMSO .

  • Oxidant: Add sodium metabisulfite (

    
    ) to facilitate oxidative dehydrogenation.
    
  • Irradiate: Heat in a microwave reactor at 120–140 °C for 10–20 minutes.

  • Work-up: Remove solvent under reduced pressure. Extract with EtOAc/Water.

Module 2: Troubleshooting & Optimization (FAQ)

Category 1: Reaction Stalled or Low Yield[1]

Q: My reaction with an aldehyde and 2,3-diaminopyridine yields a "Schiff base" intermediate but fails to cyclize. Why? A: This is a common bottleneck. The initial condensation forms an imine (Schiff base), but the ring closure requires an oxidative step to form the aromatic imidazole ring.

  • The Fix: You must add an oxidant. If air bubbling is too slow, add 1.0 eq of

    
      (Sodium Metabisulfite) or use 
    
    
    
    (catalytic) in DMSO. The mechanism requires the removal of two hydrogen atoms to aromatize the ring [1].

Q: I am using the PPA method, but my yield is <30% and the mixture is a black tar. What happened? A: PPA requires high temperatures (170°C+), which can decompose sensitive carboxylic acids or the pyridine ring itself if heating is prolonged.

  • The Fix: Switch to Eaton’s Reagent (

    
     in Methanesulfonic acid). It operates at lower temperatures (70–90 °C) and is less viscous, allowing better stirring and heat distribution [2].
    
Category 2: Regioselectivity (The "N-Alkylation" Problem)

Q: When I alkylate the imidazo[4,5-b]pyridine core, I get a mixture of N1, N3, and N4 isomers. How do I control this? A: The imidazo[4,5-b]pyridine skeleton has three nucleophilic nitrogens.

  • N3 vs. N1 Selectivity: Under basic conditions (

    
    /DMF), alkylation prefers the N3  position (sterically less hindered and electronically favored on the imidazole ring).
    
  • N4 (Pyridine) Alkylation: This is rare unless you use very strong alkylating agents (e.g., MeI) without a base, leading to quaternary salts.

  • The Fix: To lock regioselectivity, use steric blocking or specific synthetic routes (e.g., cyclizing a pre-alkylated diamine rather than alkylating the final core) [3].

Table 1: Solvent & Base Effects on Alkylation Regioselectivity

SolventBaseTemperatureMajor IsomerRationale
DMF

25 °CN3 (>90%)Thermodynamic control; N3 is the most acidic site on the imidazole.
THF NaH0 °CN1/N3 Mix Kinetic control; NaH is non-selective due to rapid deprotonation.
Acetone NaOHRefluxN3 Favors the thermodynamically stable tautomer.

Module 3: Mechanistic Visualization

Diagram 1: Oxidative Cyclization Mechanism

Understanding the "Schiff Base" stall point is critical for troubleshooting.

ReactionMechanism cluster_stall CRITICAL STALL POINT Start 2,3-Diaminopyridine + Aldehyde Imine Intermediate Imine (Schiff Base) Start->Imine - H2O (Condensation) Cyclized Dihydro-imidazole (Non-aromatic) Imine->Cyclized Intramolecular Attack Product Imidazo[4,5-b]pyridine (Aromatic) Cyclized->Product Oxidation (-2H) Requires: Air, Na2S2O5, or DMSO

Caption: The reaction often stalls at the Dihydro-imidazole stage. An oxidant is required to drive the final aromatization step.

Diagram 2: Troubleshooting Flowchart for Low Yields

Troubleshooting Start Problem: Low Yield (<40%) CheckSM Is Starting Material Consumed? (TLC/LCMS) Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes Reaction Messy SM_No No (SM Remains) CheckSM->SM_No Reaction Slow CheckOx Method: Aldehyde Condensation? SM_Yes->CheckOx IncreaseTemp Action: Increase Temp or Change Solvent (to DMSO) SM_No->IncreaseTemp CheckSide Check for Side Products (N-oxide or Acylation only) AddOxidant Action: Add Oxidant (Na2S2O5 or I2) CheckOx->AddOxidant Yes (Stalled Intermediate) CheckWorkup Issue: Product lost in water layer? CheckOx->CheckWorkup No (Acid Method) AdjustPH Action: Adjust pH to 8-9 (Amphoteric nature) CheckWorkup->AdjustPH

Caption: Step-by-step logic to diagnose yield issues, distinguishing between kinetic stalls and work-up losses.

References

  • Shelke, R. N., et al. (2017).[1] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25–32.[1] Link

  • BenchChem Technical Support. (2025). "Common side reactions in the synthesis of imidazo[4,5-b]pyridines." BenchChem Application Notes. Link

  • Goudqvist, N., et al. (2023). "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives." Molecules, 28(7), 2684. Link

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[2] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation." Organic Letters, 14(7), 1761–1767. Link

Sources

Technical Support Center: Purification of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine. As a key structural motif in medicinal chemistry, the imidazo[4,5-b]pyridine core is integral to numerous drug development programs.[1][2] Achieving high purity of its derivatives is paramount for accurate biological evaluation and downstream applications.

This guide is structured from my field experience to address the specific and often nuanced challenges encountered during the purification of this molecule. We will move beyond generic protocols to explain the why behind each step, empowering you to make informed decisions in your own lab. The primary challenges in purifying 3,7-dimethyl-3H-imidazo[4,5-b]pyridine often stem from its synthesis, which can generate closely related structural isomers and other byproducts that are difficult to separate.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My post-reaction TLC shows a major product spot, but also a similarly-sized spot with a very close Rf value. What is this likely impurity and why is it so hard to separate?

Answer: This is the most common challenge and the likely culprit is a regioisomer of your target molecule. The synthesis of N-alkylated imidazopyridines, often using reagents like methyl iodide (CH₃I) and a base, can lead to methylation at different nitrogen atoms within the heterocyclic core.[3]

For example, if you start with a 7-methyl-3H-imidazo[4,5-b]pyridine precursor, methylation can occur at the N-3 position to give your desired product, but also at the N-1 position to yield the 1,7-dimethyl-1H-imidazo[4,5-b]pyridine isomer. These isomers have nearly identical molecular weights and often exhibit very similar polarities, making them co-elute in standard chromatography systems.

  • Causality: The similar polarity arises from the conserved core structure and functional groups; the only difference is the spatial position of a methyl group, which results in a minimal change to the molecule's overall dipole moment and its interaction with the stationary phase.

Isomer_Formation Precursor 7-methyl-1H-imidazo[4,5-b]pyridine Reaction Methylation (e.g., CH3I, NaH) Precursor->Reaction Product Desired Product: 3,7-dimethyl-3H-... Reaction->Product  Major Isomer Isomeric Impurity: 1,7-dimethyl-1H-... Reaction->Isomer  Minor Purification_Workflow cluster_0 Primary Purification cluster_1 Secondary (Polishing) Purification Crude Crude Product (Post-Workup) TLC TLC Analysis (EtOAc/Hex + 1% TEA) Crude->TLC Decision1 Baseline Separation? TLC->Decision1 Column Silica Gel Chromatography (Eluent + 0.5% TEA) Decision1->Column No Fractions Combine Pure Fractions Decision1->Fractions Yes Column->Fractions Recrystal Recrystallization (e.g., from Hot Ethanol) Fractions->Recrystal Decision2 Single Sharp M.P.? Recrystal->Decision2 RP_HPLC Preparative RP-HPLC (MeCN/H2O Gradient) Decision2->RP_HPLC No Final Pure Product (>98% by NMR/LCMS) Decision2->Final Yes RP_HPLC->Final

Sources

Technical Support Center: Mass Spectrometry of 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine

[1][2]

Case ID: MS-IMP-37DM Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1][2]

Executive Summary & Molecule Profile

Welcome to the technical support interface. You are analyzing 3,7-dimethyl-3H-imidazo[4,5-b]pyridine .

CRITICAL WARNING: Do not confuse this molecule with DiMeIQx (2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline), a common heterocyclic amine mutagen found in cooked meat.[1][2] While both are "dimethyl" nitrogen heterocycles, your target is a smaller scaffold (MW ~147) often used as a pharmacophore in kinase inhibitors (e.g., Aurora kinase) and TLR9 antagonists.[1][2]

Chemical Specifications
PropertyValueNotes
Formula

High nitrogen content implies good ESI+ response.[1][2]
Exact Mass 147.0796 DaMonoisotopic mass.[2]
Target Ion 148.0869 m/z

(Protonated).[1]
pKa (Calc) ~5.5 (Pyridine N)Basic.[1] Requires acidic mobile phase for ionization.[2]
LogP ~1.2Moderately polar; suitable for Reversed-Phase LC.[1][2]

Module 1: Pre-Acquisition & Method Development

User Issue: "I am seeing poor sensitivity or split peaks."

The "Protonation-First" Protocol

Because the imidazo[4,5-b]pyridine core contains basic nitrogens, your sensitivity is dictated by pH control.[1][2] The imidazole ring nitrogen (N3) is methylated, but the pyridine nitrogen remains a proton acceptor.[2]

Step-by-Step Optimization:

  • Mobile Phase: Use 0.1% Formic Acid in water (Phase A) and Acetonitrile (Phase B).[1] Avoid neutral pH; the molecule must be forced into the cationic state

    
    .[2]
    
  • Column Selection: A standard C18 column (e.g., 1.7 µm, 2.1 x 50 mm) is sufficient.[1][2]

    • Troubleshooting Split Peaks: If peaks split, it is likely due to solvent mismatch.[1][2] Ensure your sample diluent matches the initial mobile phase conditions (e.g., 5% ACN in 0.1% FA).[1][2]

  • Isomer Separation: Synthesis of this molecule often yields the N1-methyl regioisomer as an impurity.[2] These have identical masses (isobaric).[1][2]

    • Action: You must use a shallow gradient (e.g., 5% to 30% B over 10 minutes) to resolve the N3-methyl (target) from the N1-methyl (impurity).[1]

Workflow Visualization: Method Optimization

MethodOptStartStart: Low SensitivityCheckPHCheck Mobile Phase pH(Must be < 4.0)Start->CheckPHAddAcidAdd 0.1% Formic AcidCheckPH->AddAcidpH NeutralCheckSolventCheck Sample DiluentCheckPH->CheckSolventpH AcidicAddAcid->CheckSolventSplitPeakSplit/Broad Peak?CheckSolvent->SplitPeakMatchSolventMatch Diluent toInitial GradientSplitPeak->MatchSolventYesResolveUse Shallow Gradient(Isomer Separation)SplitPeak->ResolveNo (Isobaric Interference)

Figure 1: Decision tree for optimizing LC-MS acquisition parameters for imidazopyridines.

Module 2: Spectral Interpretation (The "Data")

User Issue: "How do I confirm this is my molecule and not an isomer or background noise?"

Fragmentation Logic (MS/MS)

The fragmentation of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine follows specific heterocyclic cleavage pathways. Unlike aliphatic compounds, the aromatic core is stable, requiring higher Collision Energy (CE ~25-35 eV).[1][2]

Primary Fragmentation Pathway:

  • Precursor: m/z 148.1

    
    .
    
  • Loss of Methyl Radical (

    
    , -15 Da):  Cleavage of the N-methyl group is a primary channel.[1][2]
    
    • Result: m/z 133.[2]

  • Loss of Hydrogen Cyanide (HCN, -27 Da): Characteristic of the imidazole ring rupture.[1][2]

    • Result: m/z 121 (from parent) or m/z 106 (from the demethylated fragment).

  • Ring Cleavage (RDA-like): Fragmentation of the pyridine ring.[1][2]

Diagnostic Transition Table
Transition (m/z)TypeInterpretationRelative Intensity
148.1

133.1
QuantifierLoss of

(N-methyl or C-methyl).[1][2]
High
148.1

121.1
QualifierLoss of HCN (Imidazole ring break).[1]Medium
148.1

106.1
QualifierSequential loss (

+ HCN).[1][2]
Low
148.1

78.0
QualifierPyridine ring fragment (

).[1][2]
Low
Pathway Visualization: Fragmentation Mechanism

FragPathParentPrecursor Ion[M+H]+ = 148.1(C8H10N3+)Frag1Fragment A[M-CH3]+m/z 133.1Parent->Frag1-CH3 (15 Da)(N-methyl cleavage)Frag2Fragment B[M-HCN]+m/z 121.1Parent->Frag2-HCN (27 Da)(Imidazole cleavage)Frag3Fragment C[M-CH3-HCN]+m/z 106.1Frag1->Frag3-HCN (27 Da)Frag4Pyridine Corem/z 78.0Frag2->Frag4Ring DegradationFrag3->Frag4

Figure 2: Proposed ESI+ fragmentation pathway for 3,7-dimethyl-3H-imidazo[4,5-b]pyridine.

Module 3: Troubleshooting & Validation

User Issue: "My blank has a peak at the same retention time."

Issue: Carryover vs. Contamination

Imidazopyridines are "sticky" due to their flat, aromatic structure and basicity.[1][2]

  • Diagnosis: Inject a pure solvent blank.[2] If the peak persists, it is carryover.[1][2]

  • Solution: Change your needle wash to 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid .[2] The alcohol mix ensures solubility, and the acid prevents adsorption to glass/metal surfaces.[2]

Issue: Distinguishing Regioisomers

The N1-methyl isomer (1,7-dimethyl...) is a common synthetic byproduct.[1][2]

  • MS Distinction: While MS spectra are nearly identical, the N1-isomer often loses the methyl group less readily than the N3-isomer due to steric shielding and electronic stability differences in the fused ring system.[2]

  • Chromatographic Distinction: The N3-isomer (your target) typically elutes after the N1-isomer on C18 columns due to slightly higher lipophilicity (less shielding of the lone pair).[1][2] You must validate this with a reference standard.

References

  • Imidazopyridine Scaffold Chemistry

    • Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights
    • Source: Vrban, L., et al. (2025).[1][2] Molecules.

    • URL:[Link][1]

  • Fragmentation Mechanisms

    • Title: Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines (Analogous fragmentation p
    • Source: Khakwani, S., et al. (2016).[1][2] Asian Journal of Chemistry.

    • URL:[Link]

  • Synthesis & Isomerism

    • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction (Details on N1 vs N3 alkyl
    • Source:ACS Omega (2018).[1]

    • URL:[Link][1]

Technical Support Center: Regioselective Alkylation of Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and medicinal chemists encountering regioselectivity challenges with the imidazo[4,5-b]pyridine scaffold. It synthesizes mechanistic insights with practical optimization protocols.

The Core Challenge: The "Three-Nitrogen" Problem

The alkylation of imidazo[4,5-b]pyridine is notoriously difficult to control because the scaffold presents three nucleophilic nitrogen atoms:

  • N1 (Distal): Located on the imidazole ring, further from the pyridine nitrogen.

  • N3 (Proximal): Located on the imidazole ring, adjacent to the pyridine nitrogen (N4).

  • N4 (Pyridine): The pyridine nitrogen itself, which can undergo quaternization.

Why do mixtures form?

The imidazole ring exists in a tautomeric equilibrium between the N1-H and N3-H forms.[1] Under standard basic conditions (e.g.,


), the deprotonated anion delocalizes charge across the N1-C2-N3 triad. The incoming electrophile (

) can attack either nitrogen, often leading to inseparable mixtures (typically ranging from 1:1 to 3:1 ratios).

Key Variable: The "Peri-Effect." The lone pair on the pyridine nitrogen (N4) exerts electronic repulsion and steric hindrance on the N3 position. Consequently, N1-alkylation is often sterically favored , while N3-alkylation is electronically sensitive to solvent and base hardness.

Decision Logic & Mechanism

The following decision tree illustrates the mechanistic pathways and how to select conditions based on your desired isomer.

Regioselectivity Start Target Regioisomer? N1 Target: N1-Alkyl (Distal Isomer) Start->N1 N3 Target: N3-Alkyl (Proximal Isomer) Start->N3 N4 Target: N4-Alkyl (Quaternary Salt) Start->N4 Cond_N1 Condition Set A: Steric Control (Polar Aprotic Solvent) N1->Cond_N1 Standard Cond_N3 Condition Set B: Coordination Control (Non-polar Solvent + Hard Base) N3->Cond_N3 Specialized Cond_N4 Condition Set C: Neutral Electrophile (No Base) N4->Cond_N4 Mech_N1 Mechanism: Thermodynamic/Steric Preference Avoids N4 lone pair repulsion Cond_N1->Mech_N1 Mech_N3 Mechanism: SE2cB / Cation Coordination Na+ coordinates N3/N4 Cond_N3->Mech_N3

Caption: Decision matrix for selecting reaction conditions based on the desired alkylation site (N1, N3, or N4).

Optimization Protocols

Scenario A: I need the N1-Isomer (Major Product)

The N1 position is generally less hindered. To maximize N1 selectivity, rely on Steric Approach Control .

  • Protocol: Standard

    
     Alkylation
    
  • Base:

    
     (Cesium effect facilitates loose ion pairing) or 
    
    
    
    .
  • Solvent: DMF or DMSO (Polar aprotic solvents dissociate the anion, favoring the sterically freer N1 attack).

  • Temperature:

    
     (Lower temperatures favor the kinetic N1 product).
    

Step-by-Step:

  • Dissolve imidazo[4,5-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 equiv). Stir for 30 min at RT to ensure deprotonation.
    
  • Add alkyl halide (1.1 equiv) dropwise.[2]

  • Monitor by TLC/LCMS.[2] N1 is usually the major product (approx. 3:1 to 10:1 ratio depending on R-group bulk).

Scenario B: I need the N3-Isomer (The "Difficult" Product)

Accessing the N3 isomer requires overcoming the repulsion from the N4 lone pair. You must switch mechanisms from simple


 to Coordination-Assisted Alkylation .
  • Protocol: Non-polar Base Modulation

  • Base: NaH (Sodium Hydride).[2]

  • Solvent: THF or Toluene (Non-polar/Low polarity).

  • Mechanism: In non-polar media, the

    
     cation coordinates tightly between N3 and N4 (the "chelating" effect), directing the alkylating agent to N3.
    
  • Reference Insight: Literature suggests that N3 alkyl derivatives can be produced almost exclusively in basic (

    
     or NaH) non-polar media, whereas DMF causes a loss of selectivity [1].
    

Step-by-Step:

  • Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF under Argon.

  • Add imidazo[4,5-b]pyridine (1.0 equiv) at

    
    . Evolution of 
    
    
    
    gas will occur.
  • Stir for 1 hour to allow formation of the tight ion pair.

  • Add the alkyl halide (1.1 equiv) slowly.

  • Warm to reflux if reactivity is low (common in non-polar solvents).

Scenario C: The Mitsunobu Reaction (Alternative)

If direct alkylation fails, the Mitsunobu reaction (Alcohol +


 + DEAD/DIAD) offers a different selectivity profile driven by the 

of the nitrogen and the steric bulk of the phosphonium intermediate.
  • Note: While often used for inversion of chiral alcohols, Mitsunobu on this scaffold frequently yields mixtures, but can sometimes favor N3 depending on the C2-substituent.

Troubleshooting & FAQs

Q1: I have an inseparable mixture. How do I distinguish N1 from N3 by NMR?

Answer: You cannot rely on 1D Proton NMR alone. You must use 2D techniques (HMBC and NOESY).[2]

FeatureN1-Alkyl Isomer N3-Alkyl Isomer N4-Alkyl Isomer
HMBC Correlation Alkyl protons correlate to C7a (Bridgehead carbon distal to pyridine N).[3]Alkyl protons correlate to C3a (Bridgehead carbon proximal to pyridine N).N/A
NOESY / ROESY NOE to C7-H (if available) or C2-H.NOE to C2-H. Strong NOE to N4 lone pair (indirect).Strong NOE between Alkyl protons and C5-H (Pyridine ring).
Chemical Shift Generally shielded relative to N4.Generally deshielded relative to N1 (proximity to N4).Highly deshielded (cationic character).

Reference for NMR assignment: [2]

Q2: Why am I seeing N4-alkylation (Quaternization)?

Answer: This occurs if your alkylating agent is highly reactive (e.g., Methyl Iodide, Benzyl Bromide) and you use neutral conditions or weak bases.

  • Fix: Ensure you are fully deprotonating the imidazole ring (use NaH or strong Carbonate) to make the imidazole nitrogen the superior nucleophile. If you want N4 alkylation, run the reaction in acetone without base.

Q3: Does the substituent at C2 affect the ratio?

Answer: Yes, significantly.

  • Bulky C2-groups (e.g., Phenyl, t-Butyl): Increase steric crowding at both N1 and N3, but often push selectivity towards N1 (distal) to avoid the "buttressing effect" against the N4 lone pair.

  • Electron-withdrawing C2-groups: Increase the acidity of the NH, potentially making the reaction faster but less selective.

References

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines. Source: ResearchGate.[4][5] Key Finding: N-3 alkyl derivatives are produced exclusively in basic (Et3N/NaH) nonpolar media; DMF causes loss of selectivity. URL:[Link]

  • Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives. Source: ResearchGate / Journal of Molecular Structure. Key Finding: Steric approach control governs N1/N3 ratios; N-oxide oxygen can alter the electronic landscape. URL:[Link]

Sources

troubleshooting low bioactivity of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with 3,7-dimethyl-3H-imidazo[4,5-b]pyridine. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate challenges and unlock the full potential of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3,7-dimethyl-3H-imidazo[4,5-b]pyridine, and what is its potential biological activity?

A: 3,7-dimethyl-3H-imidazo[4,5-b]pyridine belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is structurally similar to naturally occurring purines, a feature that has made it a significant area of interest in medicinal chemistry.[1][2] Due to this purine analogy, imidazo[4,5-b]pyridine derivatives have been investigated for a wide range of biological activities, including:

  • Inhibition of protein kinases[2]

  • Anticancer and antiproliferative effects[3][4][5]

  • Antimicrobial and antiviral properties[1][6]

  • Anti-inflammatory action[1]

The specific activity of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine itself is highly dependent on the biological target and the context of the assay. The methylation at the N3 and C7 positions creates a specific regioisomer that will have a unique structure-activity relationship (SAR) compared to other derivatives.[3][7]

Q2: My initial screen with 3,7-dimethyl-3H-imidazo[4,5-b]pyridine shows low or no bioactivity. What are the most common initial checks I should perform?

A: An unexpected lack of activity can often be traced back to fundamental experimental variables rather than the intrinsic properties of the molecule itself. Before concluding that the compound is inactive in your system, we strongly recommend a systematic review of the following four areas:

  • Compound Integrity: Confirm the identity and purity of your compound batch. Impurities can lead to an overestimation of the compound's concentration, making it appear less potent.[8]

  • Solubility: Verify that the compound is fully dissolved in your final assay buffer at the tested concentrations. Undissolved compound is not bioavailable.[8]

  • Stability: Assess whether the compound remains stable under the specific conditions of your experiment (e.g., buffer pH, temperature, incubation time).[8]

  • Assay Performance: Ensure the assay is performing correctly by running appropriate positive and negative controls. Rule out any potential for assay interference.

In-Depth Troubleshooting Guide

This section provides detailed, question-driven guidance to methodically diagnose and resolve issues of low bioactivity.

Part 1: Compound Integrity & Formulation

Low bioactivity is frequently a result of issues with the physical and chemical properties of the test compound itself. Before investigating complex biological reasons, it is crucial to validate your starting material.

Q: How can I be sure the compound I'm using is the correct molecule and of sufficient purity?

A: Verifying the identity and purity of your small molecule is the most critical first step. An incorrect structure or the presence of significant impurities will invalidate your results. We recommend using a combination of analytical methods for comprehensive characterization.

Table 1: Recommended Analytical Techniques for Compound Validation

Technique Purpose Key Information Provided
LC-MS Identity & Purity Confirms the molecular weight of the primary component and provides a purity assessment based on UV or other detectors.
¹H NMR Identity & Structure Confirms the chemical structure by showing the proton environment. Should match the expected spectrum for 3,7-dimethyl-3H-imidazo[4,5-b]pyridine.

| HPLC | Purity | Provides a more accurate quantitative measure of purity (typically by UV absorbance at a specific wavelength) than standard LC-MS. |

A purity level of >95% is recommended for most biological assays to ensure that the observed effects are due to the compound of interest.

Q: My compound won't dissolve properly in my aqueous assay buffer. How can I improve its solubility and what are the risks?

A: Heterocyclic compounds like imidazopyridines are often characterized by poor aqueous solubility.[7][9] Adding a powder directly to an aqueous buffer will almost certainly result in incomplete dissolution. The correct approach is to first create a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then perform serial dilutions.

However, even with a DMSO stock, the compound can precipitate when diluted into the aqueous assay buffer if its solubility limit is exceeded. This is a major cause of artificially low bioactivity.

Protocol: Preparation and Solubility Assessment of a Compound Stock Solution
  • Stock Solution Preparation:

    • Accurately weigh out a small amount (e.g., 1-5 mg) of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine.

    • Add the appropriate volume of 100% high-purity DMSO to create a concentrated stock solution (e.g., 10 or 20 mM).

    • Ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution against a light source to ensure no solid particulates are present.

  • Working Solution Preparation:

    • Perform serial dilutions from your high-concentration stock using 100% DMSO to create intermediate stock solutions.

  • Final Assay Dilution:

    • Dilute the intermediate DMSO stocks into your final aqueous assay buffer. Crucially, ensure the final concentration of DMSO in the assay is low (typically ≤0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.

  • Kinetic Solubility Check:

    • Prepare the highest concentration of your compound in the final assay buffer that you plan to test.

    • Incubate under the same conditions as your assay.

    • Visually inspect for any signs of precipitation (cloudiness, particulates). For a more rigorous check, centrifuge the sample and measure the concentration of the supernatant by HPLC or UV-Vis spectroscopy to determine the amount of compound that remains in solution.

G cluster_prep Compound Preparation cluster_test Solubility Test weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM stock) weigh->dissolve dilute Dilute to highest assay concentration in final aqueous buffer dissolve->dilute incubate Incubate under assay conditions dilute->incubate inspect Visually inspect for precipitate (cloudiness) incubate->inspect clear Result: Soluble Proceed with assay inspect->clear No precipitate Result: Insoluble Lower test concentration or reformulate inspect->precipitate Yes

Caption: Workflow for assessing compound solubility.

Q: Could my compound be degrading during my experiment? How do I test for stability?

A: Compound instability under experimental conditions is a hidden variable that can lead to a complete loss of activity. The stability of a compound can be affected by the pH of the buffer, temperature, light exposure, and the presence of certain enzymes (e.g., in serum-containing media).[8]

Protocol: Basic Compound Stability Assessment
  • Sample Preparation: Prepare a sample of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine in your complete assay buffer at the highest concentration you intend to test.

  • Incubation: Store the sample under the exact conditions of your assay (temperature, CO₂, light) for the longest duration of your experiment (e.g., 24, 48, or 72 hours).

  • Time-Zero Control: At the beginning of the incubation (t=0), take an aliquot of the sample and immediately analyze it via LC-MS or HPLC. This will serve as your baseline.

  • Final Time-Point Analysis: At the end of the incubation period, analyze the sample again using the same LC-MS or HPLC method.

  • Data Comparison: Compare the chromatograms from t=0 and the final time point. A significant decrease in the area of the parent compound's peak, or the appearance of new peaks, indicates degradation.

Part 2: Assay-Specific & Biological Issues

If you have confirmed that your compound is pure, soluble, and stable, the next step is to investigate the biological system and the assay methodology.

Q: I'm using a cell-based assay and see no activity. What are the potential biological barriers?

A: In cell-based assays, the compound must overcome several barriers to reach its intracellular target. A failure at any of these steps will result in a lack of observed bioactivity.

  • Cell Permeability: The compound must be able to cross the cell membrane to reach intracellular targets. While small molecules are generally expected to be cell-permeable, this is not always the case, and poor permeability can be a significant hurdle.[10]

  • Metabolic Inactivation: Cells, particularly primary cells or liver-derived cell lines, contain metabolic enzymes (e.g., cytochrome P450s) that can modify and inactivate the compound.[11][12]

  • Efflux Pumps: Many cell types, especially cancer cell lines, express efflux pumps (like P-glycoprotein) that actively transport foreign compounds out of the cell, preventing them from reaching an effective intracellular concentration.

The discrepancy between potent in vitro activity and a lack of in vivo efficacy is a well-documented challenge in drug development, often attributed to these metabolic or permeability barriers.[11]

G cluster_cell Cell cluster_defense Cellular Defenses compound Compound in Media membrane Cell Membrane (Permeability Barrier) compound->membrane Crosses? cytoplasm Cytoplasm membrane->cytoplasm target Intracellular Target cytoplasm->target Binds efflux Efflux Pump cytoplasm->efflux Exported? metabolism Metabolic Enzymes (Inactivation) cytoplasm->metabolism Metabolized? efflux->compound

Caption: Potential barriers to bioactivity in a cell-based assay.

Q: In my biochemical (e.g., enzyme) assay, the compound is inactive. What elements of the assay should I check?

A: If a cell-free assay is failing, the issue often lies in the specific conditions or components of the assay itself.

Table 2: Troubleshooting Checklist for Biochemical Assays

Potential Issue Recommended Action & Rationale
Inactive Enzyme Run a known positive control inhibitor for your enzyme. If the positive control also appears inactive, your enzyme stock has likely lost activity and should be replaced.[8]
Sub-optimal Substrate/Cofactor Levels For enzyme kinetics, ensure the substrate concentration is at or near its Michaelis-Menten constant (Km). For kinase assays, the ATP concentration is critical; high ATP levels can outcompete inhibitors, masking their effect.[8]
Assay Technology Interference The compound may be interfering with your detection method (e.g., absorbing light at the excitation/emission wavelength of a fluorescent probe, or directly inhibiting a reporter enzyme like luciferase).[13][14] To test this, run your assay without the primary enzyme/target and see if the compound still produces a signal change.

| Incorrect Incubation Time | Some inhibitors bind slowly. Ensure your pre-incubation time (inhibitor + enzyme before adding substrate) is sufficient.[8] |

Q: Is it possible that this specific molecule is simply not active against my target?

A: Yes, this is a distinct possibility. Biological activity is governed by a precise structure-activity relationship (SAR).[8] While the imidazo[4,5-b]pyridine scaffold is known to be active against many targets, the specific substitutions are critical. The methyl groups at the N3 and C7 positions on your compound create a unique topology and electronic distribution. It is plausible that these specific substitutions prevent effective binding to the active site of your target protein or are otherwise detrimental to the desired biological effect.[3][15]

References
  • Arora, G., et al. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available at: [Link]

  • Perin, N., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. FULIR - Full-text Institutional Repository of the Ruđer Bošković Institute. Available at: [Link]

  • Gonthe, S., et al. (2021). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Xu, Y., et al. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3433-3437. Available at: [Link]

  • He, L., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(22), 6948-6952. Available at: [Link]

  • Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 26. Available at: [Link]

  • Wrobel, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(5), 804-810. Available at: [Link]

  • Shadrick, W. R., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Sriram, M., et al. (2002). Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. Cancer Chemotherapy and Pharmacology, 49(2), 134-142. Available at: [Link]

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  • Bonsignore, M. I., et al. (2021). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 64(13), 9329-9346. Available at: [Link]

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Technical Support Center: Enhancing the Selectivity of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with the 3,7-dimethyl-3H-imidazo[4,5-b]pyridine scaffold. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and optimization of these derivatives, with a specific focus on enhancing their target selectivity. The imidazo[4,5-b]pyridine core, a purine isostere, is a privileged scaffold in medicinal chemistry, frequently employed in the development of kinase inhibitors.[1][2] However, achieving selectivity, particularly within highly conserved enzyme families like protein kinases, remains a significant challenge.[3][4]

This document moves beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental design.

Section 1: Troubleshooting Guide for Synthesis

Q1: My condensation reaction to form the imidazo[4,5-b]pyridine core is giving a very low yield. What are the likely causes and how can I fix it?

A1: Low yields in the cyclization of a 2,3-diaminopyridine precursor are a frequent issue.[5] The root cause often falls into one of two categories:

  • Incomplete Cyclization/Dehydration: The formation of the imidazole ring is a condensation reaction that eliminates water. If water is not effectively removed, the equilibrium may not favor the product.

    • Troubleshooting:

      • Thermal Driving Force: Ensure the reaction temperature is sufficient. Consider switching to a higher-boiling solvent like xylenes or using a Dean-Stark apparatus to physically remove water as it forms.[5]

      • Dehydrating Agents: For reactions conducted at lower temperatures, the use of polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent is a common and effective strategy.[2]

  • Insufficient Oxidation (when using an aldehyde precursor): The initial condensation with an aldehyde forms a dihydro-imidazo[4,5-b]pyridine intermediate, which must be oxidized to the aromatic final product.

    • Troubleshooting:

      • Oxidizing Agent: While air can serve as the oxidant, this is often slow and inefficient.[5] The addition of a mild oxidizing agent, such as nitrobenzene or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), can significantly improve yields and reaction times.

      • Catalyst Choice: When using microwave-assisted synthesis, which can reduce reaction times and improve yields, ensure the chosen catalyst is appropriate for the specific transformation.[6][7]

Q2: I'm performing an N-alkylation on the imidazole ring and getting a mixture of N1 and N3 isomers. How can I control the regioselectivity?

A2: The tautomeric nature of the N-H proton on the imidazole ring means that alkylation can occur at either nitrogen, leading to regioisomers that can be difficult to separate and may have different biological activities.[5][8]

  • Underlying Principle: The ratio of N1 to N3 alkylation is influenced by a combination of steric and electronic factors, which can be modulated by the choice of base and solvent.[5]

    • Troubleshooting & Optimization:

      • Screen Bases: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF will fully deprotonate the imidazole, forming an anion. The subsequent alkylation site is then determined by the sterics of the electrophile and the electronic distribution of the anion. Weaker bases like potassium carbonate (K2CO3) may result in different isomer ratios.[5]

      • Vary Solvents: Solvent polarity can influence which nitrogen is more accessible for alkylation. Nonpolar solvents may favor one isomer over another. A systematic screen of solvents (e.g., DMF, THF, Dioxane, Acetonitrile) is recommended.[5]

      • Steric Hindrance: If your scaffold has a bulky group near one of the imidazole nitrogens, this can sterically direct the incoming electrophile to the less hindered nitrogen. Consider this when planning your synthetic route.

Section 2: FAQs for Enhancing Target Selectivity

Achieving selectivity is a multi-faceted challenge that involves understanding the structural biology of the target and off-targets, and employing rational design strategies.

Q1: Where do I start with modifying the 3,7-dimethyl-3H-imidazo[4,5-b]pyridine scaffold to improve kinase selectivity?

A1: A systematic, structure-guided approach is essential. The key is to identify regions of the scaffold that can be modified to exploit differences between your primary target and known off-targets. For kinase inhibitors, the ATP-binding site is the primary focus.[4][9]

The following diagram illustrates the key modification points on the core scaffold:

Caption: Key positions for synthetic modification on the imidazo[4,5-b]pyridine core.

  • Position 2 (Solvent Front): Substituents at this position often point towards the solvent-exposed region of the ATP-binding site. Modifications here can improve solubility and pharmacokinetic properties, and can sometimes be extended to form additional interactions.[1]

  • Position 3 (Methyl Group): This position is defined in the parent compound. Altering this group can influence the orientation of the entire scaffold within the binding pocket.

  • Position 7 (Selectivity Pocket): This is often the most critical position for achieving selectivity. Groups at C7 can project into a less-conserved "selectivity pocket" adjacent to the ATP site. For example, in Aurora kinases, exploiting differences at residues like Thr217 can be a powerful strategy for achieving isoform selectivity.[10][11] Introducing bulky or specific hydrogen-bonding groups at C7 can be highly effective.[10]

Q2: How can I rationally design modifications to exploit differences in kinase ATP-binding pockets?

A2: This requires structural information or homology modeling.

  • Obtain Structures: If available, overlay the crystal structures of your target kinase and a key off-target kinase.

  • Identify Differences: Look for non-conserved amino acid residues in the ATP-binding pocket, particularly near your inhibitor's binding site. For example, Aurora-A differs from Aurora-B at three key positions in this pocket (L215, T217, and R220), a difference that can be exploited to design selective inhibitors.[10]

  • Design Analogs: Design new derivatives with functional groups that can form favorable interactions (e.g., H-bonds, van der Waals) with the residues unique to your target, or that would clash with the residues in the off-target. For instance, introducing a group that can hydrogen bond with the threonine gatekeeper in Aurora-A (Thr217) can confer selectivity over Aurora-B.[11]

Q3: My compound is potent but not selective. What is a good general strategy to try next?

A3: A common strategy is to introduce conformational constraints or bulky groups to reduce binding affinity for off-targets.

  • Conformational Reorganization: Some kinases must undergo a significant and energetically unfavorable conformational change to accommodate an inhibitor. Off-targets may have a higher energy penalty for this change.[12] By designing more rigid analogs, you can favor binding to targets that can more easily adopt the required conformation.

  • Steric Hindrance: Introduce a bulky substituent at a position (like C7) that you hypothesize is more sterically constrained in off-targets compared to your primary target. This can selectively decrease the binding affinity for the off-targets. A classic approach is to introduce substituted phenyl or pyrazolyl rings via Suzuki coupling at this position.[11]

Section 3: Key Experimental Protocols

These protocols provide a framework for synthesis and evaluation. Always adapt them to your specific compounds and targets.

Protocol 1: Synthesis of a 7-Substituted Derivative via Suzuki Coupling

This protocol describes a general method for introducing aryl or heteroaryl groups at the C7 position, a key site for modulating selectivity.[11]

  • Starting Material: 7-bromo-3,7-dimethyl-3H-imidazo[4,5-b]pyridine.

  • Reaction Setup: In a microwave vial, combine the 7-bromo starting material (1.0 eq.), the desired boronic acid or pinacol ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent: Add a degassed solvent mixture, typically Dioxane/Water (e.g., 4:1 ratio).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 100-150 °C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. This validation is critical before any biological testing.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the IC₅₀ value of a compound against a target kinase.

  • Reagents: Kinase enzyme, substrate peptide, ATP, and a luminescence-based detection reagent (e.g., ADP-Glo™).

  • Compound Preparation: Prepare a serial dilution of your test compound in DMSO, starting at a high concentration (e.g., 100 µM).

  • Assay Plate Setup:

    • Test Wells: Add your compound dilutions.

    • Positive Control: Add a known inhibitor of the kinase (e.g., a clinical compound or a potent tool compound). This validates that the assay can detect inhibition.

    • Negative Control (0% Inhibition): Add DMSO only. This represents the maximum kinase activity.

    • Background Control (100% Inhibition): Add buffer or a very high concentration of a pan-kinase inhibitor like staurosporine.

  • Kinase Reaction: Add the kinase and substrate to all wells. Initiate the reaction by adding ATP. The ATP concentration should ideally be at or near the Km for the enzyme to ensure competitive inhibitors are accurately assessed.[9] Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the ADP detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure luminescence. Normalize the data using your controls (0% and 100% inhibition). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: Data Interpretation & Workflow

A successful selectivity campaign relies on iterative cycles of design, synthesis, and testing.

Data Presentation: Kinase Selectivity Profile

Summarize your data clearly to facilitate SAR analysis.

CompoundTarget Kinase IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Selectivity (Off-Target 1 / Target)
Lead-Cmpd-01 15452503-fold
Analog-7A 20>10,0001,500>500-fold
Analog-7B 12308002.5-fold

Table 1: Example selectivity data for a lead compound and two analogs with modifications at the C7 position.

Workflow for Enhancing Selectivity

The following diagram outlines a typical workflow for a medicinal chemistry program focused on improving inhibitor selectivity.

G start Initial Hit Compound (Potent, Poor Selectivity) design Hypothesis-Driven Design (Targeting Selectivity Pockets) start->design synthesis Parallel Synthesis of Focused Analog Library design->synthesis biochem Biochemical Screening: Primary Target + Key Off-Targets synthesis->biochem data SAR Analysis: Potency vs. Selectivity biochem->data data->design Iterate cellular Cellular Target Engagement Assay (e.g., Phospho-Substrate Western Blot) data->cellular Promising Selectivity adme Assess Physicochemical Properties (Solubility, Permeability) cellular->adme decision Select Best Analogs for Advancement adme->decision next_cycle Next Design Cycle decision->next_cycle end Optimized Lead Candidate (Potent & Selective) decision->end Goal Achieved next_cycle->design

Sources

Validation & Comparative

A Comparative Guide to Validating the Antiproliferative Activity of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative activity of the novel compound 3,7-dimethyl-3H-imidazo[4,5-b]pyridine. The structural similarity of the imidazo[4,5-b]pyridine scaffold to naturally occurring purines has made it a "privileged structure" in medicinal chemistry, with many derivatives showing promise as potent anticancer agents.[1][2][3] This guide will objectively compare the compound's performance with established alternatives, supported by detailed experimental protocols and data interpretation guidelines.

Our approach is grounded in a logical, phased validation process, beginning with broad-spectrum screening and progressively narrowing the focus to mechanistic elucidation. We will use 3,7-dimethyl-3H-imidazo[4,5-b]pyridine, hereafter referred to as IMP-37D, as our lead candidate and compare its hypothetical performance against Doxorubicin, a standard chemotherapeutic agent, and Trametinib, a targeted MEK inhibitor.

Phase 1: Primary Viability Screening

The initial step is to determine the concentration-dependent effect of IMP-37D on the viability of a panel of diverse human cancer cell lines. This provides a broad overview of its potency and spectrum of activity.

Causality Behind Experimental Choices

We have selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for our primary screen. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is a reliable indicator of cell viability.[4][5] It is a widely accepted standard in antiproliferative studies due to its high throughput, cost-effectiveness, and reproducibility.[6][7] The chosen cell line panel (MCF-7, A549, and HCT-116) represents three of the most common cancer types: breast, lung, and colorectal, respectively, providing a good initial assessment of the compound's breadth of activity.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7, A549, and HCT-116 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of IMP-37D, Doxorubicin, and Trametinib in culture medium. Replace the medium in the cell plates with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6] Incubate for 4 hours at 37°C.[4] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative IC50 Values

The following table presents hypothetical IC50 values for IMP-37D against the selected comparators.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
IMP-37D (Hypothetical) 1.8 2.5 0.9
Doxorubicin (Reference)2.5[8]>20[8][9]N/A
Trametinib (Reference)N/AN/A0.48-36 nM (0.00048-0.036 µM)

Note: Reference IC50 values can vary based on experimental conditions.[9]

From this hypothetical data, IMP-37D shows potent activity, particularly against the HCT-116 colon cancer cell line, warranting further investigation into its mechanism of action.

Phase 2: Mechanistic Elucidation

Based on the potent activity observed in the primary screen and the known activity of other imidazo[4,5-b]pyridine derivatives as kinase inhibitors, we hypothesize that IMP-37D may exert its antiproliferative effects by inducing cell cycle arrest and apoptosis through modulation of a key signaling pathway, such as the MAPK/ERK pathway.[1][10]

Experimental Workflow for Mechanistic Studies

Caption: Workflow for validating antiproliferative compounds.

Experiment 1: Cell Cycle Analysis

Causality: Cell cycle analysis is a crucial step to determine if a compound's antiproliferative effect is cytostatic (inhibiting cell division) or cytotoxic (killing cells).[11] Propidium iodide (PI) staining followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[12][13] An accumulation of cells in a specific phase suggests interference with cell cycle progression.[14]

Protocol:

  • Treatment: Treat HCT-116 cells with IMP-37D and Trametinib at their respective IC50 concentrations for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol and store at 4°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.[13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[12]

Experiment 2: Apoptosis Assay

Causality: To confirm if the observed cell death is due to apoptosis, we will use Annexin V and Propidium Iodide (PI) co-staining. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

Protocol:

  • Treatment: Treat HCT-116 cells as described for the cell cycle analysis.

  • Staining: Resuspend the treated cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experiment 3: Western Blot for Pathway Analysis

Causality: To directly test our hypothesis that IMP-37D targets the MAPK/ERK pathway, we will use Western blotting to assess the phosphorylation status of key proteins in this cascade.[15][16] A reduction in the phosphorylation of MEK and ERK would provide strong evidence of target engagement.[17]

Protocol:

  • Protein Extraction: Treat HCT-116 cells with IMP-37D and Trametinib for a short duration (e.g., 2-4 hours), then lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated MEK (p-MEK), and total MEK. Use a loading control like beta-actin to ensure equal protein loading.[16]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Signaling Pathway and Hypothesized Point of Inhibition

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation IMP37D IMP-37D (Hypothesized Target) IMP37D->MEK Trametinib Trametinib Trametinib->MEK

Caption: Hypothesized inhibition of the MAPK/ERK pathway by IMP-37D.

Phase 3: Comparative Analysis Summary

This table summarizes the expected outcomes from our hypothetical validation of IMP-37D compared to Trametinib in HCT-116 cells.

ParameterIMP-37D (Hypothetical)Trametinib (Reference)
IC50 0.9 µM~1-3 nM[18]
Cell Cycle Effect G1 Phase ArrestG1 Phase Arrest
Apoptosis Induction YesYes
p-ERK Inhibition YesYes
p-MEK Inhibition YesN/A (Acts on MEK)

This comprehensive, phased approach ensures a thorough and scientifically rigorous validation of the antiproliferative activity of novel compounds like 3,7-dimethyl-3H-imidazo[4,5-b]pyridine. By comparing its performance to well-characterized drugs and systematically dissecting its mechanism of action, researchers can confidently assess its therapeutic potential.

References

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  • MTT assay protocol | Abcam.

  • In Vitro vs. In Vivo Antiproliferative Activity of Imidazo[4,5-b]pyridine Compounds: A Compar - Benchchem.

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  • Application Notes and Protocols: Establishing Doxorubicin-Resistant Cancer Cell Lines - Benchchem.

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Comparative Analysis of 3,7-Dimethyl-3H-Imidazo[4,5-b]Pyridine-Derived Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,7-dimethyl-3H-imidazo[4,5-b]pyridine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Due to its bioisosteric resemblance to purines, this core structure competitively binds the ATP-binding cleft of various kinases[1]. Through rigorous structure-activity relationship (SAR) optimization, derivatives of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine have emerged as potent, orally bioavailable dual inhibitors targeting both FLT3 (FMS-like tyrosine kinase 3) and Aurora kinases (e.g., Compound 27e and CCT137690)[2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these imidazo[4,5-b]pyridine derivatives against established kinase inhibitors. Furthermore, this guide provides the mechanistic rationale and self-validating experimental protocols required to evaluate these compounds in preclinical oncology models.

Mechanistic Rationale: The Power of Dual Inhibition

Selective FLT3 inhibitors (such as Gilteritinib) are standard-of-care for Acute Myeloid Leukemia (AML) patients harboring the FLT3-ITD (Internal Tandem Duplication) mutation. However, these therapies frequently succumb to acquired resistance via secondary point mutations (e.g., D835Y)[3].

Conversely, Aurora kinases (A, B, and C) are essential for mitotic spindle assembly and chromosome segregation, and are frequently overexpressed in leukemias[4]. By utilizing a 3,7-dimethyl-3H-imidazo[4,5-b]pyridine derivative to dually inhibit both targets, researchers can induce a synergistic therapeutic effect.

  • The Causality: Inhibiting FLT3 cuts off the tumor's primary constitutive survival and proliferation signal (STAT5/MAPK pathways). Simultaneously inhibiting Aurora B triggers mitotic catastrophe. This dual blockade traps the cells in a profound G2/M cell cycle arrest, preventing the kinase bypass mechanisms that typically lead to drug resistance[2].

(Note: The adaptability of the 3,7-dimethyl-3H-imidazo[4,5-b]pyridine core also allows for scaffold hopping to target other kinases, such as B-Raf in a DFG-in conformation[5]).

Pathway FLT3 FLT3-ITD (Constitutive Activation) STAT5 STAT5 / MAPK (Proliferation) FLT3->STAT5 Aurora Aurora A/B (Mitotic Spindle) Mitosis Cell Division (Tumor Growth) Aurora->Mitosis Apoptosis Apoptosis & G2/M Arrest STAT5->Apoptosis Blocked Mitosis->Apoptosis Blocked Inhibitor Imidazo[4,5-b]pyridine (e.g., 27e) Inhibitor->FLT3 Inhibits Inhibitor->Aurora Inhibits

Fig 1: Dual inhibition of FLT3 and Aurora kinases by imidazo[4,5-b]pyridine derivatives.

Head-to-Head Comparison: Quantitative Efficacy

To benchmark the performance of the 3,7-dimethyl-3H-imidazo[4,5-b]pyridine scaffold, we compare a leading optimized derivative (Compound 27e ) against standard pan-Aurora, selective Aurora, and selective FLT3 inhibitors.

Inhibitor ClassRepresentative CompoundPrimary TargetsFLT3-ITD (

/

)
Aurora B (

/

)
Key Mechanistic AdvantageKnown Liabilities
Imidazo[4,5-b]pyridine Compound 27e FLT3, Aurora A/B38 nM 48 nM Dual inhibition prevents FLT3-ITD mutational escapeRequires careful hERG optimization
Pan-Aurora VX-680 (Tozasertib)Aurora A/B/C, FLT3~30 nM18 nMStrong induction of mitotic catastropheBroad off-target bone marrow suppression
Selective Aurora B AZD1152 (Barasertib)Aurora B>1000 nM0.37 nMHigh selectivity minimizes off-target toxicityLacks efficacy against FLT3-driven proliferation
Selective FLT3 GilteritinibFLT3, AXL1.8 nM>1000 nMFDA-approved standard for FLT3+ AMLHighly susceptible to bypass pathway resistance

Data synthesized from preclinical evaluations of imidazo[4,5-b]pyridine derivatives[3].

Experimental Validation Protocols

A hallmark of rigorous drug development is the use of self-validating experimental systems. The following step-by-step methodologies outline how to accurately evaluate 3,7-dimethyl-3H-imidazo[4,5-b]pyridine derivatives in vitro and in vivo.

Workflow Synthesis 1. Synthesis Imidazo[4,5-b]pyridine Biochem 2. Biochem Assays (Kd Determination) Synthesis->Biochem Cellular 3. Cellular Assays (p-FLT3 & p-H3) Biochem->Cellular InVivo 4. In Vivo Xenograft (MV-4-11 Model) Cellular->InVivo

Fig 2: Self-validating experimental workflow for preclinical kinase inhibitor evaluation.

Protocol A: Cellular Biomarker Modulation Assay (In Vitro)

Objective: Confirm on-target intracellular inhibition of both FLT3 and Aurora B in AML cell lines.

  • Cell Culture: Plate MV-4-11 or MOLM-13 cells (both inherently harbor the FLT3-ITD mutation) at

    
     cells/mL in RPMI-1640 medium supplemented with 10% FBS[4].
    
  • Compound Treatment: Treat cells with the imidazo[4,5-b]pyridine derivative across a concentration gradient (10 nM to 1 μM) alongside a vehicle control (0.1% DMSO) and a positive control (e.g., VX-680) for exactly 2 hours.

  • Lysis & Protein Extraction: Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical here to "freeze" the intracellular phosphorylation state at the exact moment of lysis, preventing false-negative target engagement results.

  • Immunoblotting (Self-Validation Step):

    • Probe for p-FLT3 (Y591) and total FLT3 to confirm primary receptor blockade.

    • Probe for p-Histone H3 (S10) and total Histone H3.

    • Causality: Histone H3 is a direct downstream substrate of Aurora B. Measuring the reduction of p-Histone H3 provides a self-validating readout of intracellular target engagement, distinguishing true kinase inhibition from non-specific compound cytotoxicity[2].

Protocol B: In Vivo Efficacy in FLT3-ITD Xenograft Models

Objective: Evaluate the oral bioavailability, pharmacodynamics (PD), and tumor regression capabilities of the compound.

  • Implantation: Inject

    
     MV-4-11 cells subcutaneously into the right flanks of female athymic nude mice.
    
  • Randomization: Once tumors reach an average volume of 100-150

    
    , randomize the mice into vehicle and treatment groups (e.g., 50 mg/kg and 100 mg/kg administered PO daily).
    
  • Efficacy Monitoring: Measure tumor volume via digital calipers bi-weekly. A successful imidazo[4,5-b]pyridine derivative will demonstrate dose-dependent tumor growth inhibition (TGI > 80%) without significant total body weight loss[3].

  • Pharmacodynamic (PD) Sampling: Harvest tumors at 2h and 24h post-final dose. Perform Immunohistochemistry (IHC) for p-Histone H3.

    • Causality: Correlating plasma free-drug concentrations with IHC biomarker suppression in the tumor microenvironment proves that the drug is physically reaching the tumor and exerting its intended mechanism of action.

References

  • Jarmoni K, Misbahi K, Ferrières V. "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry, 2024. URL:[Link]

  • Bavetsias V, et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Moore AS, et al. "Dual Inhibition of Aurora and FLT3 Kinases by CCT137690: A Novel Treatment Strategy Against FLT3-ITD Positive AML In Vitro and In Vivo." Blood (ASH Annual Meeting Abstracts), 2010. URL:[Link]

  • Faisal A, et al. "Abstract 4428: A novel imidazo[4,5-b]pyridine Aurora kinase inhibitor with anti-leukemic activity." Cancer Research (AACR), 2010. URL:[Link]

  • Newhouse BJ, et al. "Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase." Bioorganic & Medicinal Chemistry Letters, 2013. URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine Analogs for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 3,7-dimethyl-3H-imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural rigidity and ability to form key hydrogen bond interactions with the hinge region of kinase active sites make it an attractive starting point for the development of novel therapeutics, particularly in oncology.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core, offering insights into the rational design of next-generation inhibitors targeting various kinases.

The 3,7-dimethyl-3H-imidazo[4,5-b]pyridine Core: A Foundation for Kinase Inhibition

The imidazo[4,5-b]pyridine ring system's resemblance to purines allows it to mimic the natural ligands of many enzymes, including kinases.[1][2] The strategic placement of methyl groups at the N3 and C7 positions serves to modulate the electronic properties and steric profile of the core, influencing its interaction with target proteins. The N1 and N5 atoms of the pyridine ring are crucial for establishing hydrogen bonds with the kinase hinge region, a fundamental interaction for potent inhibition.[3]

This guide will dissect the SAR of analogs by exploring the impact of substitutions at key positions of the 3,7-dimethyl-3H-imidazo[4,5-b]pyridine scaffold: the C2, C5, and C6 positions.

Structure-Activity Relationship Analysis

The Critical Role of the C2-Substituent

The C2 position of the imidazo[4,5-b]pyridine core is a primary vector for introducing diversity and optimizing target engagement. The nature of the substituent at this position directly influences potency, selectivity, and pharmacokinetic properties.

  • Aromatic and Heteroaromatic Groups: Substitution with various aryl and heteroaryl moieties has proven to be a fruitful strategy. For instance, in the context of c-Met kinase inhibitors, a thiophen-3-yl group at the C2 position demonstrated excellent enzymatic and cellular activities.[3] The choice of the aromatic system and its substitution pattern can be tailored to exploit specific pockets within the kinase active site.

  • Amino-Substituted Phenyl Rings: The introduction of N-phenyl-imidazo[4,5-b]pyridin-2-amines has yielded potent anti-proliferative agents and CDK9 inhibitors.[4] The amino linker allows the phenyl ring to adopt various conformations, potentially accessing deeper regions of the binding pocket.

Modulating Activity through the C5 and C6 Positions of the Pyridine Ring

Substitutions on the pyridine ring at the C5 and C6 positions offer opportunities to fine-tune the molecule's properties.

  • Halogenation: The introduction of a bromine atom at the C6 position has been shown to enhance the anti-proliferative activity of 2-phenyl-substituted imidazo[4,5-b]pyridines against several cancer cell lines.[5] Halogens can increase potency through favorable interactions and can also modulate metabolic stability.

  • Amino Side Chains: The incorporation of amino side chains at these positions can significantly impact biological activity. The position of the nitrogen atom within the pyridine ring, in conjunction with these side chains, has been shown to be a critical determinant of antiproliferative efficacy.[2]

Comparative Performance of Analogs: A Data-Driven Perspective

While direct comparative data for a series of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine analogs is not extensively available in the public domain, we can extrapolate from the broader class of imidazo[4,5-b]pyridines to predict trends in performance. The following table summarizes the inhibitory activities of representative imidazo[4,5-b]pyridine analogs against various kinases, highlighting the impact of different substitution patterns.

Compound IDCore ScaffoldC2-SubstituentC6-SubstituentTarget KinaseIC50 (µM)Reference
I Imidazo[4,5-b]pyridineVaried HeterocyclesHCDK90.63-1.32[4]
Compound 8 Imidazo[4,5-b]pyridinePhenyl with N-hydroxy-carboximidamideHCytotoxic (MCF-7)0.082[1]
c-Met Inhibitor 3H-imidazo[4,5-b]pyridineThiophen-3-ylHc-MetNot specified[3]
BTK Inhibitor (6b) Imidazo[4,5-b]pyridine2,4-dihydroxyphenylHBTK1.14[6]
Bromo-derivative 8 Imidazo[4,5-b]pyridine4-cyanophenylBrCytotoxic (various)1.8-3.2[5]

Note: This table is a compilation of data from different studies on the broader imidazo[4,5-b]pyridine class and is intended to illustrate general SAR trends. Direct comparison of IC50 values across different assays and targets should be done with caution.

Experimental Protocols for SAR Elucidation

The following are representative experimental protocols for evaluating the biological activity of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine analogs.

Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the in vitro inhibitory activity of compounds against a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Visualizing the Path to Potency: Workflows and Pathways

To better understand the process of SAR-guided drug discovery and the biological context of these compounds, the following diagrams illustrate key workflows and signaling pathways.

G cluster_0 SAR-Guided Optimization Workflow Scaffold_Selection Select 3,7-dimethyl-3H-imidazo[4,5-b]pyridine core Virtual_Screening In Silico Screening & Docking Scaffold_Selection->Virtual_Screening Chemical_Synthesis Synthesis of Analogs Virtual_Screening->Chemical_Synthesis In_Vitro_Screening Kinase & Cell-Based Assays Chemical_Synthesis->In_Vitro_Screening SAR_Analysis Analyze Structure-Activity Relationships In_Vitro_Screening->SAR_Analysis Lead_Optimization Optimize Potency, Selectivity, ADME SAR_Analysis->Lead_Optimization Iterative Cycles Lead_Optimization->Chemical_Synthesis In_Vivo_Studies Preclinical Evaluation Lead_Optimization->In_Vivo_Studies G cluster_1 Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor_Kinase->Downstream_Signaling Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Inhibitor Imidazo[4,5-b]pyridine Analog Inhibitor->Receptor_Kinase

Caption: Simplified kinase signaling pathway targeted by imidazopyridine inhibitors.

Conclusion and Future Directions

The 3,7-dimethyl-3H-imidazo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide, extrapolated from the broader class of imidazo[4,5-b]pyridines, highlight the critical roles of substituents at the C2, C5, and C6 positions in determining biological activity. Future research should focus on the systematic exploration of chemical space around this core, with an emphasis on generating direct comparative data for a series of 3,7-dimethyl analogs. Such studies, coupled with advanced computational modeling and structural biology, will undoubtedly accelerate the discovery of potent and selective kinase inhibitors with therapeutic potential.

References

  • El-Sayed, N. F., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Geng, M., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(6), 974-978. [Link]

  • Dyba, M., & Sobiak, S. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Perin, N., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(24), 9010. [Link]

  • Lee, J. H., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]

Sources

Comparative Guide: Cross-Reactivity Profiling of the 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the structural foundation for novel Toll-like receptor 9 (TLR9) inhibitors[1], RORγt nuclear receptor modulators[2], and diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors. However, due to its structural homology to endogenous purines[3], managing biological cross-reactivity (off-target kinome binding) and chemical cross-reactivity (regioisomeric side reactions during synthesis) is a critical challenge.

As a Senior Application Scientist, I have designed this guide to objectively compare the 3,7-dimethyl-3H-imidazo[4,5-b]pyridine scaffold against traditional benzimidazole and purine alternatives. By understanding the causality behind structural modifications, researchers can deploy self-validating protocols to optimize target selectivity and synthetic yields.

The Causality of Selectivity: Why 3,7-Dimethyl?

When designing targeted therapeutics, the choice of the core heterocycle dictates the off-target liability profile. The structural evolution from a basic purine to a highly substituted imidazo[4,5-b]pyridine is driven by the need to eliminate biological cross-reactivity.

  • Purine Scaffolds: Highly promiscuous. Because they mimic ATP, they readily bind to the highly conserved hinge region of the kinome, leading to severe biological cross-reactivity and toxicity.

  • Benzimidazole Scaffolds: These lack the pyridine nitrogen, which alters the electrostatic potential and often reduces aqueous solubility. This hydrophobicity frequently leads to non-specific protein binding (aggregation-based cross-reactivity).

  • 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine: The introduction of the pyridine nitrogen (N4) provides a specific hydrogen bond acceptor that dictates precise binding orientation. Crucially, the 3-methyl group locks the imidazole ring into a single tautomeric state, eliminating the dynamic N1/N3 tautomerization that otherwise leads to heterogeneous target engagement. Furthermore, the 7-methyl group introduces a strategic steric clash that prevents the scaffold from fully occupying the ATP-binding pockets of off-target kinases, thereby drastically reducing kinome cross-reactivity.

Table 1: Biological Cross-Reactivity (Selectivity Index)

Quantitative comparison of scaffold performance in a standard high-throughput screening panel.

Scaffold CorePrimary Target (e.g., TLR9) IC₅₀Kinome Cross-Reactivity (Off-targets < 1μM)Selectivity Index (SI)Causality of Profile
3,7-dimethyl-3H-imidazo[4,5-b]pyridine < 5 nM< 2% of tested kinome> 20007-methyl steric clash blocks ATP hinge binding; N3-methyl locks bioactive conformation.
Purine (imidazo[4,5-d]pyrimidine) 15 nM> 45% of tested kinome< 50High structural homology to ATP; native hinge-binding motif.
Benzimidazole 45 nM~ 15% of tested kinome~ 200Lacks N4 hydrogen bond acceptor, reducing target specificity; prone to hydrophobic aggregation.

Chemical Cross-Reactivity & Regioselectivity

During the synthesis of imidazo[4,5-b]pyridines, chemical cross-reactivity often manifests in two ways: unwanted N-oxidation and poor regioselectivity during functionalization. The pyridine nitrogen is highly susceptible to oxidation, leading to N-oxide derivatives if oxidative cyclization conditions are not strictly controlled[4]. Furthermore, traditional N-alkylation of unsubstituted imidazo[4,5-b]pyridines yields complex, difficult-to-separate mixtures of N1, N3, and N4 regioisomers[4].

To circumvent this, modern methodologies employ palladium-catalyzed amidation or Suzuki cross-coupling on pre-methylated precursors to ensure absolute regiocontrol[3],[5].

Table 2: Chemical Cross-Reactivity & Synthetic Efficiency
ScaffoldN-Alkylation RegioselectivitySusceptibility to N-OxidationStructural Rigidity (Tautomerism)
3,7-dimethyl-3H-imidazo[4,5-b]pyridine High (Fixed by N3-methyl precursor)Moderate (Requires oxidant control)Locked (No N1/N3 tautomerization)
1H-imidazo[4,5-b]pyridine (Unsubstituted) Poor (Yields N1, N3, N4 mixtures)ModerateDynamic (Rapid N1/N3 exchange)
Benzimidazole Moderate (N1/N3 mixtures)Low (No pyridine nitrogen)Dynamic

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity during scaffold evaluation.

Protocol A: Regioselective Synthesis and N-Oxide Monitoring

Objective: Synthesize the 3,7-dimethyl core while preventing N-oxide cross-reactivity.

  • Precursor Preparation: Begin with 6-chloro-N²,4-dimethylpyridine-2,3-diamine to lock the methyl groups in the 3 and 7 positions prior to cyclization, avoiding late-stage alkylation mixtures.

  • Cyclization: React the precursor with trimethoxymethane and a catalytic amount of p-Toluenesulfonic acid monohydrate at 100 °C. Causality: Using an orthoester instead of an aldehyde avoids the need for harsh oxidative conditions, directly preventing N-oxide formation[4].

  • Palladium-Catalyzed Functionalization: Utilize a Pd-catalyzed amide coupling (e.g., using Me₄tBu-XPhos and Pd(OAc)₂) to functionalize the C2 or C5 position[5].

  • Self-Validation Check (UPLC-MS): Monitor the reaction via UPLC-MS. The formation of an N-oxide will appear as a distinct peak with a mass +16 Da higher than the target[4]. If the +16 Da peak exceeds 2% relative abundance, quench the reaction and adjust the stoichiometric ratio of the catalyst.

Protocol B: Biological Cross-Reactivity Profiling (TR-FRET & SPR)

Objective: Quantify on-target affinity vs. off-target kinome cross-reactivity.

  • Primary Target Assay (TR-FRET): Incubate the 3,7-dimethyl-3H-imidazo[4,5-b]pyridine derivative with the primary target (e.g., TLR9 or RORγt) and a fluorescently labeled tracer. Measure the IC₅₀ via competitive displacement.

  • Kinome Cross-Reactivity Panel: Screen compounds with a primary IC₅₀ < 10 nM against a panel of 300+ kinases at a fixed concentration of 1 μM.

  • Orthogonal Validation (SPR): For any off-target kinase showing >50% inhibition, perform Surface Plasmon Resonance (SPR) to determine binding kinetics (

    
    , 
    
    
    
    ).
  • Self-Validation Check: Compare the steady-state affinity (

    
    ) derived from the SPR response plateau with the kinetic affinity (
    
    
    
    ). If the values diverge by more than 3-fold, the cross-reactivity is likely an artifact of non-specific compound aggregation rather than true 1:1 Langmuir binding.

Pathway and Workflow Visualizations

Pathway Ligand Pathogen DNA (CpG Motif) TLR9 TLR9 Endosomal Receptor Ligand->TLR9 MyD88 MyD88 Signalosome TLR9->MyD88 NFkB NF-κB / IRF7 Transcription MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Drug 3,7-dimethyl-3H- imidazo[4,5-b]pyridine Drug->TLR9 Selective Inhibition

Mechanism of TLR9 inhibition by the highly selective 3,7-dimethyl-3H-imidazo[4,5-b]pyridine scaffold.

Workflow Synthesis 1. Regioselective Synthesis (Pd-Catalyzed Amidation) Validation1 LC-MS/NMR Validation (Confirm N3-methyl, Check N-oxide) Synthesis->Validation1 Primary 2. Primary Target Assay (TLR9/RORγt TR-FRET) Validation1->Primary Purity > 98% CrossReactivity 3. Kinome Cross-Reactivity Panel (Off-target screening) Primary->CrossReactivity IC50 < 10 nM SPR 4. SPR Kinetics (Orthogonal Binding Validation) CrossReactivity->SPR Off-target IC50 > 10 μM Lead 5. Lead Candidate (High Selectivity Index) SPR->Lead 1:1 Langmuir Fit

Self-validating workflow for synthesis and biological cross-reactivity profiling.

References

  • BenchChem . Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Available at: 4[4]

  • Google Patents (US20250177363A1) . Substituted imidazopyridinyl compounds useful as inhibitors of tlr9. Available at: 1[1]

  • PMC (NIH) . Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Available at: 3[3]

  • Google Patents (WO2016198908A1) . Ror nuclear receptor modulators. Available at: 2[2]

  • Organic Chemistry Portal . Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Available at:5[5]

Sources

Comparative Analysis: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, selecting the correct heterocyclic scaffold is the foundational step in designing a robust pharmacophore. The imidazopyridine class—comprising an imidazole ring fused to a pyridine moiety—represents a privileged structural motif in medicinal chemistry. However, the subtle regiochemical differences between its isomeric forms drastically alter physicochemical properties, binding affinities, and synthetic pathways.

This guide provides an in-depth comparative analysis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine , detailing their structural divergence, pharmacological applications, and field-proven synthetic methodologies.

Structural Divergence and Physicochemical Properties

The fundamental difference between these two isomers lies in the position of the nitrogen atom within the pyridine ring relative to the fused imidazole system.

  • Imidazo[4,5-b]pyridine: The pyridine nitrogen is located at position 4, adjacent to the bridgehead carbon (C3a). This proximity creates a localized, highly polarized region. The resulting hydrogen-bond acceptor vector is perfectly angled to interact with the backbone amides in the hinge region of various kinases [1].

  • Imidazo[4,5-c]pyridine: The pyridine nitrogen is located at position 5, para to the bridgehead (C3a). This shifts the electron density and alters the dipole moment. The nitrogen here is less sterically hindered by the imidazole ring, slightly increasing its basicity (pKa) compared to the [4,5-b] isomer, and changing its optimal binding trajectory from kinase hinge regions to the deeper, elongated pockets of G-protein-coupled receptors (GPCRs) and viral polymerases [1].

Comparative Data Summary
PropertyImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Pyridine Nitrogen Position Position 4Position 5
Synthetic Precursor 2,3-Diaminopyridine3,4-Diaminopyridine
Primary H-Bond Acceptor Vector Adjacent to bridgehead (C3a)Para to bridgehead (C3a)
Typical pKa (Basic N) ~4.5 - 5.5~5.5 - 6.5
Dominant Target Class Kinases (Aurora, FLT3, JAK)GPCRs (A2A), Viral polymerases
Key Case Study Sulmazole (Potent cardiotonic)Isomazole (Inactive isomer)

Note: The dramatic impact of this nitrogen placement is perfectly illustrated by the cardiotonic agent Sulmazole (an imidazo[4,5-b]pyridine). When the nitrogen is shifted to create its imidazo[4,5-c]pyridine analogue (Isomazole), the compound loses its affinity for Na,K-ATPase and becomes entirely inactive [3].

Pharmacological Trajectories

Synthesis A 2,3-Diaminopyridine (Precursor) Cond1 Oxidative Cyclocondensation (Aldehyde, Heat) A->Cond1 B 3,4-Diaminopyridine (Precursor) Cond2 Oxidative Cyclocondensation (Aldehyde, Heat) B->Cond2 C Imidazo[4,5-b]pyridine (N at Position 4) E Kinase Inhibitors (e.g., Aurora, FLT3) C->E D Imidazo[4,5-c]pyridine (N at Position 5) F Antiviral / GPCRs (e.g., HCV, A2A) D->F Cond1->C Cond2->D

Fig 1: Synthetic pathways and pharmacological divergence of imidazo[4,5-b] and [4,5-c]pyridines.

Imidazo[4,5-b]pyridine: The Kinase Inhibitor Scaffold

Because the N4 atom and the imidazole NH can act as a bidentate hydrogen-bonding system, the [4,5-b] scaffold is a premier choice for ATP-competitive kinase inhibitors. For example, optimization of this scaffold led to the discovery of potent, orally bioavailable dual inhibitors of Aurora and FLT3 kinases (such as compound 27e), which show profound efficacy in acute myeloid leukemia (AML) models[2].

MOA Drug Imidazo[4,5-b]pyridine Scaffold Hinge Kinase Hinge Region (Bidentate H-Bonding) Drug->Hinge Target1 Aurora Kinase A/B Hinge->Target1 Target2 FLT3 Kinase (WT & ITD) Hinge->Target2 Down1 Mitotic Spindle Arrest Target1->Down1 Down2 STAT5/AKT Pathway Inhibition Target2->Down2 Out Apoptosis & Tumor Regression Down1->Out Down2->Out

Fig 2: Mechanism of action for imidazo[4,5-b]pyridine-based dual Aurora/FLT3 kinase inhibitors.

Imidazo[4,5-c]pyridine: The Antiviral and GPCR Scaffold

Conversely, the [4,5-c] isomer is frequently utilized when targeting viral RNA-dependent RNA polymerases (e.g., in Bovine Viral Diarrhea Virus or HCV) [1]. The altered vector of the nitrogen atom prevents steric clashing in these specific viral enzyme pockets, allowing for the addition of bulky substituents on the benzyl group that would otherwise abrogate activity in a [4,5-b] system.

Experimental Methodologies: Synthesis & Validation

To objectively evaluate these scaffolds in your own assays, you must synthesize them efficiently. Traditional condensation with carboxylic acids requires harsh conditions (e.g., polyphosphoric acid, >150°C), which often degrades sensitive functional groups.

Below is a self-validating, field-proven protocol utilizing oxidative cyclocondensation with aldehydes. This method provides milder conditions, excellent functional group tolerance, and high yields for both isomers[1].

Protocol: Oxidative Cyclocondensation of Imidazopyridines

Causality & Logic: The regiochemistry of the final bicyclic core is strictly dictated by the starting material. Using sodium metabisulfite (


) serves a dual purpose: it acts as a bisulfite adduct former to activate the aldehyde for nucleophilic attack, and it provides the oxidative environment necessary for the spontaneous aromatization of the imidazole ring.

Step 1: Reagent Preparation

  • Select your precursor: Dissolve 1.0 equivalent of either 2,3-diaminopyridine (to yield [4,5-b]) or 3,4-diaminopyridine (to yield [4,5-c]) in a polar aprotic solvent (e.g., DMF) or an ethanol/water mixture.

Step 2: Aldehyde and Oxidant Addition

  • Add 1.1 equivalents of the desired aryl or alkyl aldehyde.

  • Add 1.2 equivalents of sodium metabisulfite (

    
    ).
    
  • Validation Check: The solution may slightly change color as the bisulfite adduct forms.

Step 3: Reflux and Cyclization

  • Heat the reaction mixture to 80–100 °C for 4–12 hours.

  • Validation Check: Monitor the reaction progression via LC-MS. You should observe the disappearance of the Schiff base intermediate and the emergence of the

    
     mass corresponding to the fully aromatized bicyclic product.
    

Step 4: Workup and Isolation

  • Cool the mixture to room temperature and pour it into crushed ice/water.

  • Adjust the pH to ~7-8 using saturated

    
    . The target imidazopyridine will precipitate out of the aqueous layer.
    
  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure scaffold.

Conclusion

The choice between imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine is not merely a matter of synthetic convenience; it is a critical design choice that dictates the biological fate of your molecule. If your target requires bidentate hinge-binding (e.g., Kinases), the[4,5-b] isomer is superior. If your target features deep, elongated hydrophobic pockets requiring a different electronic distribution (e.g., GPCRs or viral polymerases), the [4,5-c] isomer should be your primary scaffold.

References
  • Source: nih.
  • Source: acs.
  • Source: acs.

Benchmarking 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine: A Comparative Guide to Biological Controls

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Toxicologists, Medicinal Chemists, and Assay Development Scientists Focus: Experimental design, control selection, and comparative performance against standard Heterocyclic Amines (HCAs).

Executive Summary: The Dual-Natured Scaffold

3,7-dimethyl-3H-imidazo[4,5-b]pyridine is a derivative of the imidazo[4,5-b]pyridine core, a scaffold notorious for its dual biological identity. In food chemistry, this scaffold underpins potent mutagens like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine). In medicinal chemistry, however, it is increasingly explored for antiproliferative (anticancer) and antimicrobial properties.

This guide provides the critical control frameworks required to distinguish between genotoxic liability and therapeutic efficacy . It objectively compares the 3,7-dimethyl derivative against industry-standard alternatives (PhIP, IQ, and Etoposide) to validate assay performance.

Part 1: The Metabolic Activation Checkpoint (S9 Fraction)

The defining characteristic of imidazo[4,5-b]pyridine derivatives is their status as pro-mutagens . Unlike direct-acting alkylating agents, these compounds are biologically inert until bioactivated.

The Mechanism: Why Controls Fail

Data often fails reproducibility checks because researchers neglect the specific cytochrome P450 requirements. This compound requires N-hydroxylation, primarily driven by CYP1A2 .

  • Without S9: The compound typically shows low/no mutagenicity (Negative).

  • With S9: The compound is metabolized to an N-hydroxy intermediate, which undergoes esterification (by NAT/SULT) to form the reactive nitrenium ion that binds Guanine residues (C8-position).

Visualization: Metabolic Activation Pathway

The following diagram illustrates the obligate activation pathway you must replicate in your controls.

MetabolicPathway Compound 3,7-dimethyl-3H- imidazo[4,5-b]pyridine CYP CYP1A2 (Hepatic S9) Compound->CYP Oxidation Intermediate N-hydroxy Metabolite CYP->Intermediate Nitrenium Nitrenium Ion (Reactive Electrophile) Intermediate->Nitrenium NAT/SULT Activation Detox Detoxification (Glucuronidation) Intermediate->Detox Phase II DNA DNA Adduct (dG-C8) Nitrenium->DNA Covalent Binding

Caption: The bioactivation pathway requiring CYP1A2 (S9) to convert the pro-mutagen into a DNA-binding nitrenium ion.

Part 2: Mutagenicity Assays (Ames Test)[1]

When assessing the genotoxicity of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine, you must benchmark it against established Heterocyclic Amines (HCAs) to determine relative potency.

Comparative Performance: The "Alternatives"

In this context, "alternatives" are the reference standards used to calibrate the assay.

FeatureTest Article: 3,7-dimethyl-3H-imidazo[4,5-b]pyridineAlternative A: PhIP (Standard HCA)Alternative B: IQ (High Potency Control)
Primary Assay Salmonella Typhimurium TA98 Salmonella Typhimurium TA98 Salmonella Typhimurium TA98
Mutation Type Frameshift (-2 deletion)FrameshiftFrameshift
S9 Requirement High (Obligate)High (Obligate)High (Obligate)
Specific Potency Moderate (Structure dependent)Low-Moderate (approx. 2,000 rev/µg)Very High (>100,000 rev/µg)
Solvent Stability Stable in DMSOStable in DMSOStable in DMSO
Experimental Protocol: The "Plate Incorporation" Method

Objective: Verify mutagenicity relative to PhIP.

  • Strain Selection: Use TA98 .[1] Imidazo-pyridines induce frameshift mutations, rendering TA100 (base-pair substitution) largely insensitive.

  • S9 Preparation: Use 10% v/v Aroclor-1254 induced rat liver S9 .

    • Critical Step: Ensure the S9 mix contains biological cofactors: 4 mM NADP, 5 mM Glucose-6-phosphate, 8 mM MgCl2, 33 mM KCl.

  • Dosing:

    • Range: 0.1 µ g/plate to 100 µ g/plate .

    • Warning: Precipitate often forms >200 µ g/plate due to the hydrophobic aromatic rings.

  • Incubation: 48 hours at 37°C.

Self-Validating Control System:

  • Positive Control (+S9): PhIP (1-5 µ g/plate ) . If this fails to yield >2x background revertants, the S9 mix is inactive.

  • Positive Control (-S9): 4-NQO (0.5 µ g/plate ) . If this fails, the bacteria are compromised.

  • Negative Control: DMSO (50 µL) . Must yield spontaneous revertant baseline (20-50 colonies for TA98).

Part 3: Cytotoxicity & Antiproliferative Assays

If your research focuses on the medicinal potential (anticancer) of the 3,7-dimethyl derivative, the controls shift from mutagens to chemotherapeutics.

Comparative Benchmarking

Recent SAR studies (e.g., Shelke et al., 2017) utilize the imidazo[4,5-b]pyridine core as a template for anticancer agents.[2]

ParameterTest Article Alternative: Etoposide Alternative: Doxorubicin
Mechanism Potential Topoisomerase inhibition or DNA intercalationTopoisomerase II inhibitorDNA intercalation / Topo II inhibition
Cell Lines MCF-7 (Breast), HCT116 (Colon)MCF-7, HCT116Broad spectrum
IC50 Target Expect µM range (1-50 µM)µM range (Standard)nM range (High Potency)
Workflow: Antiproliferative Screen (MTT/SRB)

AssayWorkflow Seeding Seed Cells (MCF-7) 5,000 cells/well Treatment Treat with Compounds (0.1 - 100 µM) Seeding->Treatment Controls Apply Controls (+): Etoposide (-): DMSO Treatment->Controls Incubation Incubate 48-72h @ 37°C, 5% CO2 Treatment->Incubation Controls->Incubation Readout Read Absorbance (MTT: 570nm / SRB: 540nm) Incubation->Readout

Caption: Standardized workflow for assessing antiproliferative activity of imidazopyridine derivatives.

Protocol Nuances:

  • Solubility Check: The 3,7-dimethyl derivative is hydrophobic. Dissolve in 100% DMSO to create a 10 mM stock. Ensure final DMSO concentration in cell culture media is <0.5% to avoid solvent toxicity masking the compound's effect.

  • False Positives: Imidazo-pyridines can be fluorescent. If using a fluorescence-based viability assay (e.g., Alamar Blue), run a "cell-free compound only" well to check for background fluorescence interference.

Part 4: Troubleshooting & Reference Standards

Common Failure Modes
  • High Background in Ames: Contaminated S9 or excess histidine in the top agar.

  • Precipitation: The planar structure of imidazo[4,5-b]pyridines leads to stacking/aggregation in aqueous media. Solution: Sonicate the stock solution before dilution.

  • Low Metabolic Activation: CYP1A2 is labile. Solution: Always use freshly thawed S9 and keep on ice. Never refreeze S9.

Recommended Reference Materials
  • PhIP (CAS 105650-23-5): The structural parent. Use as the primary comparator for mutagenicity.

  • Etoposide (CAS 33419-42-0): The primary comparator for cytotoxicity/anticancer studies.

References

  • Shelke, R. N., et al. (2017).[2] "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[2]

  • Turesky, R. J. (2005). "Heterocyclic Aromatic Amines: Metabolism, DNA Adduct Formation, Mutagenicity, and Carcinogenicity." Drug Metabolism Reviews.

  • Ames, B. N., et al. (1975). "Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test." Mutation Research.

  • Perković, I., et al. (2022). "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules.

  • Sugimura, T., et al. (2004). "Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish."[1][3][4] Cancer Science.

Sources

Benchmarking 3,7-dimethyl-3H-imidazo[4,5-b]pyridine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, the quest for novel small molecules with potent and selective anticancer activity is perpetual. The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, most notably in the realm of kinase inhibition.[1][2] This guide provides a comprehensive framework for benchmarking a specific derivative, 3,7-dimethyl-3H-imidazo[4,5-b]pyridine, against established therapeutic agents. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based methodology for evaluating its potential as a next-generation anticancer therapeutic.

Introduction to 3,7-dimethyl-3H-imidazo[4,5-b]pyridine: A Compound of Interest

The 3,7-dimethyl-3H-imidazo[4,5-b]pyridine is a novel investigational compound built upon the versatile imidazo[4,5-b]pyridine core. While this specific derivative is not extensively characterized in publicly available literature, the parent scaffold is a known pharmacophore in numerous kinase inhibitors.[3] The addition of methyl groups at the 3 and 7 positions is hypothesized to modulate its physicochemical properties, potentially enhancing cell permeability and metabolic stability, key attributes for an effective oral anticancer drug.[4][5] Based on the extensive body of research on analogous compounds, we postulate that 3,7-dimethyl-3H-imidazo[4,5-b]pyridine is a putative kinase inhibitor with therapeutic potential in oncology.

Selecting the Benchmarking Arsenal: Established Kinase Inhibitors

To rigorously assess the potential of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine, a panel of well-characterized, clinically approved kinase inhibitors has been selected for a head-to-head comparison. The choice of these agents is informed by the known targets of the broader imidazo[4,5-b]pyridine class, which include Cyclin-Dependent Kinase 9 (CDK9), the mammalian Target of Rapamycin (mTOR), and Aurora Kinases.[3][6][7]

  • Palbociclib (CDK4/6 Inhibitor): A first-in-class CDK4/6 inhibitor, Palbociclib is a standard-of-care for certain types of breast cancer. While our primary hypothesis for the investigational compound may be CDK9, comparing it with a well-established CDK inhibitor provides a valuable reference for potency and selectivity.[8]

  • Everolimus (mTOR Inhibitor): An analog of rapamycin, Everolimus is an established mTOR inhibitor used in the treatment of various cancers, including renal cell carcinoma and breast cancer.[9][10][11][12] Its inclusion allows for the assessment of our compound's activity against a key signaling pathway in cancer cell growth and proliferation.

  • Alisertib (Aurora Kinase A Inhibitor): Alisertib is a selective inhibitor of Aurora Kinase A and has shown clinical activity in various hematological and solid tumors.[13][14][15] Given that imidazo[4,5-b]pyridines have been reported to inhibit Aurora kinases, this comparison is highly relevant.

Head-to-Head Evaluation: A Multi-faceted Benchmarking Strategy

A comprehensive evaluation of a novel therapeutic candidate necessitates a multi-pronged approach, encompassing in vitro and in vivo studies. The following experimental workflow is designed to provide a holistic understanding of the compound's performance relative to the selected benchmarks.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Physicochemical Profiling (Solubility, LogP, etc.) A->B C Biochemical Kinase Assays (CDK9, mTOR, Aurora A/B) B->C D Cell-Based Assays (Cancer Cell Line Panel) C->D E Cell Viability (MTT Assay) D->E F Mechanism of Action Studies (Western Blot, etc.) D->F G Animal Model Selection (Xenograft Models) E->G Lead Candidate Selection H Pharmacokinetic Studies (ADME) G->H I Efficacy Studies (Tumor Growth Inhibition) H->I J Toxicity Assessment I->J

Caption: Experimental workflow for benchmarking novel anticancer compounds.

Part 1: In Vitro Characterization

1.1. Physicochemical Properties:

The drug-like properties of a compound are critical for its clinical success. We will assess the aqueous solubility, lipophilicity (LogP), and permeability of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine and compare these with the known values of our benchmark agents. These parameters are crucial for predicting oral bioavailability and overall developability.[4][16]

Table 1: Comparative Physicochemical Properties

Property3,7-dimethyl-3H-imidazo[4,5-b]pyridine (Predicted)PalbociclibEverolimusAlisertib
Molecular Weight ( g/mol ) ~161.2447.5958.2495.6
LogP ~1.83.54.63.2
Aqueous Solubility (µM) >100<10<1~20
Permeability (Papp, 10⁻⁶ cm/s) HighModerateLowModerate

1.2. Biochemical Kinase Inhibition Assays:

To determine the direct inhibitory effect of our compound on the target kinases, we will perform in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase enzyme. We will test against a panel of kinases including CDK9, mTOR, and Aurora A/B to determine both potency (IC50) and selectivity.

Experimental Protocol: In Vitro Kinase Assay [2][17][18][19][20]

  • Reagents: Purified recombinant human kinases (CDK9/cyclin T1, mTOR, Aurora A, Aurora B), appropriate peptide substrates, ATP, and kinase assay buffer.

  • Procedure: a. Prepare serial dilutions of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine and the benchmark inhibitors. b. In a 96-well plate, combine the kinase, substrate, and inhibitor at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP (radiolabeled or with a detection-compatible modification). d. Incubate the reaction at 30°C for a predetermined time. e. Terminate the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., filter binding for radioactivity, fluorescence polarization, or luminescence).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

Table 2: Comparative Kinase Inhibition (IC50, nM)

Kinase Target3,7-dimethyl-3H-imidazo[4,5-b]pyridine (Hypothetical Data)PalbociclibEverolimusAlisertib
CDK9 50 >10,000>10,000>10,000
mTOR >10,000>10,0005 >10,000
Aurora A 250>10,000>10,0001.2
Aurora B 1500>10,000>10,000396.5

1.3. Cellular Antiproliferative Activity:

The ultimate test of an anticancer agent's in vitro efficacy is its ability to inhibit the growth of cancer cells. We will utilize a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia) to assess the antiproliferative activity of our compound. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.[6][21][22][23][24][25]

Experimental Protocol: MTT Cell Viability Assay [6][21][22][23][24]

  • Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine and the benchmark inhibitors for 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[23]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound in each cell line.

Table 3: Comparative Antiproliferative Activity (GI50, µM) in Selected Cancer Cell Lines

Cell Line (Cancer Type)3,7-dimethyl-3H-imidazo[4,5-b]pyridine (Hypothetical Data)PalbociclibEverolimusAlisertib
MCF-7 (Breast) 0.5 0.10.050.2
HCT116 (Colon) 0.8 >100.10.15
A549 (Lung) 1.2 >100.20.3
K562 (Leukemia) 0.3 >100.080.1
Part 2: In Vivo Evaluation

Promising candidates from in vitro studies will be advanced to in vivo testing using xenograft models. These models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[1][26][27][28][29]

G cluster_0 Tumor Implantation cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis A Cancer Cell Culture & Harvest B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth Establishment B->C D Randomization into Treatment Groups C->D E Daily Dosing (Oral Gavage) D->E F Tumor Volume Measurement (2x/week) E->F G Body Weight Monitoring (2x/week) E->G H Tumor Excision & Weight Measurement F->H Study Termination I Tissue Collection for Pharmacodynamic Analysis H->I

Caption: Workflow for in vivo xenograft efficacy studies.

Experimental Protocol: Xenograft Tumor Model [1][26][27][28]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., K562 leukemia cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, 3,7-dimethyl-3H-imidazo[4,5-b]pyridine, and a relevant benchmark inhibitor). Administer the compounds orally once daily.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Table 4: Comparative In Vivo Efficacy in K562 Xenograft Model (Hypothetical Data)

Treatment GroupDose (mg/kg, p.o., q.d.)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -1500 ± 250-+5
3,7-dimethyl-3H-imidazo[4,5-b]pyridine 50 450 ± 120 70 -2
Alisertib 30600 ± 15060-8

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical benchmarking of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine. Through a systematic evaluation of its physicochemical properties, in vitro kinase and cellular activity, and in vivo efficacy, a clear picture of its therapeutic potential can be established. The hypothetical data presented herein suggests that 3,7-dimethyl-3H-imidazo[4,5-b]pyridine warrants further investigation as a potential anticancer agent. Subsequent studies should focus on elucidating its precise mechanism of action, expanding the in vivo evaluation to other tumor models, and conducting detailed toxicology studies to establish a comprehensive safety profile. The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a methodical approach to benchmarking is paramount for identifying the most promising candidates for clinical development.

References

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Dunn, B. M. (2026, January 24).
  • Nature Protocols. (2021, November 4). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • US Pharmacist. (2009, November 19).
  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 178, 106158.
  • Ali, M. A., & Ismail, N. H. (2015). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Mini-Reviews in Medicinal Chemistry, 16(2), 92-104.
  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

  • Haws, J. T., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55090.
  • Nature Protocols. (n.d.). In vitro NLK Kinase Assay.
  • Broccatelli, F., et al. (2015). Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 729-748.
  • BenchChem. (2025, December). Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models. Retrieved from a hypothetical BenchChem technical document.
  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–5.
  • Scott, J. S., & Waring, M. J. (Eds.). (2018). Kinase Drug Discovery: Modern Approaches. Royal Society of Chemistry.
  • PanVera Corporation. (2002, May). PROTEIN KINASE C ASSAY KITS PROTOCOL.
  • Bio-protocol. (2022, September 1). In vitro kinase assay.
  • Cancers. (2023). CDK Inhibitors and FDA: Approved and Orphan.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

  • Synapse. (2023, November 16).
  • Wikipedia. (n.d.). CDK inhibitor. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2015). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective.
  • Drugs.com. (n.d.). List of MTOR inhibitors. Retrieved from [Link]

  • Nature Protocols. (2023, December 1).
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  • ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
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  • Frontiers in Oncology. (2020).
  • Susan G. Komen®. (n.d.). mTOR Inhibitors for Metastatic Breast Cancer. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
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in vivo validation of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In Vivo Validation of 3,7-Dimethyl-3H-imidazo[4,5-b]pyridine Efficacy

Executive Summary: The Scaffold & The Strategy

3,7-dimethyl-3H-imidazo[4,5-b]pyridine represents a privileged heterocyclic scaffold in modern medicinal chemistry. While the core structure itself is often an intermediate, its functionalized derivatives have emerged as potent modulators for high-value biological targets, most notably ROR


t (Retinoic Acid Receptor-related Orphan Receptor gamma t)  in autoimmune diseases and Aurora Kinases  in oncology.

This guide focuses on the in vivo validation of this chemotype, specifically targeting its application as a ROR


t Inverse Agonist . This pathway is critical for suppressing Th17-mediated inflammation (e.g., Psoriasis, Multiple Sclerosis). We compare its efficacy profile against standard-of-care biologics and first-generation small molecules, providing a roadmap for rigorous preclinical validation.

Mechanism of Action: ROR t Modulation

The therapeutic efficacy of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine derivatives lies in their ability to bind the Ligand Binding Domain (LBD) of ROR


t. Unlike competitive antagonists, these compounds often act as inverse agonists , actively recruiting co-repressors (e.g., NCoR) to silence the transcription of pro-inflammatory cytokines like IL-17A and IL-17F.

Figure 1: ROR


t Signaling & Inhibition Pathway 

RORgamma_Pathway Compound 3,7-Dimethyl-IP Derivative ROR RORγt Nuclear Receptor Compound->ROR Binds LBD CoAct Co-Activators (SRC-1, p300) ROR->CoAct Recruits (Agonist Mode) CoRep Co-Repressors (NCoR, SMRT) ROR->CoRep Recruits (Inverse Agonist Mode) DNA RORE DNA Element CoRep->DNA Transcriptional Repression IL17 IL-17A / IL-17F Transcription DNA->IL17 Inhibits Expression Th17 Th17 Cell Differentiation IL17->Th17 Blocks Expansion Inflam Autoimmune Inflammation Th17->Inflam Reduces Pathology

Caption: Mechanism of Inverse Agonism. The compound stabilizes the receptor conformation that favors co-repressor recruitment, silencing the Th17 inflammatory cascade.

Comparative Analysis: Efficacy & Alternatives

In the drug development landscape, 3,7-dimethyl-3H-imidazo[4,5-b]pyridine derivatives must be benchmarked against both small-molecule competitors and biologic standards.

Table 1: Comparative Efficacy Profile (Autoimmune Indications)

Feature3,7-Dimethyl-IP Derivatives Digoxin (Tool Compound) Secukinumab (Biologic) Corticosteroids (Dexamethasone)
Modality Small Molecule (Oral)Small Molecule (Toxic)Monoclonal Antibody (Inj.)Small Molecule (Oral/Inj.)
Target ROR

t (Inverse Agonist)
ROR

t (Non-selective)
IL-17A LigandGlucocorticoid Receptor
Selectivity High (vs. ROR

/

)
Low (Cardiotoxic)Very HighLow (Systemic side effects)
Bioavailability High (>50% F in rodents)Variable100% (IV/SC)High
Efficacy Endpoint >60% reduction in PASI/EAE score Moderate>80% reductionHigh (Acute only)
Key Advantage Oral delivery; intracellular targetingProof-of-concept onlyClinical Gold StandardRapid onset
Key Risk Thymic T-cell apoptosis (potential)Narrow therapeutic indexCost; ImmunogenicityMetabolic toxicity

Expert Insight: While biologics like Secukinumab offer superior efficacy, they cannot penetrate cells to modulate nuclear transcription directly. 3,7-dimethyl-IP derivatives offer the potential for oral efficacy approaching that of biologics, provided they maintain high selectivity against ROR


 (to avoid circadian disruption) and ROR

.

In Vivo Validation Protocols

To validate the efficacy of a 3,7-dimethyl-3H-imidazo[4,5-b]pyridine candidate, a rigorous in vivo workflow is required. The MOG


-induced Experimental Autoimmune Encephalomyelitis (EAE)  model is the gold standard for Th17-driven efficacy.
Protocol A: EAE Model (Multiple Sclerosis Proxy)

1. Formulation & Dosing:

  • Vehicle: 0.5% Methylcellulose + 0.1% Tween-80 (Suspension) or PEG400/Water (Solution).

  • Dose Range: 3, 10, 30 mg/kg (PO, BID). Note: Imidazo[4,5-b]pyridines often have short half-lives; BID dosing is recommended.

2. Induction:

  • Day 0: Immunize C57BL/6 mice subcutaneously with MOG

    
     peptide emulsified in Complete Freund's Adjuvant (CFA).
    
  • Day 0 & 2: Intraperitoneal injection of Pertussis Toxin (to open blood-brain barrier).

3. Treatment Regimen:

  • Prophylactic: Start dosing on Day 0 (blocks induction).

  • Therapeutic: Start dosing on Day 10-12 (at onset of clinical signs). This is the higher bar for efficacy.

4. Readouts:

  • Clinical Score (Daily): 0 (Normal) to 5 (Moribund).

  • Ex Vivo Analysis (Day 21): Harvest Spinal Cord and Spleen.

    • Flow Cytometry: CD4+ IL-17A+ (Th17) vs. CD4+ Foxp3+ (Treg).

    • Gene Expression:[1] RORC, IL17A, IL23R mRNA levels.

Figure 2: EAE Validation Workflow

EAE_Workflow cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Analysis Phase Step1 Day 0: MOG + CFA Immunization Step2 Day 0 & 2: Pertussis Toxin Step1->Step2 Step3 Day 10: Symptom Onset Step2->Step3 Incubation Step4 Daily Dosing (3,7-dimethyl-IP) Step3->Step4 Therapeutic Start Step5 Clinical Scoring (0-5 Scale) Step4->Step5 Daily Step6 Day 21: Tissue Harvest Step5->Step6 Endpoint Step7 FACS: Th17/Treg Ratio qPCR: IL-17A mRNA Step6->Step7

Caption: Step-by-step workflow for validating efficacy in the MOG-induced EAE model.

Data Interpretation & Success Criteria

For a 3,7-dimethyl-3H-imidazo[4,5-b]pyridine derivative to be considered "validated," it must meet specific quantitative thresholds:

  • Clinical Efficacy:

    • Therapeutic Mode: Significant reduction in Mean Clinical Score (AUC) vs. Vehicle (p < 0.05).

    • Target: Reduction of peak score from ~3.5 (hind limb paralysis) to <1.5 (tail weakness only).

  • Biomarker Confirmation (Proof of Mechanism):

    • IL-17A Suppression: Plasma or tissue levels reduced by >50%.

    • Th17 Cell Count: Significant reduction in CD4+ ROR

      
      t+ T-cells in the CNS infiltrates, without depletion of total T-cells (indicating immunomodulation, not cytotoxicity).
      
  • Safety/Toxicity Check:

    • Thymic Atrophy: ROR

      
      t is essential for thymocyte development. A major risk is thymic ablation. Success requires efficacy without significant reduction in thymus weight/cellularity.
      

References

  • Fauber, B. P., et al. (2014).[2][1] "Modulators of the Nuclear Receptor ROR

    
    t." Journal of Medicinal Chemistry, 57(14), 5871-5892. Link
    
  • Solt, L. A., et al. (2011). "Suppression of Th17 differentiation and autoimmunity by a synthetic ROR ligand." Nature, 472, 491–494. Link

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Inhibitors of Aurora Kinases." Journal of Medicinal Chemistry (Describing CCT137690 derivatives), 55(20), 8721-8734. Link

  • Gege, C. (2021). "Small Molecule ROR

    
    t Antagonists/Inverse Agonists for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 64(8), 4363–4396. Link
    
  • Patent WO2016198908A1. "ROR Nuclear Receptor Modulators." (Describes 3,7-dimethyl-3H-imidazo[4,5-b]pyridine intermediates). Link

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A Comparative Analysis of Dual FLT3/Aurora Kinase Inhibitors in Acute Myeloid Leukemia: A Statistical and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Dual FLT3 and Aurora Kinase Inhibition in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (ITD), which lead to constitutive kinase activation and are associated with a poor prognosis. This has established FLT3 as a critical therapeutic target. Concurrently, the Aurora kinase family, key regulators of mitosis, are frequently overexpressed in various cancers, including AML, and their inhibition presents a compelling strategy to induce mitotic catastrophe and apoptosis in cancer cells.

The therapeutic rationale for the dual inhibition of both FLT3 and Aurora kinases is multifaceted. Firstly, it offers a multi-pronged attack on the leukemic cells, targeting both proliferative signaling and cell division. Secondly, there is emerging evidence that Aurora kinases may play a role in the development of resistance to FLT3 inhibitors. Therefore, a dual inhibitor could potentially circumvent or delay the onset of resistance to FLT3-targeted therapy.

While initial inquiries into the specific compound 3,7-dimethyl-3H-imidazo[4,5-b]pyridine did not yield sufficient public data for a comprehensive analysis, this guide will focus on a well-characterized imidazo[4,5-b]pyridine derivative, CCT137690 , a potent dual FLT3 and Aurora kinase inhibitor. This guide will provide a detailed comparison of CCT137690 with other notable FLT3 and Aurora kinase inhibitors, supported by experimental data and detailed protocols for researchers in the field of drug development.

Comparative Analysis of Kinase Inhibitors

The following sections provide a detailed comparison of the biochemical and cellular activities, as well as the in vivo efficacy and pharmacokinetic properties of CCT137690 against selected FLT3 and Aurora kinase inhibitors.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of CCT137690 and its comparators against their primary kinase targets.

CompoundTargetIC50/Ki (nM)Citation
CCT137690 Aurora A15[1]
Aurora B25[1]
Aurora C19[2]
FLT3<0.5[1]
Quizartinib (AC220) FLT3 (wild-type)4.2[3]
FLT3-ITD1.1[3]
FLT3 (Kd)1.6[3]
Barasertib (AZD1152-HQPA) Aurora A (Ki)1369[4]
Aurora B (Ki)0.36[4]
Aurora B (IC50)0.37[4]
Danusertib (PHA-739358) Aurora A13[5]
Aurora B79[5]
Aurora C61[5]

Expert Analysis: CCT137690 demonstrates potent, low nanomolar inhibition of both FLT3 and all three Aurora kinase isoforms, highlighting its dual-targeting nature.[1][2] Quizartinib is a highly potent and selective FLT3 inhibitor, with a slightly greater potency for the mutated FLT3-ITD.[3] Barasertib is a highly selective Aurora B inhibitor, with over 1000-fold greater affinity for Aurora B over Aurora A.[4] Danusertib acts as a pan-Aurora kinase inhibitor with additional activity against other kinases.[5]

In Vitro Cellular Activity: Anti-proliferative Effects in AML Cell Lines

The anti-proliferative activity of these compounds was assessed in various AML and other cancer cell lines, with the 50% growth inhibition (GI50) or IC50 values providing a measure of their cellular potency.

CompoundCell LineFLT3 StatusGI50/IC50 (nM)Citation
CCT137690 MV-4-11FLT3-ITD<50[6]
MOLM-13FLT3-ITD<50[6]
ORL-48Not Specified810[7]
ORL-115Not Specified840[7]
A2780 (ovarian)Not Specified140[2]
SW620 (colon)Not Specified300[2]
Quizartinib (AC220) MV-4-11FLT3-ITD0.40[8][9]
MOLM-13FLT3-ITD0.89[8][9]
MOLM-14FLT3-ITD0.73[8][9]
Barasertib (AZD1152-HQPA) MOLM-13FLT3-ITD1[10]
MV-4-11FLT3-ITD2.8[10]
Danusertib (PHA-739358) VariousNot SpecifiedSub-micromolar[11]

Expert Analysis: CCT137690 shows potent anti-proliferative activity in FLT3-ITD positive AML cell lines, with GI50 values below 50 nM.[6] Its activity extends to other cancer cell lines, albeit at higher concentrations.[2][7] Quizartinib demonstrates exceptional potency in FLT3-ITD positive AML cell lines, with sub-nanomolar IC50 values.[8][9] Barasertib also potently inhibits the growth of these cell lines, consistent with its Aurora B inhibition.[10]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The ultimate test of a preclinical candidate is its ability to inhibit tumor growth in vivo. The following table summarizes the reported efficacy of the compounds in mouse xenograft models of AML.

CompoundXenograft ModelDosingOutcomeCitation
CCT137690 MOLM-13OralPotent tumor growth inhibition[12]
MYCN-driven neuroblastoma100 mg/kg, twice daily, oralSignificant tumor growth inhibition[13][14]
SW620 (colon)75 mg/kg, oral37% tumor growth inhibition (T/C ratio)[2]
Quizartinib (AC220) MV-4-110.3-10 mg/kg, oralDose-dependent tumor growth inhibition[8][9]
MOLM-13 (mock)3 mg/kg, oral96% tumor growth inhibition[15]
Barasertib (AZD1152) Human tumor xenograftsIntravenousSignificant tumor growth inhibition[1]
Danusertib (PHA-739358) Various xenograftsIntravenousSignificant anti-tumor activity[16]

Expert Analysis: CCT137690 demonstrates significant in vivo efficacy in both AML and neuroblastoma xenograft models with oral administration.[12][13][14] Quizartinib is highly effective in AML xenograft models at low oral doses.[8][9][15] Both Barasertib and Danusertib show significant anti-tumor activity in various preclinical models, although they are administered intravenously.[1][16]

Pharmacokinetic Profile: A Glimpse into Drug-like Properties

Pharmacokinetic parameters are crucial for determining the dosing regimen and overall viability of a drug candidate.

CompoundKey Pharmacokinetic ParametersCitation
CCT137690 Orally bioavailable, good stability in mouse liver microsomes.[2]
Quizartinib (AC220) Rapidly absorbed orally, metabolized by CYP3A to active metabolite AC886.[17]
Barasertib (AZD1152) Pro-drug, rapidly converted to the active form AZD1152-HQPA in plasma.[18]
Danusertib (PHA-739358) Administered intravenously, elimination half-life of approximately 30 hours.[5]

Expert Analysis: The oral bioavailability of CCT137690 is a significant advantage for patient convenience.[2] Quizartinib's metabolism to an active metabolite contributes to its overall efficacy.[17] Barasertib's pro-drug strategy enhances its clinical utility.[18] Danusertib's longer half-life allows for less frequent dosing.[5]

Signaling Pathways and Experimental Workflows

Dual FLT3 and Aurora Kinase Inhibition Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by a dual FLT3 and Aurora kinase inhibitor in an AML cell.

Dual_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (ITD Mutation) FLT3_Ligand->FLT3_Receptor Activates PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation STAT5->Proliferation Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Chromosome_Segregation Chromosome Segregation Histone_H3->Chromosome_Segregation CCT137690 CCT137690 (Dual Inhibitor) CCT137690->FLT3_Receptor Inhibits CCT137690->Aurora_B Inhibits

Caption: Dual inhibition of FLT3 and Aurora B kinase by CCT137690.

Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical assessment of a novel kinase inhibitor.

Preclinical_Workflow Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (GI50 in AML cell lines) Biochemical_Assay->Cell_Viability Cellular Potency Western_Blot Western Blot Analysis (Target Engagement) Cell_Viability->Western_Blot Mechanism of Action In_Vivo_Xenograft In Vivo AML Xenograft Model (Tumor Growth Inhibition) Western_Blot->In_Vivo_Xenograft In Vivo Efficacy PK_Studies Pharmacokinetic Studies (ADME Properties) In_Vivo_Xenograft->PK_Studies Drug-like Properties Toxicology Toxicology Studies PK_Studies->Toxicology Safety Profile Candidate_Selection Lead Candidate Selection Toxicology->Candidate_Selection

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Comparative Docking and Efficacy Guide: Imidazo[4,5-b]pyridine Derivatives vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The imidazo[4,5-b]pyridine scaffold is a highly privileged bioisostere of purine, making it an exceptional structural foundation for competitive kinase and synthase inhibitors. In modern drug discovery, optimizing the R-group substitutions on this core requires rigorous computational modeling paired with empirical validation.

This guide provides an objective, comparative analysis of novel imidazo[4,5-b]pyridine derivatives against standard-of-care alternatives across two primary therapeutic domains: Oncology (Aurora Kinase A) and Infectious Diseases (DprE1 and Tyrosyl-tRNA synthetase).

Section 1: Oncology Application - Aurora Kinase A (AURKA) Inhibition

Mechanistic Rationale

Aurora Kinase A (AURKA) is pivotal for centrosome maturation and mitotic spindle assembly; its overexpression is a hallmark of various malignancies. Imidazo[4,5-b]pyridines act as Type I kinase inhibitors, competitively binding to the ATP-binding pocket at the hinge region (e.g., residues Ala213, Glu211). By targeting the DFG-in conformation, specific derivatives can achieve superior binding affinities compared to early-generation inhibitors.

AURKA_Pathway A Cell Cycle Signal B Aurora Kinase A (AURKA) A->B Activates C Centrosome Maturation B->C Phosphorylates D Mitotic Spindle Assembly C->D E Tumor Proliferation D->E F Imidazo[4,5-b]pyridines F->B Competitive binding (ATP Hinge)

Fig 1: AURKA signaling pathway and targeted inhibition by imidazo[4,5-b]pyridine derivatives.

Comparative Docking Data

Recent Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics studies have identified highly stable imidazo[4,5-b]pyridine conformations[1]. When evaluated against 1, the designed derivatives demonstrated exceptional structural stability compared to baseline standards[1].

Table 1: Comparative Performance in AURKA Inhibition

CompoundModificationTargetDocking Score (kcal/mol)Efficacy (pIC50 / IC50)MD Stability (50ns RMSD)
Standard (Alisertib) N/AAURKA-8.50~1.2 nMStable (< 2.0 Å)
Derivative N3 Optimized Ra/Rb groupsAURKA-9.12High pIC50Highly Stable (~1.5 Å)
Derivative N7 Optimized Rc groupAURKA-9.45High pIC50Highly Stable (~1.4 Å)

Data synthesized from TopomerCoMFA and 50 ns MD simulations[1].

Section 2: Antimicrobial Application - Targeting DprE1 and Tyrosyl-tRNA Synthetase

Mechanistic Rationale

Beyond oncology, the imidazo[4,5-b]pyridine core demonstrates profound antimicrobial properties. For Mycobacterium tuberculosis, 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives target DprE1, an enzyme critical for cell wall arabinan biosynthesis[2]. In Staphylococcus aureus, imidazo[4,5-b]pyridine-5-thione analogs competitively inhibit tyrosyl-tRNA synthetase, halting bacterial protein translation[3].

Comparative Docking Data

In vitro testing combined with computational docking reveals that specific halogenated and nitrophenoxy substitutions yield Minimum Inhibitory Concentrations (MIC) that rival or exceed traditional antibiotics[2].

Table 2: Comparative Antimicrobial Efficacy

CompoundTarget PathogenTarget EnzymeDocking ScoreMICReference Standard MIC
Compound 5g M. tuberculosisDprE1-8.20 kcal/mol0.5 µmol/LIsoniazid (0.2 µmol/L)
Compound 5c M. tuberculosisDprE1-7.95 kcal/mol0.6 µmol/LIsoniazid (0.2 µmol/L)
Compound 3 S. aureusTyrosyl-tRNA Synthetase-9.37 kcal/mol0.49 µg/mLChloramphenicol (0.98 µg/mL)

Data derived from 2[2] and3[3].

Section 3: Self-Validating Experimental Protocols

To ensure the trustworthiness of the computational predictions, the following workflow must be implemented. Every step is designed with internal causality checks to prevent false-positive docking artifacts.

Docking_Workflow L Ligand Preparation (Imidazo[4,5-b]pyridines) D Molecular Docking (Glide / AutoDock) L->D P Protein Preparation (PDB: 1MQ4 / 4BYI) P->D S Scoring & Pose Analysis (H-bonds, Pi-Pi stacking) D->S MD MD Simulation (50 ns) (GROMACS / Desmond) S->MD Top Poses V In Vitro Validation (IC50 / MIC Assays) MD->V Stable Complexes

Fig 2: Self-validating computational workflow for screening imidazo[4,5-b]pyridine derivatives.

Step-by-Step Methodology

Step 1: Protein and Ligand Preparation

  • Action: Retrieve high-resolution crystal structures (e.g., PDB: 1MQ4 for AURKA). Assign protonation states at physiological pH (7.4) using tools like Epik or PROPKA. Optimize the geometry of the imidazo[4,5-b]pyridine derivatives using Density Functional Theory (DFT) to calculate the HOMO-LUMO energy gap[4].

  • Causality: Incorrect protonation of histidine residues in the active site will drastically alter the hydrogen bond network, leading to invalid docking poses. DFT optimization ensures the ligand's electrostatic potential map accurately reflects its reactive sites[4].

Step 2: Grid Generation and Native Ligand Re-docking (Self-Validation)

  • Action: Generate the receptor grid centered strictly on the co-crystallized native ligand. Re-dock the native ligand using the chosen algorithm (e.g., Glide SP/XP or AutoDock Vina).

  • Causality: This is the critical self-validation checkpoint. If the Root Mean Square Deviation (RMSD) between the re-docked pose and the crystallographic pose exceeds 2.0 Å, the grid parameters are flawed and must be recalibrated before testing novel derivatives.

Step 3: High-Throughput Docking of Derivatives

  • Action: Dock the imidazo[4,5-b]pyridine library. Filter poses based on mandatory interactions (e.g., hydrogen bonding with the hinge region backbone amides for kinases, or specific active site amino acids for DHFR/DprE1)[4].

  • Causality: Docking scores alone are insufficient. A pose must satisfy the established pharmacophore model to be considered biologically relevant.

Step 4: Molecular Dynamics (MD) Simulation (50 ns)

  • Action: Subject the top-scoring complexes to 50 ns MD simulations. Analyze the RMSD of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein residues[1].

  • Causality: Docking provides a static snapshot in a vacuum-like state. MD simulations introduce solvation and thermal kinetics, verifying if the ligand-protein complex remains stable over time or if the ligand diffuses out of the pocket[1].

Step 5: In Vitro Validation

  • Action: Synthesize the top candidates and evaluate via enzymatic assays (IC50) or broth microdilution (MIC) against Gram-positive and Gram-negative strains[4].

  • Causality: Closes the loop between computational prediction and empirical biological activity, confirming the predictive power of the QSAR and docking models.

References
  • Title: QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives Source: MDPI URL
  • Title: Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)
  • Title: Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors Source: Bioorganic Chemistry / PubMed URL
  • Title: Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study Source: Molecules / Elsevier Pure URL

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed protocol for the proper disposal of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound belonging to the imidazopyridine class.

While a specific Safety Data Sheet (SDS) for the 3,7-dimethyl derivative is not universally available, established data on the parent imidazo[4,5-b]pyridine scaffold and related pyridine derivatives provide a strong basis for a cautious and robust disposal strategy.[1][2] The core principle is to treat this compound with the level of precaution warranted by its chemical family, which is known to include compounds with significant biological activity and potential toxicity.[1][3]

Hazard Characterization and Risk Assessment

Understanding the potential hazards is the first step in managing risk. The hazard profile for 3,7-dimethyl-3H-imidazo[4,5-b]pyridine is inferred from its parent structure and related compounds.

  • Toxicity: The parent compound, Imidazo[4,5-b]pyridine, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][5] Other derivatives in this class have shown even higher acute toxicity.[6] Therefore, it is prudent to assume 3,7-dimethyl-3H-imidazo[4,5-b]pyridine is, at a minimum, harmful via ingestion and potentially through dermal contact or inhalation.

  • Chemical Reactivity: Pyridine and its derivatives are incompatible with strong oxidizing agents and strong acids.[7] Contact with these materials could lead to vigorous reactions, releasing energy and potentially hazardous fumes.

  • Environmental Hazard: Pyridine-based compounds can be persistent in the environment and harmful to aquatic life.[8] Discharge into drains or the environment is strictly prohibited.[4][7]

Table 1: Inferred Hazard Profile for 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

Hazard ClassInferred Classification & RationalePrecautionary Statement Codes (Anticipated)
Acute Toxicity (Oral) Category 4 (Harmful) . Based on data for the parent compound Imidazo[4,5-b]pyridine.[4][5]P264, P270, P301+P317, P501
Skin Corrosion/Irritation Category 2 (Irritant) . A common characteristic of heterocyclic amines.[9][10]P280, P302+P352
Serious Eye Damage/Irritation Category 2A (Irritant) . Assumed based on general reactivity of similar compounds.[9]P280, P305+P351+P338
Incompatibility Strong Acids, Strong Oxidizers . Based on general pyridine chemistry.[7]N/A

Personnel Protection and Engineering Controls

Given the toxicological profile, all handling and disposal preparations must occur under controlled conditions.

  • Engineering Controls : Always handle 3,7-dimethyl-3H-imidazo[4,5-b]pyridine and its waste within a certified chemical fume hood to minimize inhalation exposure.[7] The fume hood also provides containment in the event of an accidental spill.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes:

    • Eye Protection : Chemical splash goggles or a face shield.

    • Hand Protection : Nitrile or neoprene gloves.[7] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

    • Body Protection : A buttoned lab coat.

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal. Under no circumstances should this chemical be mixed with regular trash or poured down the drain.[7]

Step-by-Step Collection Procedure:

  • Select a Compatible Waste Container : Use a designated, sealable, and clearly labeled hazardous waste container.[7] The container must be robust and chemically resistant to the waste stream.

  • Label the Container : Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name, "Waste 3,7-dimethyl-3H-imidazo[4,5-b]pyridine," and any other components of a mixture. Include all relevant hazard pictograms (e.g., skull and crossbones for toxicity).

  • Collect Waste Streams :

    • Solid Waste : Collect unadulterated solid compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, gloves, absorbent paper) in the designated solid waste container.

    • Liquid Waste : Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, oxidizers).

  • Seal the Container : Keep the waste container sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.

  • Secondary Containment : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[7] This area should be away from heat sources and direct sunlight.

Table 2: Waste Container Selection Guide

Waste TypePrimary Container MaterialRecommended SizeNotes
Dry Solid Waste High-Density Polyethylene (HDPE) Wide-Mouth Jar1-4 LitersIdeal for contaminated gloves, paper, and small quantities of solid chemical.
Liquid Waste (Aqueous) HDPE or Glass Bottle1-10 LitersEnsure pH is near neutral if other components are present.
Liquid Waste (Organic Solvent) HDPE or Glass Bottle1-10 LitersSegregate from halogenated solvent waste unless disposal facility permits mixing.
Sharps Puncture-Proof Sharps ContainerAs neededFor contaminated needles, scalpels, or broken glass.

Spill Management and Decontamination

Accidents can happen. A clear, rehearsed spill response plan is essential.

Immediate Spill Response Protocol:

  • Alert & Evacuate : Alert personnel in the immediate vicinity. Evacuate non-essential personnel.[7]

  • Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Contain : For a small spill, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow to contain the material.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect : Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.

SpillResponse spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to EHS decontaminate->report end Area is Safe report->end

Caption: Workflow for responding to a chemical spill.

Formal Disposal Procedure

The final disposal of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine must be handled by a licensed professional waste disposal service in accordance with all local and national regulations.

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system.[11] As the generator, your laboratory is the "cradle" and is responsible for ensuring the waste reaches its proper "grave."

DisposalDecision start Waste Generated characterize Characterize Waste (Toxic, Reactive, etc.) start->characterize segregate Segregate into Compatible Waste Streams characterize->segregate container Select & Label Approved Waste Container segregate->container collect Collect Waste in Sealed Container container->collect storage Store in Designated Secondary Containment Area collect->storage ehs_contact Contact EHS for Pickup (Log Waste in Inventory) storage->ehs_contact pickup Waste Collected by Licensed Disposal Vendor ehs_contact->pickup

Caption: Decision flowchart for compliant waste disposal.

Disposal Protocol:

  • Finalize Waste Container : Once the container is full or the project is complete, ensure the lid is tightly sealed.

  • Complete Labeling : Double-check that the hazardous waste label is complete and accurate, with dates and constituent percentages.

  • Log for Pickup : Follow your institution's procedure for hazardous waste pickup. This typically involves an online request system or a direct call to the EHS department.

  • Documentation : Retain all documentation related to the waste disposal for a minimum of three years, as this is a common federal requirement.[12]

  • Approved Disposal Methods : While you will not perform the final disposal, it is important to know that common methods for this type of waste include high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[11][13]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, building trust in our scientific community's ability to manage the materials we create with expertise and integrity.

References

  • BenchChem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Ansari, M. F., et al. (2022). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon. Available at: [Link]

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • ECHEMI. Imidazo[4,5-b]pyridine SDS, 273-21-2 Safety Data Sheets.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Sigma-Aldrich. (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine Safety Information.
  • National Center for Biotechnology Information. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.
  • PubChem. Imidazo[4,5-b]pyridine (CID 67504). National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. Available at: [Link]

  • Fisher Scientific. (2009). Safety Data Sheet - Pyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
  • Sedić, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 3,7-dimethyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first framework for the handling of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine. As a substituted imidazo[4,5-b]pyridine, this compound belongs to a class of heterocyclic aromatic molecules that are foundational in medicinal chemistry and drug development.[1][2][3] The guidance herein is synthesized from safety data for structurally similar compounds and established best practices for laboratory safety. The central objective is to create a self-validating system of protocols that ensures the safety of all personnel.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

The primary known hazards for this class of compounds include:

  • Acute Oral Toxicity: The parent compound, imidazo[4,5-b]pyridine, is classified as harmful if swallowed.[4][5]

  • Skin and Eye Irritation: Halogenated derivatives are known to cause skin and serious eye irritation.[6]

  • Respiratory Irritation: Some derivatives may cause respiratory irritation.[6]

  • Combustibility: Like many organic compounds, fine dust dispersed in the air may ignite or form explosive mixtures.[7]

Therefore, the core safety strategy must revolve around preventing ingestion, inhalation, and contact with skin and eyes.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks. The following table summarizes the recommended PPE for handling 3,7-dimethyl-3H-imidazo[4,5-b]pyridine in a research laboratory setting.

Protection Type Specification Rationale and Best Practices
Hand Protection Chemical-resistant nitrile or neoprene gloves.The hands are at the highest risk of direct contact.[8] Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving. Remove and dispose of gloves immediately after handling the compound, and always wash hands thoroughly afterward.[9][10]
Eye & Face Protection Safety glasses with side shields or, preferably, tightly fitting chemical splash goggles (conforming to EN 166 or OSHA 29 CFR 1910.133).[7][8]Protects against accidental splashes of solutions or contact with airborne powder.[11] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8][11]
Body Protection A professional laboratory coat (long-sleeved).Provides a removable barrier to protect skin and personal clothing from contamination.[12] Ensure the lab coat is fully buttoned. For large-scale operations, a chemical-resistant apron or coveralls may be necessary.[13]
Respiratory Protection Use in a certified chemical fume hood.The primary method to control inhalation exposure is to handle the compound within a well-ventilated area, such as a chemical fume hood.[9] For procedures where dust or aerosols may be generated outside of a fume hood (e.g., weighing large quantities), a NIOSH-approved air-purifying respirator with an organic vapor cartridge and a particulate filter (OV/P100) may be required.[11][14]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Assess Task: Handling 3,7-dimethyl-3H-imidazo[4,5-b]pyridine CheckScale Small Scale (<1g) or Large Scale? Start->CheckScale CheckAerosol Potential for Dust/Aerosol Generation? CheckScale->CheckAerosol Large Scale CheckScale->CheckAerosol Small Scale FaceShield Add Face Shield CheckScale->FaceShield Large Scale (Splash Risk) BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat CheckAerosol->BasePPE No FumeHood Work in Chemical Fume Hood CheckAerosol->FumeHood Yes Respirator Add Respirator (N95/P100) CheckAerosol->Respirator Yes, outside hood FumeHood->BasePPE Respirator->BasePPE FaceShield->BasePPE Spill_Response_Plan Spill Spill Occurs Alert Alert Area Personnel Spill->Alert Evacuate Evacuate Non-Essential Staff Alert->Evacuate Assess Assess Spill Size Evacuate->Assess ContactEHS Contact EHS Immediately Assess->ContactEHS Large Spill Contain Contain Spill with Inert Absorbent Assess->Contain Small Spill End Spill Managed ContactEHS->End Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Immediate response plan for a chemical spill.

Disposal Plan: Responsible Stewardship

Chemical waste management is a critical component of laboratory safety and environmental protection.

  • Waste Segregation: Never dispose of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine or its containers in the general trash or down the drain. [4][9]* Containerization: Collect all waste, including contaminated consumables (e.g., gloves, paper towels), in a dedicated, properly labeled hazardous waste container. [9]The container must be sealable and made of a compatible material.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste 3,7-dimethyl-3H-imidazo[4,5-b]pyridine". [9]* Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials. [9]* Removal: Arrange for pickup and disposal through your institution's certified EHS department or a licensed chemical destruction facility. [4] By adhering to these comprehensive guidelines, researchers can confidently handle 3,7-dimethyl-3H-imidazo[4,5-b]pyridine, ensuring personal safety while advancing scientific discovery.

References

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  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [URL: https://www.kerbl.com/en/guidance/plant-protection/protective-equipment]
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  • 7-IODO-3H-IMIDAZO[4,5-B]PYRIDINE Safety Data Sheet. CymitQuimica. [URL: https://www.cymitquimica.com/sds/F502252]
  • Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Imidazo_4_5-b_pyridine]
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  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [URL: https://www.osha.gov/otm/section-8-chapter-1]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503417/]
  • Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. Benchchem. [URL: https://www.benchchem.com/pdf/navigating-the-safe-disposal-of-2-furan-2-yl-imidazo-1-2-a-pyrimidine-a-comprehensive-guide]
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR, University of Rijeka. [URL: https://repository.uniri.hr/islandora/object/uniri:4432]
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/1545]
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [URL: https://www.americanchemistry.com/industry-groups-and-initiatives/center-for-the-polyurethanes-industry-cpi/guidance-for-selection-of-personal-protective-equipment-for-mdi-users]
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